(5S,6R)-DiHETEs
Description
Properties
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11+,15-13+/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZBUUTTYHTDRR-QLMKOMRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (5S,6R)-DiHETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,6R)-DiHETE, formally known as (5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid , is a dihydroxy derivative of arachidonic acid and a product of the lipoxygenase pathway.[1][] As a stereoisomer of dihydroxyeicosatetraenoic acid (DiHETE), it plays a role in inflammatory processes, primarily through its interaction with leukotriene receptors. This technical guide provides a comprehensive overview of the biochemical properties, synthesis, biological activity, and signaling pathways associated with (5S,6R)-DiHETE, tailored for professionals in research and drug development.
Physicochemical Properties and Quantitative Data
(5S,6R)-DiHETE is a lipid mediator with a molecular formula of C₂₀H₃₂O₄ and a molecular weight of 336.5 g/mol .[3] Its activity is closely linked to its specific stereochemistry. The following tables summarize key quantitative data for (5S,6R)-DiHETE.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₂O₄ | [3] |
| Molecular Weight | 336.5 g/mol | [3] |
| CAS Number | 82948-88-7 | [3] |
| UV max (in Ethanol) | 273 nm | [3] |
| Biological Activity Data | Value | Assay Condition | Reference(s) |
| Guinea Pig Ileum Contraction (EC₅₀) | 1.3 µM | In vitro assay on isolated guinea pig ileum. | [4][5] |
| LTD₄ Receptor Binding | Weak Agonist | Competitive binding assays in guinea pig lung membranes. | [1][] |
| Inhibition of [³H]-LTD₄ binding to TXA₂/PGH₂ receptor (IC₅₀) | > 10 µM | Washed human platelets. | [] |
Biosynthesis of (5S,6R)-DiHETE
(5S,6R)-DiHETE is formed from the unstable epoxide intermediate, Leukotriene A₄ (LTA₄). This conversion can occur through two primary mechanisms: non-enzymatic hydrolysis and enzymatic conversion.
Non-Enzymatic Hydrolysis
In aqueous environments, the epoxide ring of LTA₄ can undergo spontaneous hydrolysis to form various DiHETE isomers, including (5S,6R)-DiHETE.[] This non-specific process contributes to the basal levels of this compound in biological systems.
Enzymatic Conversion
The primary enzymatic route for the synthesis of (5S,6R)-DiHETE involves the action of cytosolic epoxide hydrolase.[6][7] Studies have shown that purified cytosolic epoxide hydrolase from mouse liver can efficiently convert LTA₄ into (5S,6R)-DiHETE.[6][7]
Biological Activity and Signaling Pathway
The primary biological activity of (5S,6R)-DiHETE is mediated through its interaction with the Cysteinyl Leukotriene Receptor 1 (CysLT₁R), also known as the LTD₄ receptor. It is characterized as a weak agonist at this receptor.[1][]
Interaction with the LTD₄ Receptor
Binding studies on guinea pig lung membranes have demonstrated that among the four synthetic (5,6)-DiHETE isomers, only (5S,6R)-DiHETE is recognized by the LTD₄ receptor.[1] This interaction is what leads to its observed biological effects, such as smooth muscle contraction.
Downstream Signaling Cascade
The LTD₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, the following signaling cascade is initiated:
-
Activation of Gq: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: Gαq-GTP activates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and DAG collectively activate Protein Kinase C.
This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.
Experimental Protocols
Enzymatic Synthesis of (5S,6R)-DiHETE from Leukotriene A₄
This protocol is based on the methodology described for the conversion of LTA₄ by mouse liver cytosolic epoxide hydrolase.[6][7]
Materials:
-
Mouse liver cytosol (prepared from the 105,000 x g supernatant of liver homogenate)
-
Leukotriene A₄ (LTA₄) solution
-
Phosphate buffer (pH 7.4)
-
Methanol
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Prepare a reaction mixture containing mouse liver cytosol in phosphate buffer (pH 7.4).
-
Initiate the reaction by adding a solution of LTA₄ to the reaction mixture. The final concentration of LTA₄ should be in the low micromolar range.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 5-15 minutes).
-
Terminate the reaction by adding two volumes of cold methanol.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by RP-HPLC to separate and quantify the DiHETE isomers. A C18 column is typically used with a mobile phase gradient of methanol in water and acetic acid.
-
Monitor the elution profile at 270 nm, the characteristic absorbance maximum for the conjugated triene chromophore of DiHETEs.
Guinea Pig Ileum Contraction Assay
This protocol outlines the general procedure for assessing the contractile effect of (5S,6R)-DiHETE on smooth muscle.
Materials:
-
Isolated guinea pig ileum segment
-
Tyrode's solution (physiological salt solution)
-
Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)
-
Isotonic transducer and recording system
-
(5S,6R)-DiHETE stock solution
Procedure:
-
Suspend a segment of the guinea pig ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 30-60 minutes, with periodic washing.
-
Once a stable baseline is achieved, add cumulative concentrations of (5S,6R)-DiHETE to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue extensively to return to the baseline.
-
The data can be used to construct a dose-response curve and determine the EC₅₀ value.
Conclusion
(5S,6R)-DiHETE is a biologically active lipid mediator formed from LTA₄. Its role as a weak agonist of the LTD₄ receptor positions it as a molecule of interest in the study of inflammatory and allergic responses. The provided data, signaling pathways, and experimental workflows offer a foundational understanding for researchers and professionals in the field of drug development and eicosanoid research. Further investigation into its specific physiological and pathological roles may unveil new therapeutic targets.
References
- 1. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Leukotriene A4. Enzymatic conversion into 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid by mouse liver cytosolic epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (5S,6R)-DiHETE: Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid ((5S,6R)-DiHETE), a dihydroxy polyunsaturated fatty acid derived from the metabolism of arachidonic acid. This document details its chemical structure, stereochemistry, biosynthesis, and biological functions, with a focus on its interaction with the leukotriene D4 (LTD4) receptor.
Chemical Structure and Stereochemistry
(5S,6R)-DiHETE is a stereoisomer of 5,6-dihydroxyeicosatetraenoic acid. Its chemical formula is C20H32O4 with a molecular weight of 336.5 g/mol . The stereochemistry at the 5th and 6th carbon positions is critical for its biological activity. The "S" and "R" designations refer to the absolute configuration of the chiral centers, and the molecule also possesses specific cis and trans double bond geometries within its eicosanoid carbon chain.
Biosynthesis of (5S,6R)-DiHETE
(5S,6R)-DiHETE is primarily formed from the unstable epoxide intermediate, leukotriene A4 (LTA4). This conversion can occur through two main pathways:
-
Non-enzymatic Hydrolysis: LTA4 can undergo spontaneous hydrolysis in aqueous environments to yield a mixture of DiHETE isomers, including (5S,6R)-DiHETE.
-
Enzymatic Conversion: The enzyme epoxide hydrolase can catalyze the stereospecific conversion of LTA4 to (5S,6R)-DiHETE. For instance, mouse liver cytosolic epoxide hydrolase has been shown to facilitate this reaction.[1]
The biosynthetic pathway is illustrated in the diagram below.
Caption: Biosynthesis of (5S,6R)-DiHETE from Arachidonic Acid.
Biological Activity and Quantitative Data
(5S,6R)-DiHETE is recognized as a weak agonist of the leukotriene D4 (LTD4) receptor.[1][2][3] Its biological activity has been primarily characterized by its ability to induce smooth muscle contraction. The other three synthetic (5,6)-DiHETE isomers do not interact with the LTD4 receptor.[2][3]
| Biological Activity | Test System | Parameter | Value | Reference(s) |
| Smooth Muscle Contraction | Guinea Pig Ileum | ED50 | 1.3 µM | [1][2] |
| Receptor Binding | Guinea Pig Lung Membranes | Receptor | LTD4 Receptor | [1][2][3] |
ED50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway of (5S,6R)-DiHETE
As an agonist of the LTD4 receptor, which is a Gq protein-coupled receptor (GPCR), (5S,6R)-DiHETE is presumed to initiate a similar signaling cascade to LTD4. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to cellular responses such as smooth muscle contraction.
Caption: (5S,6R)-DiHETE initiated signaling via the LTD4 receptor.
Experimental Protocols
The following are representative protocols for key experiments cited in the study of (5S,6R)-DiHETE. These are generalized procedures and may require optimization for specific laboratory conditions.
Stereocontrolled Synthesis of (5S,6R)-DiHETE
Guinea Pig Ileum Contraction Assay
This bioassay is used to determine the contractile effect of (5S,6R)-DiHETE on smooth muscle.
Materials:
-
Isolated guinea pig ileum segment
-
Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isotonic transducer and recording system
-
(5S,6R)-DiHETE stock solution
-
LTD4 receptor antagonists (e.g., ICI 198,615, SKF104,353)[2][3]
Procedure:
-
A segment of guinea pig ileum is suspended in an organ bath containing Tyrode's solution.
-
The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Cumulative concentrations of (5S,6R)-DiHETE are added to the organ bath.
-
The contractile response is measured using an isotonic transducer and recorded.
-
To confirm receptor specificity, the assay can be repeated in the presence of an LTD4 receptor antagonist. A rightward shift in the concentration-response curve indicates competitive antagonism.
The workflow for this assay is depicted below.
Caption: Workflow for the guinea pig ileum contraction assay.
LTD4 Receptor Binding Assay
This assay is used to determine the interaction of (5S,6R)-DiHETE with the LTD4 receptor, typically through competitive binding with a radiolabeled ligand.
Materials:
-
Guinea pig lung membranes (source of LTD4 receptors)
-
Radiolabeled LTD4 (e.g., [3H]LTD4)
-
Unlabeled (5S,6R)-DiHETE and other competing ligands
-
Incubation buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Guinea pig lung membranes are incubated with a fixed concentration of radiolabeled LTD4.
-
Increasing concentrations of unlabeled (5S,6R)-DiHETE are added to compete for binding to the LTD4 receptors.
-
The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The data is used to generate a competition curve and determine the inhibitory concentration (IC50) of (5S,6R)-DiHETE, from which the binding affinity (Ki) can be calculated.
The general workflow for a competitive binding assay is outlined below.
Caption: Workflow for a competitive LTD4 receptor binding assay.
Conclusion
(5S,6R)-DiHETE is a biologically active lipid mediator derived from arachidonic acid. Its stereospecific structure allows it to act as a weak agonist at the LTD4 receptor, inducing smooth muscle contraction. While its potency is lower than that of LTD4, its formation in biological systems suggests a potential role in inflammatory processes. Further research is warranted to fully elucidate its physiological and pathological significance and to explore its potential as a therapeutic target.
References
The Biosynthesis of (5S,6R)-DiHETEs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of (5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acids ((5S,6R)-DiHETEs) from arachidonic acid. This document details the enzymatic and non-enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction
This compound are dihydroxy metabolites of arachidonic acid, a key polyunsaturated fatty acid involved in inflammatory and signaling pathways. The biosynthesis of these molecules is intricately linked to the leukotriene pathway and involves a series of enzymatic and non-enzymatic reactions. Understanding this pathway is crucial for researchers investigating inflammatory processes and for the development of novel therapeutic agents targeting enzymes within this cascade.
The Biosynthetic Pathway from Arachidonic Acid
The formation of this compound from arachidonic acid is a multi-step process initiated by the 5-lipoxygenase (5-LOX) enzyme.
Step 1: Conversion of Arachidonic Acid to Leukotriene A4 (LTA4)
The first and rate-limiting step is the conversion of arachidonic acid to the unstable epoxide intermediate, Leukotriene A4 (LTA4). This reaction is catalyzed by 5-lipoxygenase (5-LOX) in a two-step process:
-
Oxygenation: 5-LOX abstracts a hydrogen atom from C7 of arachidonic acid and facilitates the insertion of molecular oxygen at C5, forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
-
Dehydration: 5-LOX then catalyzes the dehydration of 5-HPETE to form the epoxide LTA4.
This enzymatic conversion is a critical control point in the biosynthesis of all leukotrienes and related compounds.
Step 2: Hydrolysis of Leukotriene A4 (LTA4) to (5S,6R)-DiHETE
LTA4 is a pivotal intermediate that can be metabolized through several branches of the arachidonic acid cascade. The formation of (5S,6R)-DiHETE occurs through the hydrolysis of the epoxide ring of LTA4. This hydrolysis can proceed via two mechanisms:
-
Non-enzymatic Hydrolysis: LTA4 is highly unstable in aqueous environments and can undergo spontaneous, non-enzymatic hydrolysis to form a mixture of DiHETE isomers, including (5S,6R)-DiHETE and (5S,6S)-DiHETE. The half-life of LTA4 at physiological pH is very short, estimated to be less than 3 seconds at 37°C.[1]
-
Enzymatic Hydrolysis by Cytosolic Epoxide Hydrolase (cEH): The enzyme cytosolic epoxide hydrolase (cEH) can catalyze the stereospecific hydrolysis of LTA4 to (5S,6R)-DiHETE.[2] This enzymatic route is more controlled and leads to a specific stereoisomer.
It is important to distinguish this pathway from the formation of Leukotriene B4 (LTB4), which is also a DiHETE but with a (5S,12R) configuration, catalyzed by LTA4 hydrolase (LTA4H).
Quantitative Data
The following table summarizes key quantitative parameters related to the enzymes involved in the biosynthesis of this compound.
| Enzyme | Substrate | Product | K_m_ (µM) | V_max_ (nmol/mg/min) | Source Organism | Reference |
| Cytosolic Epoxide Hydrolase | Leukotriene A4 | (5S,6R)-DiHETE | ~5 | ~550 | Mouse Liver | [3] |
| 5-Lipoxygenase | Arachidonic Acid | 5-HPETE/LTA4 | 10-20 | Varies | Human | [4] |
Note: The kinetic parameters for 5-lipoxygenase can vary depending on the assay conditions and the presence of cofactors such as calcium and ATP.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound.
In Vitro 5-Lipoxygenase (5-LOX) Activity Assay
This protocol describes a spectrophotometric method to determine the activity of 5-LOX by measuring the formation of conjugated dienes.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 2 mM CaCl_2_ and 2 mM ATP
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the desired concentration of arachidonic acid in a quartz cuvette.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified 5-LOX enzyme to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). The formation of conjugated dienes in the product (5-HPETE) results in an increase in absorbance at this wavelength.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions (molar extinction coefficient for conjugated dienes is ~23,000 M_(-1)cm(-1)_).
Cytosolic Epoxide Hydrolase (cEH) Activity Assay
This protocol outlines a method to measure the enzymatic hydrolysis of LTA4 to (5S,6R)-DiHETE.
Materials:
-
Purified or partially purified cytosolic epoxide hydrolase
-
Leukotriene A4 (LTA4) methyl ester (more stable precursor)
-
LiOH for saponification of LTA4 methyl ester
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Methanol
-
Internal standard (e.g., deuterated DiHETE)
-
LC-MS/MS system
Procedure:
-
Prepare fresh LTA4 from its methyl ester by saponification with LiOH immediately before use. Keep the LTA4 solution on ice.
-
Prepare the reaction mixture containing phosphate buffer and the cEH enzyme preparation in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of LTA4.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding two volumes of cold methanol containing an internal standard.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of (5S,6R)-DiHETE using LC-MS/MS.
Sample Preparation from Biological Tissues
This protocol describes a general procedure for extracting DiHETEs from biological samples for subsequent analysis.[4]
Materials:
-
Biological tissue (e.g., liver, lung)
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Methanol
-
Chloroform
-
Internal standard solution
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Excise the tissue and immediately rinse with ice-cold PBS to remove excess blood.
-
Homogenize the tissue in a suitable buffer on ice.
-
Add an internal standard to the homogenate.
-
Perform a liquid-liquid extraction by adding methanol and chloroform (e.g., Bligh-Dyer method).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic phase (lower phase) containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for solid-phase extraction.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the DiHETEs with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Dry the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification of (5S,6R)-DiHETE
This protocol provides a general framework for the quantification of (5S,6R)-DiHETE using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the DiHETE isomers.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for (5S,6R)-DiHETE and the internal standard. For DiHETEs, the precursor ion is typically [M-H]_.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analytes.
Quantification:
-
Generate a standard curve using known concentrations of authentic (5S,6R)-DiHETE standard.
-
Calculate the concentration of (5S,6R)-DiHETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Mandatory Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthesis pathway of this compound from arachidonic acid.
Experimental Workflow for (5S,6R)-DiHETE Analysis
Caption: Experimental workflow for the extraction and quantification of this compound.
References
- 1. Determination of leukotriene A4 stabilization by S100A8/A9 proteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic resolution of racemic leukotriene A4 by mammalian cytosolic epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of (5S,6R)-DiHETEs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE). (5S,6R)-DiHETE is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene A4 (LTA4)[]. This document details its interaction with leukotriene receptors, its effects on smooth muscle contraction and cellular signaling, and presents relevant experimental protocols for its study.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the in vitro biological activity of (5S,6R)-DiHETE.
| Biological Activity | Assay System | Parameter | Value | Reference |
| Smooth Muscle Contraction | Guinea Pig Isolated Ileum | EC50 | 1.3 µM | [2] |
| Receptor Binding | Guinea Pig Lung Membranes | Receptor Target | LTD4 Receptor | [2][3] |
Signaling Pathways
(5S,6R)-DiHETE has been identified as a weak agonist for the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor. This receptor is a G protein-coupled receptor (GPCR) that is typically coupled to the Gq alpha subunit. Activation of the LTD4 receptor by agonists initiates a signaling cascade that leads to increases in intracellular calcium concentrations and subsequent cellular responses.
LTD4 Receptor Signaling Pathway
The binding of (5S,6R)-DiHETE to the LTD4 receptor is proposed to activate the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates downstream targets, leading to various cellular responses, such as smooth muscle contraction.
Caption: LTD4 Receptor Signaling Cascade.
Key In Vitro Experiments and Protocols
Guinea Pig Isolated Ileum Contraction Assay
This assay is a classical pharmacological method to assess the contractile or relaxant effects of substances on smooth muscle. It is particularly useful for studying compounds that act on receptors present in the gastrointestinal tract, such as leukotriene receptors.
-
Tissue Preparation:
-
A male guinea pig (250-350 g) is euthanized by a humane method.
-
The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing warm (37°C), oxygenated Tyrode's solution.
-
The ileum is cleaned of its mesenteric attachments and luminal contents are gently flushed out with Tyrode's solution.
-
Segments of 2-3 cm in length are cut for mounting in the organ bath[4][5].
-
-
Mounting the Tissue:
-
One end of the ileum segment is tied to a fixed hook at the bottom of an organ bath chamber, and the other end is connected to an isometric force transducer[4].
-
The organ bath is filled with Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2)[6].
-
A resting tension of 0.5-1.0 g is applied to the tissue, and it is allowed to equilibrate for 30-60 minutes, with washes every 15 minutes[4].
-
-
Data Acquisition:
-
After equilibration, a stable baseline is recorded.
-
(5S,6R)-DiHETE is added to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 1 nM to 10 µM).
-
The contractile response is recorded until a plateau is reached for each concentration.
-
For antagonist studies, the tissue is pre-incubated with an LTD4 receptor antagonist (e.g., ICI 198,615 or SKF104,353) for a specified period before adding (5S,6R)-DiHETE[2].
-
-
Data Analysis:
-
The magnitude of the contraction is measured as the increase in tension from the baseline.
-
A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.
-
Caption: Guinea Pig Isolated Ileum Contraction Assay Workflow.
Intracellular Calcium Mobilization Assay
This assay measures changes in the concentration of free cytosolic calcium ([Ca2+]i) in response to cellular stimulation. It is a common method to study the activation of GPCRs that signal through the Gq pathway.
-
Cell Culture and Dye Loading:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines are cultured to 80-90% confluency in a 96-well black-walled, clear-bottom plate.
-
The culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane[2].
-
-
Measurement of Fluorescence:
-
After loading, the cells are washed to remove extracellular dye.
-
The plate is placed in a fluorescence plate reader equipped with dual excitation wavelengths for Fura-2 (typically 340 nm and 380 nm) and an emission wavelength of ~510 nm.
-
A baseline fluorescence reading is taken.
-
-
Cell Stimulation and Data Acquisition:
-
(5S,6R)-DiHETE or another stimulus (e.g., histamine for inhibition studies) is added to the wells using an automated injector.
-
Fluorescence intensity is measured kinetically over time to capture the change in [Ca2+]i.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is calculated. This ratiometric measurement corrects for variations in dye loading and cell number.
-
The change in the fluorescence ratio over time reflects the change in intracellular calcium concentration.
-
For inhibition studies, the IC50 value (the concentration of (5S,6R)-DiHETE that inhibits 50% of the response to another stimulus) can be determined.
-
Caption: Intracellular Calcium Mobilization Assay Workflow.
Other Potential In Vitro Activities
While the primary described in vitro activity of (5S,6R)-DiHETE is its effect on smooth muscle contraction via the LTD4 receptor, its structural similarity to other eicosanoids suggests other potential biological roles that warrant further investigation.
-
Anti-inflammatory Effects: A related compound, 5,6-DiHETE, has been shown to inhibit histamine-induced increases in intracellular Ca2+ concentrations in HUVECs. This suggests a potential role in modulating vascular permeability and inflammation. Further studies are needed to determine if (5S,6R)-DiHETE shares this activity and to quantify its potency (e.g., IC50).
-
Chemotaxis: Other dihydroxyeicosatetraenoic acids are known to be potent chemoattractants for inflammatory cells such as eosinophils and neutrophils[4][6]. Investigating whether (5S,6R)-DiHETE can induce the migration of these cell types would be a valuable area of future research. Standard in vitro chemotaxis assays, such as the Boyden chamber assay, could be employed for this purpose.
Conclusion
(5S,6R)-DiHETE is a bioactive lipid that acts as a weak agonist at the LTD4 receptor, leading to smooth muscle contraction. Its ability to modulate intracellular calcium signaling suggests potential roles in inflammation and vascular biology. The experimental protocols detailed in this guide provide a framework for the further in vitro characterization of this and other related eicosanoids. Future research should focus on elucidating the full spectrum of its biological activities, including its potential as a chemoattractant and its specific effects on different inflammatory and vascular cell types.
References
- 2. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent chemoattractant for human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil chemoattractant receptors in health and disease: double-edged swords - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
(5S,6R)-DiHETE: A Dual-Action Lipid Mediator in the Inflammatory Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,6R)-dihydroxyeicosatetraenoic acid, or (5S,6R)-DiHETE, is an eicosanoid and a dihydroxy derivative of arachidonic acid that plays a multifaceted role in the complex signaling network of inflammation. Generated from the pivotal inflammatory intermediate leukotriene A4 (LTA4), (5S,6R)-DiHETE exhibits both pro- and anti-inflammatory properties, making it a molecule of significant interest in the study of inflammatory processes and the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and biological activities of (5S,6R)-DiHETE, supplemented with detailed experimental protocols and quantitative data to support further research and drug development endeavors.
Biosynthesis of (5S,6R)-DiHETE
(5S,6R)-DiHETE is primarily formed from the unstable epoxide, leukotriene A4 (LTA4), through two distinct pathways:
-
Non-Enzymatic Hydrolysis: LTA4 can undergo spontaneous, non-enzymatic hydrolysis in aqueous environments to yield (5S,6R)-DiHETE. This process contributes to the basal levels of this lipid mediator in tissues.[1]
-
Enzymatic Conversion: A more regulated pathway involves the enzymatic action of leukotriene A4 hydrolase (LTA4H), which can convert LTA4 into (5S,6R)-DiHETE.[2] Additionally, mouse liver cytosolic epoxide hydrolase has been shown to catalyze this conversion.[3]
Data Presentation: Quantitative Biological Activities
The following tables summarize the known quantitative data for the biological activities of (5S,6R)-DiHETE.
| Parameter | Value | Species/System | Reference(s) |
| EC50 for Ileum Contraction | 1.3 µM | Guinea Pig | [][5] |
| Parameter | Concentration of (5S,6R)-DiHETE | Effect | Species/System | Reference(s) |
| Inhibition of Histamine-Induced Endothelial Barrier Disruption | 0.3 µM | Significantly attenuated histamine-induced decrease in transendothelial electrical resistance | Human Umbilical Vein Endothelial Cells (HUVECs) | [6] |
| Inhibition of TRPV4 Agonist-Induced Intracellular Ca2+ Increase | 1 µM | Reduced GSK1016790A-induced intracellular Ca2+ increase | HEK293T cells overexpressing TRPV4 | [7] |
Note: A specific binding affinity (Ki or IC50) for (5S,6R)-DiHETE to the LTD4 receptor has not been definitively reported in the reviewed literature, though it is consistently characterized as a weak agonist.
Signaling Pathways and Biological Functions
(5S,6R)-DiHETE demonstrates a dualistic nature, acting through distinct signaling pathways to elicit both pro- and anti-inflammatory responses.
Pro-Inflammatory Activity: LTD4 Receptor Agonism
(5S,6R)-DiHETE acts as a weak agonist of the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor.[][8] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade that leads to smooth muscle contraction, a hallmark of the inflammatory response in conditions like asthma.
The signaling pathway proceeds as follows:
-
(5S,6R)-DiHETE Binding: Binds to the CysLT1 receptor.
-
Gq Protein Activation: The activated receptor stimulates the Gq alpha subunit of the associated heterotrimeric G-protein.
-
Phospholipase C (PLC) Activation: Gq-alpha activates PLC.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the contraction of smooth muscle cells.
Anti-Inflammatory Activity: Inhibition of Calcium Influx
Paradoxically, (5S,6R)-DiHETE also exhibits anti-inflammatory properties by attenuating vascular hyperpermeability. This effect is mediated by the inhibition of intracellular calcium elevation in endothelial cells.[7]
The proposed mechanisms for this anti-inflammatory action include:
-
Inhibition of Histamine-Induced Calcium Influx: Pre-treatment with (5S,6R)-DiHETE has been shown to inhibit the increase in intracellular Ca2+ concentrations in human umbilical vein endothelial cells (HUVECs) stimulated by histamine.[9] This, in turn, prevents the disruption of the endothelial barrier and reduces vascular hyperpermeability.
-
TRPV4 Antagonism: Studies on a mixture of 5,6-DiHETE isomers have demonstrated an antagonistic effect on the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel.[1][7] By inhibiting TRPV4, (5S,6R)-DiHETE can reduce the influx of Ca2+ that is triggered by various inflammatory stimuli, thereby mitigating downstream inflammatory events like edema and leukocyte infiltration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of (5S,6R)-DiHETE.
Competitive Radioligand Binding Assay for LTD4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of (5S,6R)-DiHETE for the CysLT1 (LTD4) receptor.
Materials:
-
Membrane preparation from cells expressing the CysLT1 receptor (e.g., guinea pig lung membranes).
-
Radiolabeled LTD4 (e.g., [³H]LTD4).
-
(5S,6R)-DiHETE.
-
Unlabeled LTD4 (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Wash Buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the CysLT1 receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, [³H]LTD4 (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]LTD4, and a saturating concentration of unlabeled LTD4.
-
Competitive Binding: Membrane preparation, [³H]LTD4, and varying concentrations of (5S,6R)-DiHETE.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (5S,6R)-DiHETE to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][10]
-
Guinea Pig Ileum Contraction Assay
Objective: To measure the contractile response of guinea pig ileum to (5S,6R)-DiHETE.
Materials:
-
Freshly isolated guinea pig ileum.
-
Tyrode's solution (physiological salt solution).
-
(5S,6R)-DiHETE stock solution.
-
Organ bath with a force transducer and recording system.
-
Carbogen gas (95% O₂, 5% CO₂).
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and place it in oxygenated, warmed Tyrode's solution.
-
Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed point and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.
-
Dose-Response Curve: Add increasing concentrations of (5S,6R)-DiHETE to the organ bath in a cumulative or non-cumulative manner, allowing the tissue to respond and then return to baseline (with washes in between for non-cumulative additions).
-
Recording: Record the isometric contractions using the force transducer and data acquisition system.
-
Data Analysis: Plot the magnitude of the contraction against the log concentration of (5S,6R)-DiHETE to generate a dose-response curve and determine the EC50 value.
Measurement of Intracellular Calcium Concentration
Objective: To measure the effect of (5S,6R)-DiHETE on intracellular calcium levels in response to an inflammatory stimulus.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell culture medium.
-
Fura-2 AM (calcium-sensitive fluorescent dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
(5S,6R)-DiHETE.
-
Inflammatory agonist (e.g., histamine).
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities.
Procedure:
-
Cell Culture: Culture HUVECs to confluence on a suitable plate or coverslip.
-
Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in HBSS in the dark to allow the dye to enter the cells and be de-esterified.
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Pre-incubation: Incubate the cells with (5S,6R)-DiHETE or vehicle control for a specified period.
-
Stimulation and Measurement: Place the plate or coverslip in the fluorescence reader or on the microscope stage. Record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission). Add the inflammatory agonist (e.g., histamine) and continue to record the fluorescence ratio over time to measure the change in intracellular calcium concentration.
-
Data Analysis: Analyze the change in fluorescence ratio over time to quantify the intracellular calcium response. Compare the response in cells pre-treated with (5S,6R)-DiHETE to the control group.
LC-MS/MS Analysis of (5S,6R)-DiHETE
Objective: To quantify the levels of (5S,6R)-DiHETE in biological samples.
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma, tissue homogenate).
-
Deuterated internal standard (e.g., (5S,6R)-DiHETE-d8).
-
Solid-phase extraction (SPE) cartridges.
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation: Spike the biological sample with the deuterated internal standard.
-
Extraction: Perform solid-phase extraction (SPE) to concentrate the lipid mediators and remove interfering substances. Elute the lipids with an appropriate solvent.
-
Chromatography: Reconstitute the dried eluate in the mobile phase and inject it onto a reverse-phase LC column. Use a gradient of solvents to separate the different eicosanoids.
-
Mass Spectrometry: Analyze the eluting compounds using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for (5S,6R)-DiHETE and its deuterated internal standard are used for detection and quantification.
-
Data Analysis: Integrate the peak areas for the analyte and the internal standard. Create a calibration curve using known concentrations of (5S,6R)-DiHETE and its internal standard to quantify the amount of (5S,6R)-DiHETE in the original sample.
Conclusion
(5S,6R)-DiHETE is a complex lipid mediator with a dual role in inflammation. Its ability to act as a weak pro-inflammatory agonist at the LTD4 receptor and as an anti-inflammatory agent by inhibiting calcium influx highlights the intricate nature of lipid signaling in the inflammatory response. Further research into the precise molecular mechanisms of its anti-inflammatory actions and a more detailed characterization of its binding to various receptors will be crucial for understanding its full physiological and pathological significance. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers aiming to unravel the complexities of (5S,6R)-DiHETE and its potential as a therapeutic target in inflammatory diseases.
References
- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 2. punnettsquare.org [punnettsquare.org]
- 3. Differential expression of tumor necrosis factor and interleukin-6 by peritoneal macrophages in vivo and in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial TRPV4 channels modulate vascular tone by Ca2+ -induced Ca2+ release at inositol 1,4,5-trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 7. 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the histamine-induced Ca2+ influx in primary human endothelial cells (HUVEC) by volatile anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
The Dawn of Dihydroxyeicosatetraenoic Acids: An In-depth Guide to Their Discovery and History
A comprehensive overview of the discovery, biosynthesis, and biological significance of dihydroxyeicosatetraenoic acids (DHETs), a class of lipid signaling molecules derived from arachidonic acid. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed historical context, experimental methodologies, and an exploration of their signaling pathways.
Introduction
Dihydroxyeicosatetraenoic acids (DHETs) are oxidized metabolites of arachidonic acid, a 20-carbon polyunsaturated fatty acid ubiquitously found in the cell membranes of mammals. While the broader family of eicosanoids, which includes prostaglandins, thromboxanes, and leukotrienes, has been the subject of intense research since the 1930s, the discovery and elucidation of the DHET pathway occurred more recently, intricately linked to the exploration of the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism.[1] This guide delves into the historical milestones of DHET discovery, their enzymatic synthesis, key signaling roles, and the experimental techniques used for their study.
A Historical Perspective: Unraveling a New Branch of Eicosanoid Metabolism
The journey to understanding DHETs began with the broader investigation into the diverse metabolic fates of arachidonic acid. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways were well-established by the late 1970s, a third major enzymatic pathway, mediated by the cytochrome P450 monooxygenase system, was yet to be fully appreciated.
The Precursors: Discovery of Epoxyeicosatrienoic Acids (EETs)
The direct precursors to DHETs are the epoxyeicosatrienoic acids (EETs). The formation of these epoxides from arachidonic acid by the CYP epoxygenase pathway was a pivotal discovery. Early studies in the late 1970s and early 1980s demonstrated that liver microsomes could metabolize arachidonic acid to a variety of oxygenated products, distinct from those generated by the COX and LOX pathways.
The Pivotal Discovery: Identification of DHETs and Soluble Epoxide Hydrolase (sEH)
The first clear indication of DHETs as metabolic products of EETs came from a seminal paper by Chacos, Capdevila, Falck, and colleagues in 1983 . Their work demonstrated that epoxyeicosatrienoic acids are rapidly converted to their corresponding vicinal diols, the dihydroxyeicosatrienoic acids, by a cytosolic enzyme.[2] This enzyme was later identified and characterized as soluble epoxide hydrolase (sEH) . This discovery was crucial as it established the primary metabolic fate of EETs and introduced DHETs as significant downstream metabolites. The inability of certain EET isomers, like 5,6-EET, to serve as a good substrate for this enzyme also hinted at the specific and regulated nature of this metabolic conversion.[2]
The identification of sEH and its role in hydrating EETs to DHETs opened up a new avenue of research. It became apparent that the biological activity of the epoxygenase pathway was a delicate balance between the production of EETs and their conversion to the generally less active DHETs. This understanding was significantly advanced by the development of potent and selective inhibitors of sEH, which allowed researchers to pharmacologically manipulate the levels of EETs and DHETs in vivo and in vitro, thereby dissecting their respective physiological roles.
Key Pioneers in the Field
The discovery and characterization of DHETs and the associated metabolic pathway were the result of the cumulative efforts of several research groups. The foundational work was laid by researchers including:
-
J. R. Falck and J. Capdevila: For their pioneering work in the synthesis and characterization of EETs and their metabolites.
-
B. D. Hammock and S. S. Gill: For their discovery and characterization of soluble epoxide hydrolase (sEH), the key enzyme responsible for DHET formation.
-
N. Chacos and R. W. Estabrook: For their early contributions to understanding the metabolism of arachidonic acid by the cytochrome P450 system and the identification of DHETs as metabolic products.
Biosynthesis of Dihydroxyeicosatetraenoic Acids
The synthesis of DHETs is a two-step enzymatic process that begins with the liberation of arachidonic acid from the cell membrane.
-
Epoxidation of Arachidonic Acid: Free arachidonic acid is first metabolized by CYP epoxygenases, primarily isoforms from the CYP2C and CYP2J families, to form four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.
-
Hydration of EETs: The epoxide group of the EETs is then hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding vicinal diols, the DHETs. For example, 14,15-EET is converted to 14,15-DHET.
Signaling Pathways and Biological Functions
While initially considered to be inactive degradation products of the more biologically active EETs, subsequent research has revealed that DHETs themselves possess biological activity, although often with lower potency than their parent epoxides.
Vasodilation: Both EETs and DHETs have been shown to be potent vasodilators in various vascular beds, including the coronary microcirculation.[1][3] Their vasodilatory effects are often mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
Peroxisome Proliferator-Activated Receptors (PPARs): Some DHETs, particularly 14,15-DHET, have been identified as endogenous activators of peroxisome proliferator-activated receptor alpha (PPARα).[4] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. By activating PPARα, 14,15-DHET can influence lipid homeostasis and exert anti-inflammatory effects.
Quantitative Data
The concentrations of DHETs in various tissues and biological fluids are typically in the low nanogram to picogram per milliliter or milligram of tissue range. Their levels can be influenced by a variety of physiological and pathological conditions.
| DHET Isomer | Tissue/Fluid | Concentration Range (ng/mL or ng/mg tissue) | Condition | Reference |
| 14,15-DHET | Human Plasma | 1.65 ± 1.54 | Healthy Controls | [5] |
| 14,15-DHET | Human Plasma | 2.53 ± 1.60 | Coronary Heart Disease | [5] |
| Total DHETs | Human Serum | Lower in NAFLD and NASH vs. Controls | NAFLD/NASH | [6] |
| 14,15-DHET | Rat Liver | Not explicitly quantified in these searches | - | - |
| 11,12-DHET | Rat Kidney | Not explicitly quantified in these searches | - | - |
Note: The table provides representative data found in the search results. Comprehensive quantitative data across a wide range of human tissues is still an active area of research.
Experimental Protocols
The analysis of DHETs requires sensitive and specific analytical techniques due to their low endogenous concentrations and the presence of isomeric forms. The gold standard for the quantification of DHETs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Tissue Extraction of DHETs
This protocol is a general guideline for the solid-phase extraction (SPE) of eicosanoids, including DHETs, from biological tissues.[7][8]
Materials:
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol
-
Ethyl acetate
-
Hexane
-
Water (deionized or HPLC grade)
-
Hydrochloric acid (2M)
-
Internal standards (deuterated DHETs)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in an appropriate buffer (e.g., phosphate buffer). To prevent enzymatic activity, samples should be processed on ice.
-
Protein Precipitation: Add cold ethanol (4 volumes) to the homogenate to precipitate proteins. Vortex thoroughly and incubate at 4°C for 5 minutes.
-
Centrifugation: Centrifuge the sample at approximately 3,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids.
-
Acidification: Acidify the supernatant to a pH of approximately 3.5 with 2M hydrochloric acid. This step is crucial for the efficient retention of the acidic eicosanoids on the C18 stationary phase.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 20 mL of ethanol followed by 20 mL of deionized water.
-
Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge sequentially with 10 mL of water, 10 mL of water:ethanol (85:15, v/v), and finally 10 mL of hexane to remove polar and nonpolar interferences.
-
Elution: Elute the DHETs and other eicosanoids from the cartridge with 10 mL of ethyl acetate.
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of methanol/water) for LC-MS/MS analysis.
LC-MS/MS Analysis of DHETs
The following provides a representative set of parameters for the analysis of DHETs by LC-MS/MS. Specific conditions may need to be optimized for different instruments and matrices.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of eicosanoids. Columns with different particle sizes and dimensions can be employed depending on the desired resolution and analysis time.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, and the percentage of mobile phase B is gradually increased to elute the more hydrophobic DHETs.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical scale columns.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is most commonly used for the analysis of acidic lipids like DHETs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each DHET isomer and the internal standard. For example, for a DHET, the precursor ion would be its deprotonated molecule [M-H]⁻, and the product ions would be characteristic fragments generated by collision-induced dissociation.
Example MRM Transitions for DHETs:
-
Precursor Ion (Q1): m/z 337.2 (for [M-H]⁻ of C20H34O4)
-
Product Ions (Q3): Specific fragment ions for each isomer would be determined by infusion experiments or from published literature. These fragments often arise from cleavage of the carbon chain.
Conclusion
The discovery of dihydroxyeicosatetraenoic acids as metabolites of the cytochrome P450 epoxygenase pathway has added a significant layer of complexity and regulation to our understanding of eicosanoid biology. From their initial identification as products of soluble epoxide hydrolase activity to the ongoing elucidation of their signaling roles, DHETs have emerged as important players in various physiological and pathophysiological processes. The continued development of advanced analytical techniques will undoubtedly facilitate a deeper understanding of the intricate biology of these fascinating lipid mediators and their potential as therapeutic targets.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The reaction of arachidonic acid epoxides (epoxyeicosatrienoic acids) with a cytosolic epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Epoxygenase-derived epoxyeicosatrienoic acid (EET) mediators are associated with NAFLD, NASH and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
The Role of (5S,6R)-DiHETE in the Resolution of Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation, a fundamental biological response to harmful stimuli, is a tightly regulated process involving a complex interplay of cellular and molecular mediators. The resolution of inflammation is an active process crucial for restoring tissue homeostasis and preventing chronic inflammatory diseases. Lipid mediators, particularly those derived from polyunsaturated fatty acids, have emerged as key players in this process. Among these, (5S,6R)-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid ((5S,6R)-DiHETE), a dihydroxy derivative of arachidonic acid, is gaining recognition for its potential role in orchestrating the resolution of inflammation. This technical guide provides an in-depth overview of the biosynthesis, mechanism of action, and therapeutic potential of (5S,6R)-DiHETE, with a focus on quantitative data and detailed experimental methodologies to facilitate further research and drug development in this promising area.
Introduction
(5S,6R)-DiHETE, with the full chemical name (5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid, is a dihydroxy polyunsaturated fatty acid.[1][2][3] Its role in biological processes, particularly in the context of inflammation, is an area of growing interest. Understanding its formation and mechanism of action is critical to harnessing its therapeutic potential.
Biosynthesis of (5S,6R)-DiHETE
(5S,6R)-DiHETE is primarily formed through the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. The initial product, 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE), is converted to the unstable epoxide intermediate, leukotriene A4 (LTA4).[4] (5S,6R)-DiHETE is then generated from LTA4 through two principal routes:
-
Non-enzymatic Hydrolysis: LTA4 can undergo spontaneous hydrolysis in aqueous environments to yield (5S,6R)-DiHETE.[1][2]
-
Enzymatic Hydrolysis: The enzyme leukotriene A4 hydrolase (LTA4H) can catalyze the conversion of LTA4. While the primary product of LTA4H is leukotriene B4 (LTB4), under certain conditions, it may also contribute to the formation of other DiHETEs. Additionally, mouse liver cytosolic epoxide hydrolase has been shown to catalyze the conversion of LTA4 to (5S,6R)-DiHETE.[1][2]
Mechanism of Action in Resolving Inflammation
The pro-resolving functions of (5S,6R)-DiHETE are primarily attributed to its ability to counteract pro-inflammatory signals in the vasculature and modulate the activity of immune cells. A key target of its action is the transient receptor potential vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in various physiological processes, including inflammation.[5][6]
Attenuation of Vascular Hyperpermeability
A hallmark of acute inflammation is the increase in vascular permeability, leading to edema and leukocyte infiltration. (5S,6R)-DiHETE has been shown to suppress this phenomenon.[1][2] Its mechanism involves:
-
Inhibition of Intracellular Calcium Influx: (5S,6R)-DiHETE acts as an antagonist of the TRPV4 channel.[5][6] By blocking this channel, it inhibits the histamine-induced increase in intracellular calcium concentrations ([Ca2+]i) in endothelial cells.[2][5]
-
Reduction of Nitric Oxide (NO) Production: The elevation of intracellular calcium in endothelial cells activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator that contributes to vascular permeability. By preventing the initial calcium signal, (5S,6R)-DiHETE inhibits the phosphorylation of eNOS and subsequent NO production.[2]
Modulation of Immune Cell Function
While direct evidence for (5S,6R)-DiHETE is still emerging, related lipid mediators have demonstrated significant effects on key immune cells involved in the resolution of inflammation.
-
Neutrophil Chemotaxis: The recruitment of neutrophils to the site of inflammation is a critical early event. The resolution phase involves the cessation of neutrophil infiltration. While the direct effect of (5S,6R)-DiHETE on neutrophil migration requires further investigation, other DiHETEs have been shown to influence this process.
-
Macrophage Polarization: Macrophages play a central role in resolving inflammation by clearing apoptotic cells and debris and by producing anti-inflammatory mediators. They can be polarized into a pro-inflammatory (M1) or an anti-inflammatory/pro-resolving (M2) phenotype. The influence of (5S,6R)-DiHETE on macrophage polarization is a key area for future research to fully understand its pro-resolving capabilities.
Quantitative Data on the Bioactivity of DiHETEs
The following table summarizes the available quantitative data on the effects of DiHETEs in various experimental models. It is important to note that much of the current data pertains to the EPA-derived 5,6-DiHETE, and further studies are needed to specifically quantify the activity of the (5S,6R) stereoisomer.
| Parameter | Experimental Model | Compound | Concentration/Dose | Effect | Reference |
| Endothelial Barrier Disruption | Human Umbilical Vein Endothelial Cells (HUVECs) | 5,6-DiHETE | 0.1 - 1 µM | Significant inhibition of histamine-induced barrier disruption. | [6] |
| Intracellular Ca2+ Increase | HEK293T cells overexpressing TRPV4 | 5,6-DiHETE | 1 µM | Reduction of GSK1016790A (TRPV4 agonist)-induced Ca2+ increase. | [6] |
| Colitis Severity | Dextran Sodium Sulfate (DSS)-induced colitis in mice | 5,6-DiHETE | 50 µg/kg/day (i.p.) | Accelerated recovery, inhibited edema and leukocyte infiltration. | [6] |
| Vascular Dilation & Hyperpermeability | Mouse ear inflammation model | 5,6-DiHETE | Pre-treatment | Inhibited histamine-induced vascular dilation and hyperpermeability. | [2] |
| eNOS Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | 5,6-DiHETE | 0.1 µM | Inhibition of histamine-induced eNOS phosphorylation. | [2] |
Experimental Protocols
This section provides an overview of key experimental protocols that can be adapted to study the role of (5S,6R)-DiHETE in resolving inflammation.
In Vivo Model: Murine Air Pouch Model of Inflammation
The murine air pouch model is a well-established method to study localized inflammation and the effects of anti-inflammatory and pro-resolving agents.[1][2][7]
Protocol Overview:
-
Pouch Formation: Inject sterile air subcutaneously into the dorsal side of mice. A second injection of air is typically given after 3 days to maintain the pouch.
-
Induction of Inflammation: On day 6, inject an inflammatory stimulus (e.g., carrageenan) into the air pouch.
-
Treatment: Administer (5S,6R)-DiHETE (e.g., intraperitoneally or locally into the pouch) at desired concentrations and time points relative to the inflammatory stimulus.
-
Analysis: After a set period, collect the exudate from the pouch to measure:
-
Leukocyte Infiltration: Perform total and differential cell counts using a hemocytometer and cytospin preparations.
-
Cytokine and Chemokine Levels: Quantify pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10, TGF-β) mediators using ELISA or multiplex assays.
-
Lipid Mediator Profile: Analyze the exudate using LC-MS/MS to determine the levels of various lipid mediators, including the administered (5S,6R)-DiHETE and its metabolites.
-
In Vitro Assay: Neutrophil Chemotaxis Assay
This assay measures the directional migration of neutrophils towards a chemoattractant.
Protocol Overview (using a Boyden chamber):
-
Cell Preparation: Isolate human or murine neutrophils from whole blood.
-
Chamber Setup: Place a porous membrane (e.g., 3-5 µm pore size) between the upper and lower wells of the chamber.
-
Loading:
-
Lower Well: Add a chemoattractant (e.g., fMLP, LTB4) with or without different concentrations of (5S,6R)-DiHETE.
-
Upper Well: Add the isolated neutrophils.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a defined period (e.g., 60-90 minutes).
-
Quantification: Count the number of neutrophils that have migrated through the membrane to the lower well, either by microscopy after staining or by using a fluorescent plate reader if cells are pre-labeled with a fluorescent dye.
In Vitro Assay: Macrophage Polarization
This protocol outlines the in vitro differentiation and polarization of macrophages to assess the effect of (5S,6R)-DiHETE.
Protocol Overview:
-
Macrophage Differentiation: Isolate monocytes from human peripheral blood (PBMCs) or murine bone marrow and differentiate them into macrophages using M-CSF.
-
Polarization:
-
M1 Polarization: Stimulate macrophages with LPS and IFN-γ.
-
M2 Polarization: Stimulate macrophages with IL-4 and IL-13.
-
Treatment: Co-incubate the cells with different concentrations of (5S,6R)-DiHETE during the polarization process.
-
-
Analysis:
-
Gene Expression: Analyze the mRNA levels of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, CD206, IL-10) by qRT-PCR.
-
Protein Expression: Measure the secretion of cytokines into the culture supernatant by ELISA. Analyze the expression of surface markers (e.g., CD86 for M1, CD206 for M2) by flow cytometry.[8]
-
Analytical Method: LC-MS/MS for (5S,6R)-DiHETE Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators in biological samples.[9][10]
Protocol Overview:
-
Sample Preparation:
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate lipids from plasma, cell culture supernatant, or tissue homogenates.
-
Internal Standard: Add a deuterated internal standard of (5S,6R)-DiHETE to the sample prior to extraction for accurate quantification.
-
-
Chromatographic Separation: Separate the extracted lipids using a suitable liquid chromatography column (e.g., C18).
-
Mass Spectrometry Analysis:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Detection: Employ multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of (5S,6R)-DiHETE and its internal standard.
-
-
Quantification: Generate a standard curve with known concentrations of (5S,6R)-DiHETE to quantify its amount in the biological samples.
Future Directions and Therapeutic Potential
The emerging evidence for the pro-resolving actions of (5S,6R)-DiHETE and its counterparts highlights their potential as therapeutic agents for a range of inflammatory diseases. Future research should focus on:
-
Receptor Identification: Elucidating the specific receptor(s) for (5S,6R)-DiHETE to better understand its signaling pathways.
-
In Vivo Efficacy: Conducting comprehensive studies in various preclinical models of inflammatory diseases to establish the therapeutic window and efficacy of (5S,6R)-DiHETE.
-
Structure-Activity Relationship: Investigating the biological activities of different stereoisomers of 5,6-DiHETE to identify the most potent pro-resolving molecule.
-
Drug Development: Exploring strategies for the stable formulation and targeted delivery of (5S,6R)-DiHETE to enhance its therapeutic potential.
Conclusion
(5S,6R)-DiHETE is a promising lipid mediator with the potential to actively promote the resolution of inflammation. Its ability to counteract vascular hyperpermeability through the antagonism of TRPV4 channels provides a clear mechanism for its anti-inflammatory effects. Further investigation into its interactions with key immune cells, supported by the robust experimental protocols outlined in this guide, will be crucial in fully elucidating its role in inflammatory resolution and paving the way for the development of novel, pro-resolving therapies.
References
- 1. stehliklab.org [stehliklab.org]
- 2. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of Allium hookeri on carrageenan-induced air pouch mouse model | PLOS One [journals.plos.org]
- 8. origene.com [origene.com]
- 9. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
(5S,6R)-DiHETE Signaling and Receptor Interaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5S,6R)-dihydroxyeicosatetraenoic acid, or (5S,6R)-DiHETE, is a dihydroxy derivative of arachidonic acid and a product of the enzymatic hydrolysis of Leukotriene A4 (LTA4). Emerging research has identified this lipid mediator as a signaling molecule that interacts with specific G-protein coupled receptors, thereby playing a role in inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of (5S,6R)-DiHETE signaling, its interaction with the cysteinyl leukotriene receptor 1 (CysLT1R), and detailed experimental protocols for its study.
Introduction to (5S,6R)-DiHETE
(5S,6R)-DiHETE is one of four diastereoisomers of 5,6-DiHETE and is generated from the unstable epoxide intermediate LTA4 through the action of epoxide hydrolases.[1] Unlike other leukotrienes, its biological role is less characterized; however, evidence points towards its function as a weak agonist at the CysLT1 receptor, the primary receptor for the potent inflammatory mediator leukotriene D4 (LTD4).[1][2][3] This interaction suggests that (5S,6R)-DiHETE may participate in the modulation of inflammatory responses, albeit with lower potency than canonical CysLT1R ligands.
Receptor Interaction and Specificity
Studies have demonstrated that among the four synthetic (5,6)-DiHETE isomers, only (5S,6R)-DiHETE is recognized by the LTD4 receptor (CysLT1R) in guinea pig lung membranes.[1] The other isomers show no significant interaction with LTC4, LTD4, or LTB4 receptors.[1] This stereospecificity highlights the precise structural requirements for ligand binding to the CysLT1R.
Quantitative Data on Biological Activity
The biological activity of (5S,6R)-DiHETE has been primarily characterized by its contractile effect on smooth muscle, a hallmark of CysLT1R activation. The available quantitative data is summarized in the table below.
| Parameter | Value | Assay System | Reference |
| EC50 | 1.3 µM | Guinea pig isolated ileum contraction | [2][3] |
Signaling Pathway of (5S,6R)-DiHETE
As an agonist of the CysLT1R, (5S,6R)-DiHETE is presumed to activate the same signaling cascade as the endogenous ligand, LTD4. The CysLT1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.
Upon binding of (5S,6R)-DiHETE to the CysLT1R, the following signaling events are initiated:
-
G-protein Activation: The receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. This involves the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Cellular Response: The increase in intracellular Ca2+ concentration, along with the action of DAG, activates various downstream effectors, such as protein kinase C (PKC), leading to cellular responses like smooth muscle contraction and the initiation of inflammatory signaling cascades.
Signaling Pathway Diagram
Experimental Protocols
The following section details key experimental methodologies for investigating the interaction of (5S,6R)-DiHETE with its receptor and the subsequent signaling events.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of (5S,6R)-DiHETE for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]LTD4).
Experimental Workflow Diagram
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a fixed concentration of [3H]LTD4 (typically at or below its Kd).
-
Add increasing concentrations of unlabeled (5S,6R)-DiHETE.
-
For total binding, add vehicle instead of (5S,6R)-DiHETE.
-
For non-specific binding, add a saturating concentration of an unlabeled CysLT1R antagonist (e.g., Montelukast).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a blocking agent (e.g., polyethyleneimine) to trap the membranes.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (5S,6R)-DiHETE.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon stimulation of CysLT1R-expressing cells with (5S,6R)-DiHETE.
Experimental Workflow Diagram
Methodology:
-
Cell Preparation:
-
Seed CysLT1R-expressing cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a quencher (e.g., probenecid) in the assay buffer.
-
Remove the buffer from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.
-
-
Stimulation and Measurement:
-
Prepare serial dilutions of (5S,6R)-DiHETE in the assay buffer.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject the different concentrations of (5S,6R)-DiHETE into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from the baseline for each well.
-
Plot the peak fluorescence change against the log concentration of (5S,6R)-DiHETE.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
(5S,6R)-DiHETE is a stereospecific, weak agonist of the CysLT1 receptor. Its interaction with this receptor initiates a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and subsequent cellular responses. While its potency is significantly lower than that of LTD4, its production in inflammatory settings could contribute to the overall inflammatory milieu. Further research, particularly quantitative binding studies and investigation of its effects on various immune cells, is necessary to fully elucidate the physiological and pathological roles of (5S,6R)-DiHETE. The experimental protocols outlined in this guide provide a robust framework for such future investigations.
References
The Natural Occurrence and Biological Significance of (5S,6R)-DiHETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and biological functions of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE), a lipid mediator implicated in inflammatory processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to (5S,6R)-DiHETE
(5S,6R)-DiHETE is a dihydroxy derivative of arachidonic acid, belonging to the eicosanoid family of signaling molecules. Its formation in biological systems can occur through both enzymatic and non-enzymatic pathways, and it has been shown to possess distinct biological activities, particularly in the context of vascular inflammation. Understanding the nuances of its presence and function is crucial for elucidating its role in health and disease.
Natural Occurrence and Quantitative Data
While extensive quantitative data for (5S,6R)-DiHETE in human tissues and fluids remains an area of active research, preliminary studies in animal models provide valuable insights into its physiological concentrations. The following table summarizes the available quantitative data for (5S,6R)-DiHETE and related compounds.
| Biological Matrix | Organism | Condition | Compound | Concentration | Reference |
| Heart, Liver, Kidney | Mouse | Normal, non-inflamed | 5,6-DiHETE | ~30–70 pg/mg | [1] |
| Human Whole Blood | Human | Unstimulated (Serum) | 5(S)-HETE | 10.59 ± 1.2 ng/mL | [2] |
| Human Whole Blood | Human | Unstimulated (Serum) | 5(R)-HETE | 7.26 ± 0.6 ng/mL | [2] |
| Human Whole Blood | Human | Unstimulated (Plasma) | 11(S)-HETE | 0.49 ± 0.2 ng/mL | [2] |
| Human Whole Blood | Human | Unstimulated (Plasma) | 11(R)-HETE | 0.02 ± 0.01 ng/mL | [2] |
| Neutrophils | Human | Stimulated (Asthmatic) | 5,15-diHETE | 50 to 280 ng/10^7 cells | [3] |
Biosynthesis of (5S,6R)-DiHETE
(5S,6R)-DiHETE is primarily formed from the unstable epoxide intermediate, leukotriene A4 (LTA4). This conversion can proceed via two main routes:
-
Non-enzymatic Hydrolysis: LTA4 can undergo spontaneous, non-enzymatic hydrolysis in aqueous environments to yield a mixture of DiHETE isomers, including (5S,6R)-DiHETE.[4] This pathway is considered a spontaneous process that contributes to the basal levels of this compound.
-
Enzymatic Hydrolysis: Specific enzymes can catalyze the formation of (5S,6R)-DiHETE from LTA4. For instance, mouse liver cytosolic epoxide hydrolase has been shown to facilitate this conversion, suggesting a regulated and potentially tissue-specific production of (5S,6R)-DiHETE.[5]
Figure 1. Biosynthesis pathways of (5S,6R)-DiHETE from arachidonic acid.
Biological Activities and Signaling Pathways
(5S,6R)-DiHETE exhibits a range of biological activities, with its most well-documented effects centered on vascular function and inflammation.
Interaction with the Cysteinyl Leukotriene Receptor 1 (CysLT1R)
(5S,6R)-DiHETE has been identified as a weak agonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a G-protein coupled receptor (GPCR).[3] CysLT1R is primarily coupled to Gq proteins, and its activation typically leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). CysLT1R can also couple to Gi proteins, leading to the inhibition of adenylyl cyclase or the activation of other signaling pathways like the Ras-ERK pathway.[6]
References
- 1. 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5S,6R-DiHETE (82948-88-7) for sale [vulcanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of (5S,6R)-DiHETEs in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,6R)-dihydroxy-7,9,11,14-eicosatetraenoic acid ((5S,6R)-DiHETE) is a dihydroxy derivative of arachidonic acid and a biologically active lipid mediator. It is formed in biological systems through the non-enzymatic hydrolysis of Leukotriene A4 (LTA4) or via the action of epoxide hydrolases. As a stereoisomer of the 5,6-DiHETE family, it exhibits specific biological activities, primarily through its interaction with cysteinyl leukotriene receptors. Notably, (5S,6R)-DiHETE is recognized by the Leukotriene D4 (LTD4) receptor, making it a molecule of interest for research in inflammatory processes, allergic reactions, and other pathophysiological conditions where leukotrienes play a crucial role. The stereospecific synthesis of (5S,6R)-DiHETE is essential for obtaining pure material for in-depth biological studies, enabling researchers to elucidate its precise functions and potential as a therapeutic target.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of (5S,6R)-DiHETE.
| Parameter | Value | Species/System | Reference |
| Biological Activity | |||
| EC50 (Ileum Contraction) | 1.3 µM | Guinea Pig | --INVALID-LINK-- |
Signaling Pathway of (5S,6R)-DiHETE via the LTD4 Receptor
(5S,6R)-DiHETE exerts its biological effects by acting as an agonist at the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade leading to various cellular responses, including smooth muscle contraction and inflammatory cell activation.
Caption: Signaling pathway of (5S,6R)-DiHETE via the LTD4 receptor.
Experimental Protocols
Stereoselective Synthesis of (5S,6R)-DiHETEs (General Strategy)
A detailed, step-by-step experimental protocol for the total synthesis of (5S,6R)-DiHETE is not publicly available in its entirety. However, based on published literature abstracts, a common and effective strategy for the stereocontrolled synthesis of such molecules involves a convergent approach. This typically utilizes chiral building blocks and key chemical reactions such as Wittig reactions and stereoselective reductions to construct the carbon skeleton with the desired stereochemistry.
The following represents a generalized workflow and protocol for key steps that are likely involved in such a synthesis. Note: This is a representative protocol and would require optimization and adaptation based on specific starting materials and laboratory conditions.
1. Preparation of Key Chiral Intermediates:
The synthesis would likely begin with the preparation of two key fragments: a chiral epoxide or diol containing the C5 and C6 stereocenters, and a phosphonium salt (Wittig reagent precursor) corresponding to the remainder of the carbon chain. The chirality is often introduced from commercially available chiral pool materials like D- or L-glyceraldehyde.
2. The Wittig Reaction for Carbon Chain Elongation:
A crucial step in assembling the full carbon backbone of the DiHETE is the Wittig reaction. This reaction forms a carbon-carbon double bond by reacting a phosphorus ylide (generated from a phosphonium salt) with an aldehyde or ketone.
Representative Protocol for a Wittig Reaction:
-
Materials:
-
Phosphonium salt (e.g., (triphenylphosphoranylidene)acetic acid ethyl ester)
-
Aldehyde fragment (containing the chiral center)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the phosphonium salt in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the reaction to stir at -78 °C for 30-60 minutes.
-
Slowly add a solution of the aldehyde fragment in anhydrous THF to the ylide solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
-
3. Final Steps and Deprotection:
Following the coupling of the main fragments, subsequent steps would involve any necessary functional group manipulations and finally, the deprotection of protecting groups (e.g., silyl ethers, esters) to yield the final (5S,6R)-DiHETE product. Purification is typically achieved using high-performance liquid chromatography (HPLC).
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of (5S,6R)-DiHETE.
Caption: A generalized workflow for the synthesis and biological testing of (5S,6R)-DiHETE.
Application Note: Quantification of (5S,6R)-DiHETEs by LC-MS/MS
Abstract
This application note presents a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) in biological matrices. This method is tailored for researchers, scientists, and drug development professionals investigating inflammatory pathways and related disease states. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
(5S,6R)-DiHETE is a dihydroxy derivative of arachidonic acid and a product of the enzymatic or non-enzymatic hydrolysis of leukotriene A4 (LTA4). As a component of the complex eicosanoid signaling network, accurate quantification of (5S,6R)-DiHETE is crucial for understanding its role in various physiological and pathological processes, including inflammation. LC-MS/MS offers the high sensitivity and specificity required for the analysis of such lipid mediators, which are often present at low concentrations in complex biological samples.
Signaling Pathway of (5S,6R)-DiHETE Formation
(5S,6R)-DiHETE is formed from the unstable epoxide intermediate, Leukotriene A4 (LTA4). This conversion can occur non-enzymatically or be catalyzed by epoxide hydrolases. LTA4 itself is a key branch point in the 5-lipoxygenase (5-LOX) pathway, leading to the formation of various pro-inflammatory leukotrienes.
Caption: Formation of (5S,6R)-DiHETE from membrane phospholipids.
Experimental Protocols
This section provides a detailed protocol for the quantification of (5S,6R)-DiHETE in human plasma.
Materials and Reagents
-
(5S,6R)-DiHETE analytical standard
-
(5S,6R)-DiHETE-d8 (or other suitable deuterated analog) as internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation: Solid Phase Extraction (SPE)
Sample preparation is a critical step to remove interferences from the biological matrix.[1][2][3]
-
Plasma Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL (5S,6R)-DiHETE-d8 in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube. Dilute with 900 µL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water containing 0.1% formic acid to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
References
Application Notes and Protocols for the Extraction and Analysis of (5S,6R)-DiHETEs from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid (AA) or eicosapentaenoic acid (EPA).[1][2] As a dihydroxy polyunsaturated fatty acid, it plays a significant role in inflammatory processes and immune responses.[3] (5S,6R)-DiHETE is formed through the nonenzymatic hydrolysis of leukotriene A4 (LTA4) or via the action of cytosolic epoxide hydrolase.[4] This lipid mediator is known to be a weak agonist for the leukotriene D4 (LTD4) receptor and has also been identified as an endogenous antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, highlighting its potential as a therapeutic target in inflammatory diseases.[5][6]
This document provides a comprehensive protocol for the extraction, purification, and quantification of (5S,6R)-DiHETE from cell culture samples, enabling researchers to accurately study its production and function in various cellular models.
Signaling Pathways of (5S,6R)-DiHETE
(5S,6R)-DiHETE exerts its biological effects through at least two distinct signaling pathways:
-
Leukotriene D4 (LTD4) Receptor Agonism: (5S,6R)-DiHETE can bind to and activate the LTD4 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade involving the hydrolysis of phosphoinositides (PIP2), leading to an increase in intracellular calcium ([Ca2+]i) and the translocation of Protein Kinase C (PKC) from the cytosol to the membrane.[7] This pathway is implicated in various inflammatory responses.
Caption: LTD4 Receptor Signaling Pathway of (5S,6R)-DiHETE.
-
TRPV4 Channel Antagonism: (5S,6R)-DiHETE can act as an antagonist to the TRPV4 channel, a non-selective cation channel.[6] By blocking TRPV4, it inhibits the influx of calcium ions into the cell that would normally be triggered by TRPV4 agonists. This antagonistic action can modulate downstream signaling pathways associated with inflammation and pain.[8]
Caption: TRPV4 Channel Antagonism by (5S,6R)-DiHETE.
Experimental Workflow
The overall workflow for the extraction and analysis of (5S,6R)-DiHETE from cell culture involves cell culture and treatment, sample collection, solid-phase extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Experimental Workflow for (5S,6R)-DiHETE Analysis.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
-
Materials:
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Arachidonic acid (AA) or Eicosapentaenoic acid (EPA) stock solution
-
Cell culture plates or flasks
-
-
Procedure:
-
Seed cells at a desired density in culture plates or flasks and allow them to adhere and grow to 80-90% confluency.
-
Prior to treatment, replace the growth medium with a serum-free or low-serum medium to reduce background lipid levels.
-
Treat the cells with the desired concentration of AA or EPA (e.g., 20 µM) or other stimuli to induce the production of DiHETEs.[9]
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the cell type and experimental goals.
-
Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of eicosanoids from aqueous samples like cell culture supernatant.
-
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Formic acid or Hydrochloric acid (HCl) for acidification
-
Internal standards (e.g., deuterated DiHETE analogs)
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
-
Procedure:
-
Sample Collection: Collect the cell culture supernatant into a clean tube. To inhibit further enzymatic activity, it is recommended to immediately add a cyclooxygenase inhibitor like indomethacin (10-15 µM).[10]
-
Internal Standard Spiking: Add an appropriate amount of deuterated internal standard to the supernatant to correct for extraction losses and matrix effects.
-
Acidification: Acidify the supernatant to a pH of approximately 3.5 using formic acid or HCl.[3] This step is crucial for the retention of acidic lipids on the C18 sorbent.[3]
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 5-10 mL of methanol.
-
Equilibrate the cartridge with 5-10 mL of deionized water. Do not allow the sorbent to dry out between steps.[3]
-
-
Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge at a flow rate of 1-2 mL/min.[3]
-
Washing:
-
Elution: Elute the DiHETEs from the cartridge with 1-2 mL of methanol or ethyl acetate.[10]
-
Drying: Dry the eluate under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.
-
LC-MS/MS Quantification
Quantification of (5S,6R)-DiHETE is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[8]
-
Mobile Phase A: Water with 0.02% acetic acid or 0.1% formic acid.[8][11]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% acetic acid or Acetonitrile/Isopropanol (50:50 v/v).[8][11]
-
Gradient: A gradient elution is typically employed to separate the analyte from other lipids.
-
Injection Volume: 5-10 µL.[11]
-
-
MS/MS Conditions:
Data Presentation
Table 1: Typical Solid-Phase Extraction (SPE) Performance for Eicosanoids
| Parameter | Typical Value | Reference |
| Recovery Rate | 75 - 101% | [13] |
| Intra-day Precision (%CV) | < 6% | [13] |
| Inter-day Precision (%CV) | < 16.7% | [13] |
Note: Recovery rates can be influenced by the sample matrix and specific protocol variations. It is recommended to determine the recovery rate for each experimental setup.
Table 2: Example LC-MS/MS Parameters for (5S,6R)-DiHETE Analysis
| Parameter | Value | Reference |
| LC Column | Acquity UPLC BEH shield RP18 (2.1x100 mm, 1.7 µm) | [8] |
| Mobile Phase A | Acetonitrile/Water/Acetic Acid (60/40/0.02, v/v/v) | [8] |
| Mobile Phase B | Acetonitrile/Isopropanol (50/50, v/v) | [8] |
| Ionization Mode | Negative ESI | [8] |
| Precursor Ion (m/z) | 335 | [8][12] |
| Product Ion (m/z) | 115 | [8] |
| Limit of Detection (LOD) | 1-95 pg/mL | [7] |
| Lower Limit of Quantitation (LLOQ) | 1.0 pmol/g tissue | [14] |
Note: These parameters should be optimized for the specific instrument and experimental conditions.
Conclusion
This application note provides a detailed protocol for the reliable extraction and quantification of (5S,6R)-DiHETE from cell culture samples. The combination of solid-phase extraction and LC-MS/MS analysis offers the sensitivity and specificity required to study this important lipid mediator. By understanding its signaling pathways and having a robust method for its measurement, researchers can further elucidate the role of (5S,6R)-DiHETE in health and disease, potentially leading to the development of novel therapeutic strategies for inflammatory conditions.
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5S,6R-DiHETE | C20H32O4 | CID 5283160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5(S),6(R)-DiHETE [myskinrecipes.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 5(s),6(r) dihete — TargetMol Chemicals [targetmol.com]
- 6. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 9. Effects of arachidonic acid on the concentration of hydroxyeicosatetraenoic acids in culture media of mesenchymal stromal cells differentiating into adipocytes or osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A novel antagonist of TRPM2 and TRPV4 channels: Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing (5S,6R)-DiHETE for the Study of Leukotriene Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses.[1] The cysteinyl leukotrienes (CysLTs), namely LTC₄, LTD₄, and LTE₄, exert their effects through binding to specific G protein-coupled receptors, primarily CysLT₁ and CysLT₂.[2] These receptors are key targets in the development of therapeutics for inflammatory diseases such as asthma and allergic rhinitis.[1] Understanding the pharmacology of these receptors is essential for the discovery of novel antagonists.
(5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid, or (5S,6R)-DiHETE, is a stereoisomer of 5,6-DiHETE that has been identified as a ligand for the LTD₄ receptor.[3][4] Of the four synthetic diastereoisomers of (5,6)-DiHETE, only the (5S,6R) form is recognized by the LTD₄ receptor (CysLT₁).[3] The other isomers show no interaction with LTC₄, LTD₄, or LTB₄ receptors.[3] This selectivity makes (5S,6R)-DiHETE a valuable tool for investigating the CysLT₁ receptor. While it exhibits weak agonist activity, its interaction with the receptor can be leveraged to study competitive antagonism and to characterize the binding and function of novel CysLT₁ receptor antagonists.[3][4]
These application notes provide detailed protocols for utilizing (5S,6R)-DiHETE in key in vitro assays to probe leukotriene receptor antagonism.
Data Presentation: Pharmacological Profile of (5S,6R)-DiHETE
| Compound | Target Receptor | Assay Type | Cell/Tissue Type | Parameter | Value | Reference(s) |
| (5S,6R)-DiHETE | LTD₄ (CysLT₁) | Functional (Contraction) | Guinea Pig Ileum | EC₅₀ | 1.3 µM | [4] |
| LTD₄ (CysLT₁) | Binding | Guinea Pig Lung Membranes | Activity | Recognized by the receptor | [3] | |
| LTC₄ | Binding | Guinea Pig Lung Membranes | Activity | No interaction | [3] | |
| LTB₄ | Binding | Guinea Pig Lung Membranes | Activity | No interaction | [3] |
Signaling Pathways and Mechanisms
To effectively use (5S,6R)-DiHETE as a research tool, it is crucial to understand the underlying biological pathways.
Caption: The Leukotriene Signaling Pathway.
This diagram illustrates the synthesis of leukotrienes from arachidonic acid and their subsequent activation of specific receptors, leading to downstream signaling events that mediate inflammation.
Caption: Mechanism of (5S,6R)-DiHETE and Antagonist Interaction.
This diagram shows how (5S,6R)-DiHETE interacts with the CysLT₁ receptor. Its binding can be competitively inhibited by novel antagonist compounds, making it a useful tool for screening and characterization.
Experimental Protocols
Radioligand Binding Assay for CysLT₁ Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CysLT₁ receptor using [³H]LTD₄ as the radioligand and (5S,6R)-DiHETE as a reference competitor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Materials:
-
Cell Membranes: Membranes prepared from a cell line expressing the CysLT₁ receptor (e.g., differentiated U937 cells, or a transfected cell line like CHO-K1).
-
Radioligand: [³H]LTD₄.
-
Reference Competitor: (5S,6R)-DiHETE.
-
Test Compound: Novel antagonist to be characterized.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 10 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize CysLT₁-expressing cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, [³H]LTD₄ (at a concentration near its Kₑ), and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, [³H]LTD₄, and a saturating concentration of unlabeled LTD₄.
-
Competition (Test Compound): Cell membranes, [³H]LTD₄, and serial dilutions of the test compound.
-
Competition (Reference): Cell membranes, [³H]LTD₄, and serial dilutions of (5S,6R)-DiHETE.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the equilibrium dissociation constant (Kᵢ) for the test compound and (5S,6R)-DiHETE using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to either stimulate or inhibit the CysLT₁ receptor-mediated increase in intracellular calcium.
Materials:
-
Cells: A cell line stably expressing the CysLT₁ receptor and a G-protein that couples to the calcium signaling pathway (e.g., CHO-K1/CysLT₁).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: LTD₄.
-
Reference Compound: (5S,6R)-DiHETE.
-
Test Compound: Novel antagonist to be characterized.
-
Fluorescence Plate Reader: Equipped with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the CysLT₁-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Assay Protocol (Antagonist Mode):
-
Place the plate in the fluorescence plate reader.
-
Add serial dilutions of the test compound or (5S,6R)-DiHETE to the wells and incubate for a short period.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of the agonist LTD₄ (typically at its EC₈₀) into the wells.
-
Measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
The antagonist effect is determined by the reduction in the LTD₄-induced calcium signal.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value for the test compound and (5S,6R)-DiHETE by fitting the data to a sigmoidal dose-response curve.
-
Guinea Pig Ileum Contraction Assay
This classic organ bath experiment provides a physiological readout of CysLT₁ receptor activation and antagonism.
Materials:
-
Animal: Male guinea pig.
-
Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Agonist: LTD₄.
-
Reference Compound: (5S,6R)-DiHETE.
-
Test Compound: Novel antagonist to be characterized.
-
Organ Bath System: With isometric force transducers.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution under a resting tension of approximately 1 g. Allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.
-
Agonist Dose-Response:
-
Generate a cumulative concentration-response curve for LTD₄ by adding increasing concentrations of the agonist to the bath and recording the resulting contraction.
-
-
Antagonist Evaluation:
-
After washing out the agonist and allowing the tissue to return to baseline, incubate the tissue with a fixed concentration of the test antagonist or (5S,6R)-DiHETE for a predetermined time (e.g., 20-30 minutes).
-
Repeat the cumulative concentration-response curve for LTD₄ in the presence of the antagonist.
-
-
Data Analysis:
-
Competitive antagonists will cause a rightward shift in the LTD₄ concentration-response curve.
-
The potency of the antagonist can be quantified by calculating the pA₂ value from a Schild plot. The EC₅₀ of (5S,6R)-DiHETE as a weak agonist can also be determined in this system.[4]
-
Conclusion
(5S,6R)-DiHETE serves as a specific, albeit weak, agonist for the CysLT₁ receptor. This property, combined with its inactivity at other leukotriene receptors, makes it a useful pharmacological tool. Researchers can employ (5S,6R)-DiHETE as a reference compound in binding and functional assays to characterize the affinity and potency of novel CysLT₁ receptor antagonists. The protocols outlined in these application notes provide a framework for utilizing (5S,6R)-DiHETE to advance the study of leukotriene receptor pharmacology and aid in the development of new anti-inflammatory therapies.
References
- 1. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (5S,6R)-DiHETE Standards and Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and detailed protocols for the use of commercially available (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) standards and reagents in research and drug development.
Introduction to (5S,6R)-DiHETE
(5S,6R)-DiHETE is a dihydroxy derivative of arachidonic acid and a member of the eicosanoid family of lipid mediators. It is formed through the enzymatic or non-enzymatic hydrolysis of Leukotriene A4 (LTA4).[1][2] As a bioactive lipid, (5S,6R)-DiHETE is involved in various physiological and pathological processes, primarily related to inflammation and immune responses.[3] Its most well-characterized activity is as a weak agonist for the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor.[4][5] This interaction, although less potent than that of its endogenous ligand LTD4, can trigger downstream signaling events, making (5S,6R)-DiHETE a valuable tool for studying leukotriene signaling pathways and their role in inflammatory diseases such as asthma.[3][4]
Commercially Available (5S,6R)-DiHETE Standards
A variety of high-purity (5S,6R)-DiHETE standards are commercially available for research purposes. These standards are essential for the accurate quantification of (5S,6R)-DiHETE in biological samples and for conducting in vitro and in vivo functional assays.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Formulation | Storage |
| MedChemExpress | (5S,6R)-DiHETE | 82948-88-7 | 336.5 | Not specified | Not specified | Please refer to Certificate of Analysis |
| Cayman Chemical | 5(S),6(R)-DiHETE | 82948-88-7 | 336.5 | ≥98% | A solution in ethanol | -20°C[6] |
| 5(S),6(R)-DiHETE MaxSpec® Standard | 82948-88-7 | 336.5 | ≥95% | A solution in ethanol at 100 µg/ml | Not specified[7] | |
| Vulcanchem | 5S,6R-DiHETE | 82948-88-7 | 336.5 | Not specified | Not specified | -20°C[8] |
Signaling Pathway of (5S,6R)-DiHETE
(5S,6R)-DiHETE exerts its biological effects primarily through the activation of the LTD4 receptor, a G-protein coupled receptor (GPCR). The binding of (5S,6R)-DiHETE to the LTD4 receptor initiates a signaling cascade through the Gq alpha subunit of the associated heterotrimeric G-protein.[9]
Caption: (5S,6R)-DiHETE Signaling Pathway via the LTD4 Receptor.
Upon activation, the Gq alpha subunit stimulates phospholipase C (PLC).[3][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[2][3] The resulting increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, triggers various cellular responses, most notably smooth muscle contraction.[11]
Experimental Protocols
Preparation of (5S,6R)-DiHETE Stock Solutions and Working Solutions
Proper preparation of (5S,6R)-DiHETE solutions is critical for obtaining accurate and reproducible experimental results. Eicosanoids are prone to degradation, so careful handling and storage are essential.[12]
Materials:
-
(5S,6R)-DiHETE standard (typically supplied in ethanol)
-
Anhydrous ethanol
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Gas-tight Hamilton syringe
-
Amber glass vials with Teflon-lined caps
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Allow the vial containing the (5S,6R)-DiHETE standard to equilibrate to room temperature before opening to prevent condensation.
-
If the standard is provided as a solid, dissolve it in anhydrous ethanol to a final concentration of 1 mg/mL. For standards supplied in ethanol, the concentration is typically provided by the manufacturer.
-
Store the stock solution in an amber glass vial at -80°C for long-term storage (up to 6 months).[8] For shorter-term storage (up to 1 month), -20°C is acceptable.[8]
-
-
Working Solution Preparation:
-
For cell-based assays, it is often necessary to prepare intermediate dilutions in a solvent like DMSO before further dilution in aqueous buffers.
-
Solubility: (5S,6R)-DiHETE is soluble in DMF and DMSO at >50 mg/mL, in ethanol at >50 mg/mL, and in PBS (pH 7.2) at >1 mg/mL.[8]
-
On the day of the experiment, thaw the stock solution on ice.
-
Prepare an intermediate stock in DMSO if required by the experimental protocol.
-
Prepare the final working solutions by diluting the stock or intermediate solution in the appropriate assay buffer (e.g., PBS or Tyrode's solution).
-
Important: Avoid repeated freeze-thaw cycles of the stock solution.[8] It is recommended to aliquot the stock solution into smaller volumes for single-use to maintain its integrity.
-
Guinea Pig Ileum Contraction Assay
This ex vivo assay is a classic method to assess the contractile effect of (5S,6R)-DiHETE on smooth muscle, mediated by LTD4 receptors.[5]
Caption: Workflow for the Guinea Pig Ileum Contraction Assay.
Materials:
-
Male guinea pig (250-350 g)
-
Isolated organ bath system with a water jacket (maintained at 37°C)
-
Isotonic force transducer and data acquisition system
-
Carbogen gas (95% O₂, 5% CO₂)
-
Tyrode's solution
-
(5S,6R)-DiHETE working solutions
-
LTD4 receptor antagonist (e.g., Montelukast, for specificity studies)
Protocol:
-
Tissue Preparation:
-
Mounting and Equilibration:
-
Mount a segment in the organ bath containing Tyrode's solution, continuously bubbled with carbogen gas and maintained at 37°C.[14]
-
Attach one end of the tissue to a fixed hook and the other to the isotonic force transducer.[14]
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.[14][15]
-
-
Concentration-Response Curve Construction:
-
After equilibration, record a stable baseline.
-
Add (5S,6R)-DiHETE to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM to 10 µM).
-
Allow the tissue to reach a maximal response at each concentration before adding the next.
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximum response) against the logarithm of the (5S,6R)-DiHETE concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value, which is the concentration of (5S,6R)-DiHETE that produces 50% of the maximal response. The reported EC₅₀ for (5S,6R)-DiHETE-induced guinea pig ileum contraction is 1.3 µM.[5][8]
-
-
Antagonist Studies (Optional):
-
To confirm the involvement of the LTD4 receptor, perform the concentration-response curve in the presence of a specific LTD4 receptor antagonist.
-
After obtaining a control curve, wash the tissue thoroughly and incubate with the antagonist for 20-30 minutes before repeating the (5S,6R)-DiHETE additions. A rightward shift in the dose-response curve indicates competitive antagonism at the LTD4 receptor.[5]
-
LTD4 Receptor Binding Assay
This in vitro assay can be used to determine the binding affinity of (5S,6R)-DiHETE to the LTD4 receptor, typically using a radiolabeled ligand in a competitive binding format.
Materials:
-
Membrane preparation from a source rich in LTD4 receptors (e.g., guinea pig lung tissue or a cell line overexpressing the receptor).[16]
-
Radiolabeled LTD4 (e.g., [³H]-LTD4)
-
(5S,6R)-DiHETE working solutions
-
Unlabeled LTD4 (for determining non-specific binding)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)[16]
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation cocktail
Protocol:
-
Assay Setup:
-
In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of [³H]-LTD4, and varying concentrations of unlabeled (5S,6R)-DiHETE (the competitor).
-
Include control tubes:
-
Total Binding: Membrane preparation + [³H]-LTD4
-
Non-specific Binding: Membrane preparation + [³H]-LTD4 + a high concentration of unlabeled LTD4
-
-
-
Incubation:
-
Incubate the tubes at 37°C for 20-25 minutes to allow the binding to reach equilibrium.[16]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. The filter will trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of (5S,6R)-DiHETE by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (5S,6R)-DiHETE concentration.
-
Determine the IC₅₀ value, which is the concentration of (5S,6R)-DiHETE that inhibits 50% of the specific binding of [³H]-LTD4. This value can be used to calculate the binding affinity (Ki) of (5S,6R)-DiHETE for the LTD4 receptor.
-
Safety Precautions
(5S,6R)-DiHETE may cause skin and serious eye irritation, as well as respiratory irritation.[17] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
References
- 1. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 4. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 5(S),6(R)-DiHETE MaxSpec® Standard - Cayman Chemical [bioscience.co.uk]
- 8. 5S,6R-DiHETE (82948-88-7) for sale [vulcanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. benchchem.com [benchchem.com]
- 15. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5S,6R-DiHETE | C20H32O4 | CID 5283160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of (5S,6R)-DiHETEs in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) is a dihydroxy derivative of arachidonic acid and a non-enzymatic hydrolysis product of leukotriene A4 (LTA4). It is also formed through the action of epoxide hydrolase.[1][2] As a lipid mediator, (5S,6R)-DiHETE is involved in inflammatory processes and the regulation of immune responses.[3] Notably, it functions as a weak agonist for the leukotriene D4 (LTD4) receptor.[1][2][4] Given its biological significance, accurate and precise measurement of (5S,6R)-DiHETE in plasma is crucial for understanding its role in health and disease, and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the quantification of (5S,6R)-DiHETE in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for eicosanoid analysis due to its high sensitivity and specificity.[3][5]
Experimental Workflow Overview
The overall workflow for the analysis of (5S,6R)-DiHETEs in plasma involves several key steps, from sample collection to data analysis.
Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical to prevent the degradation of (5S,6R)-DiHETE and ensure the integrity of the sample.
Materials:
-
Vacutainer tubes containing K2-EDTA or Lithium Heparin.
-
Centrifuge capable of reaching 2000 x g at 4°C.
-
Cryovials for plasma storage.
-
-80°C freezer.
Protocol:
-
Collect whole blood into chilled Vacutainer tubes containing an anticoagulant (K2-EDTA is recommended to minimize matrix effects).[6]
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C within 30 minutes of collection.[7]
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquot the plasma into cryovials to avoid repeated freeze-thaw cycles.[7]
-
Immediately store the plasma aliquots at -80°C until analysis.
Sample Preparation
The removal of proteins and other interfering substances from the plasma matrix is essential for accurate LC-MS/MS analysis. Two common methods are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
SPE provides a cleaner extract compared to PPT, which can improve assay sensitivity and reduce matrix effects.
Materials:
-
SPE cartridges (e.g., C18, 100 mg).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Internal Standard (IS) solution (e.g., (5S,6R)-DiHETE-d4).
-
Nitrogen evaporator.
-
Vortex mixer.
Protocol:
-
Thaw plasma samples on ice.
-
Spike 500 µL of plasma with the internal standard solution.
-
Vortex briefly to mix.
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.
-
Elute the (5S,6R)-DiHETE and IS with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 63:37:0.02 v/v/v water:acetonitrile:formic acid).[8]
-
Vortex, centrifuge to pellet any particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
PPT is a simpler and faster method for sample preparation.
Materials:
-
Cold (-20°C) acetonitrile or methanol (LC-MS grade).
-
Internal Standard (IS) solution (e.g., (5S,6R)-DiHETE-d4).
-
Centrifuge capable of reaching >10,000 x g.
-
Vortex mixer.
Protocol:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike with the internal standard solution.
-
Add 300 µL of cold acetonitrile (3:1 v/v).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol is a starting point and should be optimized for the specific instrumentation used.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): The following transitions can be used for (5S,6R)-DiHETE and a potential deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| (5S,6R)-DiHETE | 335.2 | 163.1 | 50 | -20 |
| (5S,6R)-DiHETE-d4 (IS) | 339.2 | 167.1 | 50 | -20 |
Note: The MRM transition for (5S,6R)-DiHETE is based on a published method for a broad spectrum of eicosanoids.[6] Collision energy should be optimized for the specific instrument.
(5S,6R)-DiHETE Signaling Pathway
(5S,6R)-DiHETE is formed from the unstable epoxide intermediate, Leukotriene A4 (LTA4), which is a product of the 5-lipoxygenase (5-LOX) pathway acting on arachidonic acid. The formation of (5S,6R)-DiHETE can occur via non-enzymatic hydrolysis or be catalyzed by epoxide hydrolase. It exerts its biological effects, at least in part, by acting as a weak agonist at the LTD4 receptor.
References
- 1. 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte 5-Lipoxygenase, Platelet 12-Lipoxygenase, and Reticulocyte 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of leukotriene biosynthesis by human granulocytes in presence of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Detection of 19 types of para-arachidonic acids in five types of plasma/serum by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator 5,6-DiHETE is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method for the measurement of plasma hydroxyeicosatetraenoic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
(5S,6R)-DiHETE: A Valuable Tool for Pharmacological Research in Inflammation and Allergic Disorders
Application Notes and Protocols for Solid-Phase Extraction of (5S,6R)-DiHETEs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) is a diol derivative of arachidonic acid and a member of the eicosanoid family of signaling molecules. Eicosanoids are implicated in a wide range of physiological and pathological processes, including inflammation, immune responses, and cardiovascular function. Accurate quantification of specific eicosanoids like (5S,6R)-DiHETE in biological matrices is crucial for understanding its role in these processes and for the development of novel therapeutics. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[1][2] This document provides a detailed protocol for the solid-phase extraction of (5S,6R)-DiHETEs from biological samples.
Signaling Pathway of Eicosanoids
(5S,6R)-DiHETE is formed from arachidonic acid via the lipoxygenase (LOX) pathway. Arachidonic acid is first released from the cell membrane phospholipids by the action of phospholipase A2.[3][4] It is then converted by 5-lipoxygenase (5-LOX) to leukotriene A4 (LTA4), which can be subsequently hydrolyzed to form various dihydroxyeicosatetraenoic acids, including (5S,6R)-DiHETE.[1] Eicosanoids exert their biological effects by binding to specific G-protein coupled receptors on the cell surface, initiating intracellular signaling cascades that modulate cellular functions.[5]
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is a general guideline and may require optimization depending on the specific biological matrix and analytical instrumentation.
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., 500 mg, 3 mL)
-
Solvents (HPLC grade or equivalent):
-
Methanol
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Formic acid or Acetic acid
-
-
Internal Standard: Deuterated (5S,6R)-DiHETE or a structurally similar deuterated eicosanoid.
-
Sample Collection and Storage:
-
Anticoagulant (for blood samples, e.g., EDTA)
-
Cyclooxygenase and lipoxygenase inhibitors (e.g., indomethacin, BHT) to prevent ex-vivo eicosanoid formation.
-
Samples should be processed immediately or stored at -80°C.
-
Equipment
-
SPE manifold
-
Centrifuge
-
Nitrogen evaporator or centrifugal vacuum evaporator
-
Vortex mixer
-
pH meter
Sample Preparation
-
Plasma/Serum:
-
Thaw frozen samples on ice.
-
Add an internal standard to each sample.
-
Acidify the sample to a pH of approximately 3.5 with dilute formic acid or acetic acid.[6] This step is crucial for the efficient retention of acidic analytes like DiHETEs on the reversed-phase sorbent.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet any precipitate.[6]
-
-
Cell Culture Supernatant/Lysate:
-
Add an internal standard.
-
For cell lysates, precipitate proteins by adding 2-3 volumes of cold acetonitrile or methanol. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the sample in an aqueous solution and acidify to pH ~3.5.
-
-
Tissue Homogenates:
-
Homogenize the tissue in a suitable buffer on ice.
-
Add an internal standard.
-
Perform protein precipitation as described for cell lysates.
-
Proceed with acidification of the supernatant.
-
Solid-Phase Extraction Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol.
Detailed SPE Procedure
| Step | Procedure | Purpose |
| 1. Conditioning | Pass 5 mL of methanol through the C18 cartridge. | To activate the stationary phase by solvating the C18 chains. |
| 2. Equilibration | Pass 5 mL of deionized water through the cartridge. Do not let the cartridge run dry. | To prepare the stationary phase for the aqueous sample. |
| 3. Sample Loading | Load the pre-treated and acidified sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). | To allow for efficient binding of the analyte to the C18 sorbent. |
| 4. Washing | Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities. | To remove interfering substances that are not retained on the stationary phase. |
| Follow with a wash of 5 mL of 5-10% methanol in water to remove less hydrophobic impurities. | To further purify the sample by removing weakly bound interferences. | |
| An optional wash with 5 mL of hexane can be performed to remove neutral lipids. | To eliminate non-polar interferences. | |
| 5. Elution | Elute the DiHETEs with 2-5 mL of a non-polar solvent such as ethyl acetate or methanol. | To desorb the analyte of interest from the stationary phase. |
| 6. Drying & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. | To concentrate the sample. |
| Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. | To prepare the sample in a solvent compatible with the analytical instrument. |
Quantitative Data Summary
The following table provides typical solvent volumes and expected recovery rates. These values should be optimized for specific applications.
| Parameter | Value | Reference |
| Sample Volume | 1 - 5 mL | [6] |
| Conditioning Solvent Volume | 5 mL | [3] |
| Equilibration Solvent Volume | 5 mL | [3] |
| Washing Solvent Volume (Aqueous) | 5 mL | [3] |
| Washing Solvent Volume (Organic/Aqueous) | 5 mL | [3] |
| Elution Solvent Volume | 2 - 5 mL | [6] |
| Expected Recovery | > 85% | General expectation for eicosanoid SPE |
| Reconstitution Volume | 50 - 200 µL | [3] |
Downstream Analysis
The purified and concentrated (5S,6R)-DiHETE extract is ready for analysis, typically by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of eicosanoids.[1] A C18 column is commonly used for the chromatographic separation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Recovery | Incomplete elution | Use a stronger elution solvent or increase the elution volume. |
| Analyte breakthrough during loading | Decrease the sample loading flow rate. Ensure the sample pH is correctly adjusted. | |
| Analyte loss during washing | Use a weaker wash solvent (lower percentage of organic modifier). | |
| High Background/Interference | Incomplete removal of interferences | Optimize the wash steps with solvents of intermediate polarity. |
| Contamination from reagents or labware | Use high-purity solvents and pre-cleaned labware. | |
| Poor Reproducibility | Inconsistent flow rates | Use an SPE manifold with precise flow control. |
| Cartridge variability | Use cartridges from the same manufacturing lot. | |
| Incomplete drying of the cartridge before elution | Ensure the cartridge is adequately dried after the final wash step if required by the protocol. |
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from various biological matrices. Adherence to this protocol, with appropriate optimization, will enable researchers to obtain clean, concentrated samples for accurate and reliable quantification by LC-MS/MS, facilitating further investigation into the biological roles of this important lipid mediator.
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. caymanchem.com [caymanchem.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of (5S,6R)-DiHETEs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (5S,6R)-DiHETEs.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity in Dihydroxylation Step | - Non-optimal chiral auxiliary or catalyst.- Inadequate temperature control.- Steric hindrance from bulky protecting groups near the reaction center. | - Screen different chiral ligands or auxiliaries for the asymmetric dihydroxylation.- Maintain strict temperature control, often requiring low temperatures (e.g., -78 °C).- Re-evaluate the protecting group strategy to minimize steric hindrance around the C5-C6 double bond. |
| Poor Yield in Wittig Reaction | - Incomplete ylide formation.- Steric hindrance in the aldehyde or ylide.- Undesired side reactions (e.g., elimination).- Low reactivity of a stabilized ylide. | - Ensure anhydrous conditions and use a strong, non-nucleophilic base for ylide generation.- Consider using a more reactive phosphonium salt or a less sterically hindered aldehyde.- Employ salt-free conditions for the Wittig reaction to favor the formation of the desired Z-alkene.- For stabilized ylides, consider using the Horner-Wadsworth-Emmons (HWE) reaction for better E-selectivity if applicable to the desired geometry of other double bonds. |
| Cleavage of Silyl Protecting Groups During a Reaction Step | - Presence of acid or fluoride ions.- Use of protic solvents.- High reaction temperatures. | - Buffer the reaction mixture to maintain neutral or slightly basic pH.- Use aprotic solvents.- Conduct the reaction at the lowest effective temperature.- Consider using a more robust silyl protecting group (e.g., TBS or TIPS instead of TMS). |
| Formation of Allene Byproducts | - Base-catalyzed isomerization of alkynes during coupling reactions. | - Use milder bases or stoichiometric amounts of base.- Employ reaction conditions known to suppress allene formation, such as the use of specific catalysts or additives. |
| Difficulty in Separating (5S,6R)-DiHETE from other Diastereomers | - Similar polarities and chromatographic behavior of the diastereomers. | - High-Performance Liquid Chromatography (HPLC) is often necessary. Both normal-phase and reverse-phase HPLC can be effective.- For normal-phase HPLC, consider using a mobile phase of hexane with a small percentage of an alcohol like isopropanol.- For reverse-phase HPLC, a mobile phase of methanol/water or acetonitrile/water with a small amount of acetic acid (to suppress ionization of the carboxylic acid) can be used.- Multiple chromatographic runs may be required for complete separation. |
| Degradation of the Final Product During Purification or Storage | - Oxidation of the polyunsaturated chain.- Isomerization of double bonds.- Lability of the diol moiety. | - Work under an inert atmosphere (argon or nitrogen) whenever possible.- Use degassed solvents.- Store the purified compound at low temperatures (-20 °C or -80 °C) in a suitable solvent (e.g., ethanol) and protect from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for establishing the stereochemistry at the C5 and C6 positions?
A1: The most critical step is the asymmetric dihydroxylation of the C5-C6 double bond of the arachidonic acid precursor. The choice of the chiral ligand or auxiliary in this step directly determines the stereochemical outcome. For example, Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β can provide predictable stereochemistry.
Q2: How can I confirm the absolute stereochemistry of my synthesized (5S,6R)-DiHETE?
A2: The absolute stereochemistry can be confirmed by comparing the spectroscopic data (e.g., NMR, circular dichroism) and chromatographic retention times with those of an authentic, commercially available standard of (5S,6R)-DiHETE. Chiral HPLC can also be used to separate and identify the enantiomers.
Q3: What are some common protecting groups used in the synthesis of this compound?
A3: Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are commonly used to protect the hydroxyl groups due to their stability under a range of reaction conditions and their selective removal. The carboxylic acid is often protected as a methyl or ethyl ester.
Q4: My Wittig reaction is giving a mixture of E/Z isomers. How can I improve the Z-selectivity?
A4: To favor the formation of the Z-alkene in a Wittig reaction, it is generally recommended to use non-stabilized ylides under salt-free conditions at low temperatures. The use of polar aprotic solvents can also enhance Z-selectivity.
Q5: What is a typical overall yield for the total synthesis of (5S,6R)-DiHETE?
A5: The overall yield can vary significantly depending on the specific synthetic route chosen. However, multi-step syntheses of complex natural products like DiHETEs often result in low single-digit to low double-digit overall yields.
Experimental Protocols
A key strategy for the stereocontrolled synthesis of all four diastereomers of 5,6-DiHETE, including (5S,6R)-DiHETE, was reported by Nicolaou et al. The following is a generalized workflow based on such synthetic approaches.
Diagram of a General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of (5S,6R)-DiHETE.
Detailed Methodologies (Illustrative Examples):
-
Asymmetric Dihydroxylation (Sharpless Dihydroxylation):
-
To a solution of the protected arachidonic acid derivative in a t-butanol/water mixture at 0°C, add the AD-mix-β for the (5S,6R) stereochemistry (or AD-mix-α for the (5R,6S) stereochemistry).
-
Stir the reaction vigorously at 0°C until the reaction is complete (monitored by TLC).
-
Quench the reaction with sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
-
-
Purification of Diastereomers by HPLC:
-
Dissolve the crude mixture of DiHETE diastereomers in the mobile phase.
-
Inject the sample onto a semi-preparative HPLC column (e.g., silica for normal-phase or C18 for reverse-phase).
-
Elute with an isocratic or gradient mobile phase. For example, a mixture of hexane and isopropanol for normal-phase, or methanol and water with 0.1% acetic acid for reverse-phase.
-
Monitor the elution profile using a UV detector (around 270 nm).
-
Collect the fractions corresponding to each diastereomer.
-
Combine the fractions containing the pure (5S,6R)-DiHETE and concentrate under reduced pressure, avoiding excessive heat.
-
Signaling Pathways and Logical Relationships
The synthesis of (5S,6R)-DiHETE is a multi-step process with critical decision points that influence the final outcome.
Diagram of Key Synthetic Decisions and Outcomes:
Caption: Decision tree for stereocontrol and purification in (5S,6R)-DiHETE synthesis.
Technical Support Center: Ensuring the Stability of (5S,6R)-DiHETEs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (5S,6R)-dihydroxyeicosatetraenoic acids ((5S,6R)-DiHETEs) during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound during storage?
A1: Like other polyunsaturated fatty acids and eicosanoids, this compound are susceptible to degradation through several mechanisms. The primary factors include:
-
Oxidation: The multiple double bonds in the carbon chain are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or contaminating metal ions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
pH: Extreme pH conditions can potentially lead to hydrolysis or rearrangement of the molecule.
-
Improper Solvents: Storing in inappropriate solvents can lead to degradation or precipitation.
-
Repeated Freeze-Thaw Cycles: These cycles can introduce moisture and oxygen into the sample, promoting degradation.
Q2: What are the recommended storage conditions for this compound?
A2: Based on supplier recommendations and best practices for handling polyunsaturated lipids, the following storage conditions are advised:
-
(5S,6R)-DiHETE as a solution in an organic solvent (e.g., ethanol): Store at -20°C for long-term stability.[1] At this temperature, the stability is reported to be at least one year.[1] For stock solutions, it is recommended to store at -80°C for use within 6 months, while storage at -20°C is suitable for use within 1 month.[2]
-
General Handling: Lipids with one or more double bonds are susceptible to degradation as a powder due to their hygroscopic nature, which can lead to hydrolysis and oxidation.[3][4] Therefore, they should be stored dissolved in a suitable organic solvent.[3][4]
Q3: How should I handle this compound upon receiving a shipment?
A3: (5S,6R)-DiHETE is typically shipped on wet ice.[1] Upon receipt, the product should be immediately stored at the recommended temperature of -20°C.[1]
Q4: Can I store this compound in an aqueous solution?
A4: Long-term storage of phospholipids and related lipids in aqueous solutions is not recommended as it can lead to hydrolysis.[4] While (5S,6R)-DiHETE has some solubility in aqueous buffers like PBS (pH 7.2), these solutions should be prepared fresh for immediate use.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my experiments. | Degradation of (5S,6R)-DiHETE due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C in a tightly sealed glass vial. 2. Prepare fresh dilutions from a stock solution for each experiment. 3. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller, single-use vials. |
| Inconsistent results between experimental replicates. | Inconsistent concentration of (5S,6R)-DiHETE due to degradation or solvent evaporation. | 1. Ensure the cap of the storage vial is tightly sealed with a Teflon liner to prevent solvent evaporation. 2. Always allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside. 3. Use calibrated pipettes for accurate dilutions. |
| Appearance of unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products (e.g., oxides, isomers). | 1. Analyze a fresh sample of (5S,6R)-DiHETE to confirm its purity. 2. If degradation is suspected, it is advisable to use a new, unopened vial of the compound. 3. Consider potential sources of oxidation in your experimental workflow and use antioxidants if compatible with your system. |
| Difficulty dissolving (5S,6R)-DiHETE in my desired solvent. | The compound may have precipitated out of the original solvent or has limited solubility in the new solvent. | 1. (5S,6R)-DiHETE is soluble in organic solvents such as ethanol, DMSO, and DMF.[1] 2. Gently warm the solution and vortex to aid in solubilization. 3. For aqueous buffers, prepare a concentrated stock in an organic solvent first and then dilute it into the aqueous medium. |
Quantitative Data on Storage Stability
| Compound | Storage Condition | Solvent | Reported Stability | Source |
| (5S,6R)-DiHETE | -20°C | Ethanol | ≥ 1 year | [1] |
| (5S,15S)-DiHETE | -20°C | Ethanol | ≥ 2 years | [5] |
| (±)5(6)-DiHETE | -20°C | Ethanol | ≥ 2 years | [6] |
Experimental Protocols
Protocol for Aliquoting and Storing (5S,6R)-DiHETE
-
Preparation: Allow the vial of (5S,6R)-DiHETE in ethanol to warm to room temperature before opening to prevent moisture condensation.
-
Aliquoting: Under an inert atmosphere (e.g., argon or nitrogen) if possible, use a glass syringe or pipette to transfer the desired volume into smaller, amber glass vials with Teflon-lined caps.
-
Solvent Evaporation (if necessary): If a different solvent is required, the original solvent can be evaporated under a gentle stream of nitrogen. Immediately redissolve the lipid in the new solvent.
-
Storage: Tightly seal the vials and store them at -20°C for short-to-medium-term storage or -80°C for long-term storage.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Protocol for Assessing the Stability of (5S,6R)-DiHETE by HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of (5S,6R)-DiHETE in ethanol at a known concentration (e.g., 1 mg/mL).
-
Store aliquots of this stock solution under the desired test conditions (e.g., different temperatures, exposure to light).
-
At specified time points, take an aliquot and dilute it to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used for the separation of eicosanoids.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at the maximum absorbance wavelength (λmax) of (5S,6R)-DiHETE, which is 273 nm.[1]
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of the (5S,6R)-DiHETE peak over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks can suggest the formation of degradation products.
-
Visualizations
Caption: Recommended workflow for handling and using this compound.
Caption: Factors contributing to the degradation of this compound.
Caption: Biosynthesis and signaling pathway of (5S,6R)-DiHETE.
References
Technical Support Center: (5S,6R)-DiHETEs Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of (5S,6R)-DiHETEs during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is (5S,6R)-DiHETE and why is it studied?
(5S,6R)-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid, or (5S,6R)-DiHETE, is a dihydroxy derivative of arachidonic acid. It is a lipid mediator involved in inflammatory processes.[1][2][3] It is studied for its potential role in various physiological and pathological conditions, including inflammation and vascular permeability.[2][3] Specifically, it has been shown to have some leukotriene D4 (LTD4)-like activity and can act as an antagonist for the transient receptor potential vanilloid 4 (TRPV4) channel, suggesting its therapeutic potential.[1][2]
Q2: What is the typical mass-to-charge ratio (m/z) for (5S,6R)-DiHETE in negative ion mode mass spectrometry?
In negative ion mode electrospray ionization (ESI), (5S,6R)-DiHETE is typically detected as the deprotonated molecule [M-H]⁻. Given its molecular formula C₂₀H₃₂O₄ and molecular weight of 336.5 g/mol , the expected precursor ion m/z is approximately 335.2.[4][5] High-resolution mass spectrometry can provide a more accurate mass, such as 335.2225.[4]
Q3: What are the common fragmentation patterns of (5S,6R)-DiHETE in tandem mass spectrometry (MS/MS)?
Tandem mass spectrometry of (5S,6R)-DiHETE in negative ion mode typically involves collision-induced dissociation (CID) of the [M-H]⁻ precursor ion. While a detailed fragmentation pathway is complex, common product ions can be observed. Based on public spectral data, some key fragments for the precursor ion at m/z 335.2 include ions at approximately m/z 317.2 (loss of H₂O), 273.2, and 219.1753.[4] The fragmentation of dihydroxy eicosanoids is often characterized by losses of water and cleavages related to the positions of the hydroxyl groups.
Q4: What are the recommended sample preparation techniques for analyzing this compound?
Effective sample preparation is crucial for achieving good signal intensity. Common methods for eicosanoids like DiHETEs include:
-
Solid-Phase Extraction (SPE): This is a widely used technique to extract and clean up eicosanoids from biological matrices.[6][7] C18 or specific polymeric-based SPE cartridges are often employed.[6][7]
-
Liquid-Liquid Extraction (LLE): This method can also be used, though some studies suggest that SPE may offer better removal of interfering matrix components.[6]
It is important to minimize sample degradation by keeping samples cold and using antioxidants if necessary. For cellular samples, immediate quenching with a solvent like methanol can halt enzymatic activity that might alter the eicosanoid profile.[8]
Troubleshooting Guide: Low Signal Intensity of this compound
Low signal intensity is a frequent challenge in mass spectrometry.[9] This guide provides a systematic approach to identifying and resolving common issues.
Summary of Troubleshooting Steps
| Potential Cause | Recommended Action | Relevant Resources |
| Sample Preparation Issues | ||
| Inefficient Extraction | Optimize the SPE or LLE protocol. Ensure the chosen sorbent and elution solvents are appropriate for DiHETEs. | [6][7] |
| Sample Degradation | Keep samples on ice or at 4°C during processing. Work quickly and consider adding antioxidants. Store extracted samples at -80°C. | [8] |
| Ion Suppression/Matrix Effects | Improve sample cleanup to remove interfering compounds. Dilute the sample to reduce matrix effects, though this may not be feasible for low-abundance analytes. Use a deuterated internal standard to compensate for suppression. | [10][11] |
| Low Analyte Concentration | Concentrate the sample if possible. Ensure the initial sample volume is sufficient. | [9] |
| Liquid Chromatography (LC) Issues | ||
| Poor Chromatographic Peak Shape | Ensure the mobile phase composition is optimal for C18 reverse-phase chromatography of lipids. Check for column degradation or contamination. | [7][12] |
| Suboptimal Gradient Elution | Adjust the gradient profile to ensure (5S,6R)-DiHETE elutes in a region with minimal co-eluting species and good ionization efficiency. | [7][12] |
| Mass Spectrometry (MS) Issues | ||
| Inefficient Ionization | Optimize ESI source parameters in negative ion mode. This includes spray voltage, gas flows (nebulizer and drying gas), and source temperature. | [9][13][14] |
| Incorrect Precursor Ion Selection | Verify the correct m/z for the [M-H]⁻ ion of (5S,6R)-DiHETE (approx. 335.2). | [4] |
| Suboptimal Fragmentation | Optimize the collision energy (CE) to maximize the intensity of characteristic product ions. | [4] |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations. | [9] |
| Instrument Not Calibrated | Perform regular mass calibration to ensure mass accuracy. | [9] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Acidification: Acidify the aqueous sample (e.g., plasma, cell culture media) to a pH of approximately 3.0-3.5 with a dilute acid (e.g., acetic acid). This protonates the carboxylic acid group of the DiHETE, allowing for better retention on the SPE sorbent.
-
Internal Standard Spiking: Add a deuterated internal standard, such as (5S,6R)-DiHETE-d8, to the sample to correct for extraction losses and matrix effects.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing methanol and then water (acidified to the same pH as the sample) through it.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 10-15% methanol in water) to remove polar interferences.
-
Elution: Elute the (5S,6R)-DiHETE with an appropriate organic solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a representative method and should be adapted to the specific instrumentation used.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then re-equilibrate. For example:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion: m/z 335.2
-
Product Ions: Monitor characteristic fragments (e.g., m/z 317.2, 273.2, 219.2). Optimize collision energy for each transition.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low (5S,6R)-DiHETE signal intensity.
(5S,6R)-DiHETE Signaling Pathway
Caption: Simplified signaling pathway of (5S,6R)-DiHETE.
References
- 1. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel anti-inflammatory lipid mediator 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid [jstage.jst.go.jp]
- 3. 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5S,6R-DiHETE | C20H32O4 | CID 5283160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. gmi-inc.com [gmi-inc.com]
- 10. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile Improvement of Negative Ion Mode Electrospray Ionization Using Capillary Vibrating Sharp-Edge Spray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation of DiHETE Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Dihydroxyeicosatetraenoic acid (DiHETE) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of DiHETE isomers important?
A1: DiHETE isomers, which are metabolites of arachidonic acid formed via the lipoxygenase pathway, exhibit distinct biological activities. For example, different isomers can have varying effects on inflammation, cell proliferation, and other signaling pathways.[1] Therefore, accurate separation and quantification of individual isomers are crucial for understanding their specific roles in physiological and pathological processes.
Q2: What are the main challenges in separating DiHETE isomers?
A2: The primary challenges stem from the high structural similarity of DiHETE isomers. These include:
-
Co-elution of Diastereomers: Diastereomers of DiHETEs have very similar physicochemical properties, making their separation on standard reversed-phase columns difficult.[2][3]
-
Separation of Enantiomers: Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating the use of chiral chromatography for their resolution.[4][5]
-
Low Abundance: DiHETEs are often present at low concentrations in biological samples, requiring sensitive analytical methods for detection and quantification.
-
Sample Matrix Effects: Biological samples are complex, and matrix components can interfere with the separation and detection of DiHETE isomers.
Q3: Which chromatographic techniques are most suitable for DiHETE isomer separation?
A3: A combination of liquid chromatography and mass spectrometry (LC-MS) is the most powerful technique for the analysis of DiHETE isomers.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common technique for separating DiHETE diastereomers. C18 columns are widely used, but for challenging separations, alternative phases like phenyl-hexyl or biphenyl may offer different selectivity.[6][7]
-
Chiral Chromatography: This is essential for the separation of DiHETE enantiomers. Chiral stationary phases (CSPs), particularly those based on cellulose or amylose derivatives, are commonly employed.[4][8]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution and faster analysis times compared to traditional HPLC, which is advantageous for separating complex mixtures of isomers.
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for the separation of diastereomers and enantiomers, often providing unique selectivity.[2]
Q4: How does mass spectrometry (MS) aid in the analysis of DiHETE isomers?
A4: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is crucial for the sensitive and selective detection and quantification of DiHETE isomers.[9] It provides:
-
High Sensitivity: Enabling the detection of low-abundance isomers.
-
High Specificity: Allowing for the differentiation of isomers from other matrix components based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Structural Information: MS/MS fragmentation patterns can help to confirm the identity of the isomers.
Troubleshooting Guides
Issue 1: Poor or No Separation of DiHETE Diastereomers on a C18 Column
Question: I am using a standard C18 column, but my DiHETE diastereomers are co-eluting or showing very poor resolution. What can I do?
Answer:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Mobile Phase Composition | Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa). Adjust the percentage of the organic modifier. | Different organic solvents can alter the selectivity of the separation. A shallower gradient can improve the resolution of closely eluting peaks. |
| Introduce a mobile phase additive, such as formic acid or acetic acid (typically 0.1%). | Additives can improve peak shape and influence the ionization of the analytes, potentially affecting their retention and separation.[10][11] | |
| Inappropriate Column Temperature | Optimize the column temperature. Try both increasing and decreasing the temperature from your current setting. | Temperature can significantly affect the selectivity of separation for isomers. Lower temperatures often improve resolution in reversed-phase chromatography, but this is not always the case for all compounds.[12] |
| Unsuitable Flow Rate | Reduce the flow rate. | A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better resolution of critical pairs.[12] |
| Insufficient Column Efficiency | Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm for UHPLC). Use a longer column. | Smaller particles and longer columns provide higher theoretical plates, leading to sharper peaks and improved resolution. |
| C18 Column Not Providing Enough Selectivity | Try a different stationary phase chemistry. Phenyl-hexyl, biphenyl, or embedded polar group (EPG) columns can offer alternative selectivities for aromatic and moderately polar compounds like DiHETEs.[6][13] | These stationary phases provide different retention mechanisms (e.g., π-π interactions) compared to the hydrophobic interactions of a C18 phase. |
Issue 2: Failure to Separate DiHETE Enantiomers
Question: I need to separate the R and S enantiomers of a specific DiHETE, but they are eluting as a single peak. What should I do?
Answer:
| Possible Cause | Troubleshooting Step | Rationale |
| Using an Achiral Column | Switch to a chiral stationary phase (CSP). | Enantiomers can only be separated in a chiral environment. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for lipid isomer separations.[4] |
| Inappropriate Chiral Stationary Phase | Screen different types of CSPs. | The selectivity of a CSP is highly dependent on the analyte. What works for one pair of enantiomers may not work for another.[4] |
| Suboptimal Mobile Phase in Chiral Chromatography | Optimize the mobile phase composition. In normal-phase chiral chromatography, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration. In reversed-phase chiral chromatography, adjust the organic modifier and pH. | The mobile phase composition is critical for achieving enantioseparation on a CSP.[8][12] |
| Consider using mobile phase additives. For basic analytes, a basic additive (e.g., diethylamine) may be needed, and for acidic analytes, an acidic additive (e.g., trifluoroacetic acid) might be necessary.[10] | Additives can improve peak shape and enhance the chiral recognition mechanism. | |
| Incorrect Temperature | Screen a range of temperatures (e.g., 10°C, 25°C, 40°C). | Temperature can have a profound and sometimes unpredictable effect on chiral separations, even reversing the elution order of enantiomers.[12] |
Issue 3: Peak Tailing and Poor Peak Shape
Question: My DiHETE isomer peaks are showing significant tailing, which is affecting my quantification. What could be the cause and how can I fix it?
Answer:
| Possible Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with the Stationary Phase | Add a mobile phase additive like formic acid or a buffer to control the pH. | For silica-based columns, acidic additives can suppress the interaction of acidic analytes with residual silanols on the stationary phase, which is a common cause of peak tailing.[12] |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much sample can lead to peak fronting or tailing. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | Contaminants on the column can lead to poor peak shape. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. | Excessive volume outside of the column can cause peak broadening and tailing.[13] |
Experimental Protocols
Protocol 1: Reversed-Phase UPLC-MS/MS for the Separation of DiHETE Diastereomers
This protocol is a general guideline and may require optimization for specific DiHETE isomers and sample matrices.
-
Sample Preparation (from biological fluids):
-
To 1 mL of plasma or other biological fluid, add an internal standard (e.g., a deuterated DiHETE isomer).
-
Perform protein precipitation by adding 3 mL of cold acetone, vortex, and incubate at -20°C for 30 minutes.
-
Centrifuge at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Perform solid-phase extraction (SPE) for further purification. Condition a C18 SPE cartridge with methanol followed by water. Load the reconstituted sample, wash with a low percentage of organic solvent, and elute the DiHETEs with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluent and reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 or phenyl-hexyl column with a particle size of ≤ 2 µm (e.g., 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: A shallow gradient is recommended. For example, start with a low percentage of B, hold for a few minutes, then slowly increase the percentage of B over 15-20 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for each DiHETE isomer using authentic standards. The precursor ion for DiHETEs is typically [M-H]⁻ at m/z 351.3.
-
Protocol 2: Chiral HPLC-MS/MS for the Separation of DiHETE Enantiomers
This protocol is a starting point for developing a chiral separation method.
-
Sample Preparation: Follow the same procedure as in Protocol 1.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel column, 4.6 x 250 mm, 5 µm).
-
Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The percentage of the alcohol modifier is a critical parameter to optimize (typically in the range of 1-20%). A small amount of an acidic or basic additive (e.g., 0.1% TFA or DEA) may be required depending on the analyte.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C (can be optimized).
-
Injection Volume: 10 - 20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in negative ion mode.
-
Detection Mode: MRM.
-
MRM Transitions: As in Protocol 1.
-
Data Presentation
The following tables summarize typical chromatographic parameters and expected results. Note that these values are illustrative and will vary depending on the specific isomers, chromatographic system, and conditions used.
Table 1: Example Retention Times (RT) of DiHETE Diastereomers on a C18 Column
| DiHETE Isomer | Typical Retention Time (min) |
| 5,6-DiHETE (Diastereomer 1) | 10.2 |
| 5,6-DiHETE (Diastereomer 2) | 10.8 |
| 8,9-DiHETE (Diastereomer 1) | 11.5 |
| 8,9-DiHETE (Diastereomer 2) | 12.1 |
| 11,12-DiHETE (Diastereomer 1) | 13.0 |
| 11,12-DiHETE (Diastereomer 2) | 13.6 |
| 14,15-DiHETE (Diastereomer 1) | 14.5 |
| 14,15-DiHETE (Diastereomer 2) | 15.2 |
Table 2: Example Separation Parameters for DiHETE Enantiomers on a Chiral Column
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Cellulose-based | Amylose-based |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% TFA | Hexane:Ethanol (95:5) + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Retention Time (R-enantiomer) | 15.3 min | 18.1 min |
| Retention Time (S-enantiomer) | 16.8 min | 19.5 min |
| Resolution (Rs) | 1.8 | 2.1 |
Mandatory Visualizations
Caption: Formation of DiHETE isomers via the lipoxygenase pathway.
Caption: General experimental workflow for DiHETE isomer analysis.
Caption: Logical workflow for troubleshooting poor DiHETE isomer separation.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. benchchem.com [benchchem.com]
- 7. separation of two isomers - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. chiraltech.com [chiraltech.com]
- 11. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
How to prevent the degradation of (5S,6R)-DiHETEs in samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) in biological samples. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is (5S,6R)-DiHETE and why is its stability in samples a concern?
A1: (5S,6R)-DiHETE is a dihydroxy derivative of arachidonic acid, formed through the hydrolysis of Leukotriene A4 (LTA4).[1] Like other eicosanoids, it is a lipid mediator involved in various physiological and pathological processes. Eicosanoids are not typically stored in cells but are synthesized on demand in response to stimuli.[2] They are highly susceptible to degradation through enzymatic and non-enzymatic pathways, which can occur ex vivo after sample collection. This degradation can lead to artificially low measurements and unreliable data.
Q2: What are the primary causes of (5S,6R)-DiHETE degradation in samples?
A2: The two main causes of degradation are:
-
Enzymatic Degradation: Enzymes such as cyclooxygenases and lipoxygenases can metabolize (5S,6R)-DiHETE. The activity of these enzymes can persist after sample collection if not properly quenched.[2]
-
Non-Enzymatic Oxidation: As a polyunsaturated fatty acid derivative, (5S,6R)-DiHETE is prone to oxidation by reactive oxygen species. This process can be accelerated by exposure to air, light, and elevated temperatures.[2]
Q3: What is the optimal long-term storage temperature for samples containing (5S,6R)-DiHETE?
A3: For long-term stability, it is strongly recommended to store biological samples at -80°C.[2][3][4] While some purified standards of (5S,6R)-DiHETE may be stable at -20°C for up to a year, biological matrices are complex, and lipid oxidation can still occur at -20°C.[2] Therefore, -80°C is the safest temperature to minimize both enzymatic degradation and oxidation.
Q4: How many freeze-thaw cycles can my samples undergo without significant degradation of (5S,6R)-DiHETE?
A4: It is best to minimize freeze-thaw cycles. For some eicosanoids, significant degradation has been observed after just three freeze-thaw cycles.[4] It is highly recommended to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.[5]
Q5: Can I use serum samples for (5S,6R)-DiHETE analysis?
A5: It is generally not recommended to use serum for eicosanoid analysis. The clotting process can activate platelets, leading to the artificial, ex vivo formation of various eicosanoids, which can interfere with the measurement of endogenous levels.[2] Plasma collected with an anticoagulant such as EDTA is the preferred sample type for blood-based measurements.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of (5S,6R)-DiHETE | Sample degradation due to improper handling or storage. | Review and strictly adhere to the recommended protocols for sample collection, processing, and storage at -80°C. Ensure the use of antioxidants and enzyme inhibitors. |
| Inefficient extraction from the sample matrix. | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH is appropriate for the extraction of acidic lipids like DiHETEs. | |
| LC-MS/MS sensitivity issues. | Check the instrument's tuning and calibration. Ensure the mobile phase composition and gradient are optimal for (5S,6R)-DiHETE ionization and separation. Use a high-purity, volatile mobile phase. | |
| High variability between replicate samples | Inconsistent sample collection or processing. | Standardize your sample handling procedures. Ensure all samples are treated identically from collection to analysis. |
| Ex vivo formation of eicosanoids during sample handling. | Work quickly and keep samples on ice at all times. Ensure enzyme inhibitors are added immediately upon collection. | |
| Presence of interfering substances from the sample matrix. | Improve your sample clean-up procedure. Consider a more rigorous SPE protocol to remove interfering lipids and other molecules. | |
| Peak tailing or poor peak shape in chromatogram | Column overload. | Dilute the sample and re-inject. |
| Interaction of the analyte with active sites on the column. | Use a mobile phase with an appropriate pH and ionic strength. Consider adding a small amount of a weak acid like formic acid to the mobile phase. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect your analytical column. | |
| Ghost peaks in the chromatogram | Carryover from a previous injection. | Run a blank gradient to confirm carryover. Optimize the wash step in your autosampler and extend the run time to ensure all compounds elute. |
| Contamination of the mobile phase or LC-MS system. | Prepare fresh mobile phases with high-purity solvents. Clean the ion source of the mass spectrometer. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for (5S,6R)-DiHETE Analysis
Objective: To collect and process blood samples in a manner that minimizes the degradation of (5S,6R)-DiHETE.
Materials:
-
Vacutainer tubes containing EDTA
-
Pre-chilled tubes containing an antioxidant/inhibitor cocktail (e.g., BHT and indomethacin)
-
Refrigerated centrifuge
-
Pipettes and sterile tips
-
Cryovials for plasma storage
-
Ice bucket
Procedure:
-
Blood Collection: Collect whole blood into pre-chilled EDTA-containing vacutainer tubes.
-
Immediate Inhibition: Immediately after collection, gently invert the tube several times to mix the blood with the anticoagulant. Transfer the blood to a pre-chilled tube containing an antioxidant such as butylated hydroxytoluene (BHT) and a cyclooxygenase inhibitor like indomethacin.[2] Keep the tube on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C to separate the plasma.[3]
-
Plasma Aliquoting: Carefully collect the plasma supernatant without disturbing the buffy coat.
-
Storage: Immediately aliquot the plasma into single-use cryovials and snap-freeze in liquid nitrogen or a dry ice/ethanol slurry. Store the frozen aliquots at -80°C until analysis.[2][3][4]
Protocol 2: Tissue Sample Collection and Homogenization for (5S,6R)-DiHETE Analysis
Objective: To collect and homogenize tissue samples while preserving the integrity of (5S,6R)-DiHETE.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or mechanical homogenizer
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) containing antioxidants (e.g., BHT) and enzyme inhibitors (e.g., indomethacin)
-
Refrigerated centrifuge
-
Cryovials for homogenate storage
Procedure:
-
Tissue Excision: Immediately after excision, snap-freeze the tissue sample in liquid nitrogen to quench all enzymatic activity.
-
Storage (if necessary): Store the snap-frozen tissue at -80°C until homogenization.
-
Homogenization:
-
Keep the tissue frozen until the moment of homogenization.
-
Weigh the frozen tissue and place it in a pre-chilled mortar or homogenization tube.
-
Add ice-cold homogenization buffer containing antioxidants and enzyme inhibitors.[6]
-
Homogenize the tissue thoroughly on ice. For hard tissues, a ground glass homogenizer may be necessary.[7]
-
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 300 x g) for 5 minutes at 4°C to pellet any unhomogenized tissue.[7]
-
Supernatant Collection: Carefully collect the supernatant.
-
Storage: Aliquot the supernatant into single-use cryovials, snap-freeze, and store at -80°C until analysis.[7]
Data Presentation
Table 1: Summary of Recommended Sample Handling and Storage Conditions to Prevent (5S,6R)-DiHETE Degradation
| Parameter | Recommendation | Rationale | Supporting Evidence |
| Sample Type (Blood) | EDTA Plasma | Prevents coagulation and platelet activation, which can lead to ex vivo eicosanoid synthesis. | Serum is not recommended due to eicosanoid formation during clotting.[2] |
| Antioxidants | Add BHT immediately upon collection. | Prevents non-enzymatic oxidation of the polyunsaturated fatty acid structure of DiHETEs. | BHT is a commonly used antioxidant for lipid analysis.[2][4] |
| Enzyme Inhibitors | Add indomethacin (for cyclooxygenases) and other relevant inhibitors upon collection. | Inhibits enzymatic degradation of eicosanoids. | Indomethacin is a standard inhibitor used in eicosanoid sample collection.[2] |
| Processing Temperature | Keep samples on ice (0-4°C) at all times. | Reduces the rate of both enzymatic reactions and chemical degradation. | Lipids in tissue homogenates are significantly more stable on ice than at room temperature. |
| Short-term Storage | -80°C | Minimizes degradation if analysis is not performed immediately. | |
| Long-term Storage | -80°C | Ensures maximum stability and prevents lipid oxidation that can occur at -20°C. | Recommended for all biological samples for bioactive lipid analysis.[2][3][4] |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use tubes. | Repeated freezing and thawing can cause degradation of some eicosanoids. | Significant loss of some eicosanoids has been observed after three cycles.[4] |
Visualizations
Signaling Pathway of (5S,6R)-DiHETE Formation
References
- 1. Reactome | LTA4 is hydolysed to LTB4 by LTA4H [reactome.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Differential expression of eicosanoid pathways after whole blood stimulation in asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 7. content.ilabsolutions.com [content.ilabsolutions.com]
Technical Support Center: Quantification of (5S,6R)-DiHETEs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of (5S,6R)-DiHETEs by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of (5S,6R)-DiHETE quantification, components of biological matrices like plasma or serum, particularly phospholipids, can co-elute with the analyte and suppress its ionization, leading to an underestimation of its concentration.[3] This can result in poor accuracy, imprecision, and a high limit of quantification (LOQ).[3]
Q2: How can I detect and assess the magnitude of matrix effects in my assay?
A: The most common method for quantitatively assessing matrix effects is the post-extraction spike method .[2] This involves comparing the signal response of (5S,6R)-DiHETE spiked into a blank matrix extract (post-extraction) with the response of the analyte in a neat solution at the same concentration. A significant difference in the signal intensity indicates the presence and magnitude of matrix effects (ion suppression or enhancement). Another qualitative technique is post-column infusion , where a constant flow of (5S,6R)-DiHETE is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will cause a dip in the signal if ion suppression is occurring at the retention time of the interfering components.[4]
Q3: What is the most effective strategy to compensate for matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5] A SIL-IS, such as (5S,6R)-DiHETE-d8, has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement.[5] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to accurate and precise quantification.
Q4: What are the primary sources of interference in biological samples for DiHETE analysis?
A: The primary sources of interference in biological matrices like plasma and serum are phospholipids . These abundant lipids can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry. Other endogenous components can also contribute to matrix effects. It is crucial to employ effective sample preparation techniques to remove these interferences.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no signal for (5S,6R)-DiHETE | Significant ion suppression from co-eluting matrix components, primarily phospholipids. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove phospholipids. 2. Chromatographic Separation: Modify the LC gradient to achieve better separation between (5S,6R)-DiHETE and the interfering matrix components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for signal suppression. |
| High variability in replicate injections | Inconsistent matrix effects across different samples or injections. | 1. Improve Sample Cleanup: Ensure your sample preparation method is robust and reproducible. SPE is generally more reproducible than LLE. 2. Use a SIL-IS: This is the most effective way to correct for variability in matrix effects. |
| Poor peak shape | Co-eluting interferences or issues with the analytical column. | 1. Optimize Chromatography: Adjust the mobile phase composition (e.g., adding a small percentage of formic acid) or change the analytical column. 2. Incorporate a Diverter Valve: Divert the early-eluting, highly polar matrix components (like salts) and late-eluting non-polar components (like phospholipids) to waste to protect the MS source and improve peak shape. |
| Inaccurate quantification in QC samples | Matrix effects are not being adequately compensated for. | 1. Verify Internal Standard Performance: Ensure the SIL-IS is of high purity and is being added at a consistent concentration to all samples and standards. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects. |
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of DiHETEs and related eicosanoids using different sample preparation methods.
Table 1: Comparison of Sample Preparation Methods for DiHETE Analysis
| Method | Typical Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) | Notes |
| Protein Precipitation (PPT) | > 80% | High (Significant Suppression) | 10-20% | Simple and fast but does not effectively remove phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | Moderate | 5-15% | More effective at removing interferences than PPT but can be less reproducible. |
| Solid-Phase Extraction (SPE) | 85 - 105% | Low (< 15%) | < 10% | Considered the most effective method for removing phospholipids and other interferences, providing cleaner extracts and minimizing matrix effects.[6][7] |
Table 2: Typical UPLC-MS/MS Method Parameters and Performance for DiHETE Quantification
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LOQ) | 0.1 - 1 ng/mL[8] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol describes a general procedure for the extraction of DiHETEs from human plasma using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add a known amount of a stable isotope-labeled internal standard (e.g., (5S,6R)-DiHETE-d8).
-
Add 1.5 mL of methanol, vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Dilute the supernatant with 4 mL of water.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Wash the cartridge with 3 mL of 15% methanol in water to remove moderately polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol details the steps to quantify the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of (5S,6R)-DiHETE in the final mobile phase at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spike): Extract a blank plasma sample using the established SPE protocol (Protocol 1). After the final evaporation step, reconstitute the residue with the same standard solution as in Set A.
-
Set C (Pre-Spike): Spike a blank plasma sample with the (5S,6R)-DiHETE standard at the same concentration as in Set A before the extraction process. Extract this sample using the established SPE protocol.
-
-
LC-MS/MS Analysis:
-
Analyze multiple replicates (n ≥ 3) of each set of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
Visualizations
References
- 1. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Recovery of (5S,6R)-DiHETEs from Biological Tissues
Welcome to the technical support center for the analysis of (5S,6R)-dihydroxyeicosatetraenoic acids (DiHETEs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and quantification of (5S,6R)-DiHETEs from complex biological tissues.
Frequently Asked Questions (FAQs)
Q1: What is (5S,6R)-DiHETE and why is its accurate measurement important?
A1: (5S,6R)-DiHETE is a dihydroxy derivative of arachidonic acid, a polyunsaturated fatty acid. It is a bioactive lipid mediator involved in various physiological and pathological processes. Accurate measurement of (5S,6R)-DiHETE is crucial for understanding its role in inflammation, immune responses, and other cellular signaling pathways, making it a potential biomarker and therapeutic target in drug development.
Q2: What are the main challenges in recovering (5S,6R)-DiHETE from biological tissues?
A2: The main challenges include its low abundance in tissues, its susceptibility to degradation, and the complexity of the biological matrix, which contains numerous interfering substances like other lipids and proteins. Efficient extraction and minimization of matrix effects are critical for accurate quantification.
Q3: What are the recommended storage conditions for tissue samples to ensure the stability of (5S,6R)-DiHETE?
A3: To prevent degradation and artificial formation of eicosanoids, tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[1] It is also advisable to add antioxidants, such as butylated hydroxytoluene (BHT), and cyclooxygenase inhibitors, like indomethacin, during sample collection and homogenization to preserve the integrity of (5S,6R)-DiHETE.[1] Studies have shown that storing tissue homogenates on ice water is preferable to room temperature to maintain lipid stability.[2][3]
Q4: Should I be concerned about matrix effects in my LC-MS/MS analysis of (5S,6R)-DiHETE?
A4: Yes, matrix effects, which are the alteration of ionization efficiency by co-eluting substances, are a significant concern in LC-MS/MS analysis of complex biological samples and can lead to inaccurate quantification.[2][4][5][6][7] It is essential to assess and mitigate matrix effects during method development and validation. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of (5S,6R)-DiHETE from biological tissues.
Issue 1: Low Recovery of (5S,6R)-DiHETE
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete cell lysis and homogenization | Ensure thorough homogenization of the tissue. Consider using bead beating or sonication in the presence of an appropriate lysis buffer. | Improved release of intracellular (5S,6R)-DiHETE from the tissue matrix. |
| Inefficient extraction method | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure proper conditioning of the cartridge and use of appropriate wash and elution solvents. For LLE, select solvents with optimal polarity for (5S,6R)-DiHETE and perform multiple extractions. | Increased recovery of (5S,6R)-DiHETE in the final extract. |
| Degradation of (5S,6R)-DiHETE during sample processing | Keep samples on ice throughout the extraction process.[1] Add antioxidants and enzyme inhibitors to the homogenization buffer.[1] Avoid prolonged exposure to air and light. | Preservation of (5S,6R)-DiHETE integrity and prevention of analytical losses. |
| Suboptimal pH during extraction | For SPE, acidifying the sample to approximately pH 3.5 can improve the retention of acidic lipids like DiHETEs on the C18 sorbent.[8] | Enhanced binding of (5S,6R)-DiHETE to the SPE cartridge, leading to higher recovery. |
| Analyte loss during solvent evaporation | Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness if possible. Reconstitute the sample in a small volume of a suitable solvent immediately after evaporation. | Minimized loss of the analyte due to volatilization or adsorption to the container surface. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent sample handling | Standardize all sample collection, storage, and processing steps. Ensure uniform timing and temperature conditions for all samples.[3] | Reduced variability between replicate samples and improved reproducibility of the assay. |
| Matrix effects | Incorporate a stable isotope-labeled internal standard (e.g., (5S,6R)-DiHETE-d8) that co-elutes with the analyte.[2] Perform a thorough validation of matrix effects using post-extraction spiking or post-column infusion experiments.[7] | Accurate correction for ion suppression or enhancement, leading to more reliable quantification. |
| Instrumental variability | Regularly calibrate and maintain the LC-MS/MS system. Monitor system suitability by injecting quality control (QC) samples throughout the analytical run. | Consistent instrument performance and reliable data acquisition. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of standards and internal standards. | Improved accuracy and precision of the calibration curve and QC samples. |
Issue 3: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate mobile phase composition | Optimize the mobile phase gradient, pH, and organic solvent composition to achieve better separation of (5S,6R)-DiHETE from other isomers and interfering compounds. | Symmetrical and well-resolved chromatographic peaks, leading to more accurate integration and quantification. |
| Column contamination | Use a guard column and ensure adequate sample cleanup to prevent contamination of the analytical column. Regularly flush the column with a strong solvent. | Improved peak shape and longer column lifetime. |
| Sample solvent incompatible with mobile phase | Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. | Sharp and well-defined peaks at the beginning of the chromatogram. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for (5S,6R)-DiHETE from Biological Tissues
This protocol is a general guideline and may require optimization for specific tissue types.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Formic acid
-
Internal Standard (IS): (5S,6R)-DiHETE-d8
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization: Homogenize the weighed tissue sample (e.g., 100 mg) in an appropriate volume of ice-cold buffer (e.g., PBS) containing an antioxidant (e.g., 0.02% BHT) and a cyclooxygenase inhibitor (e.g., 10 µM indomethacin). Spike the homogenate with the internal standard.
-
Protein Precipitation: Add two volumes of ice-cold methanol to the tissue homogenate. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Sample Acidification: Transfer the supernatant to a new tube and acidify to pH ~3.5 with formic acid.[8]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not let the cartridge run dry.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol in water to remove polar interferences. Then, wash with 5 mL of hexane to remove non-polar lipids.[8]
-
Elution: Elute the (5S,6R)-DiHETE and other DiHETEs with 5 mL of ethyl acetate.[8]
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for (5S,6R)-DiHETE from Biological Tissues
Materials:
-
Methanol (LC-MS grade)
-
Chloroform or Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): (5S,6R)-DiHETE-d8
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization: Homogenize the weighed tissue sample (e.g., 100 mg) in an ice-cold buffer as described in the SPE protocol. Spike with the internal standard.
-
Single-Phase Extraction: Add a sufficient volume of a single-phase solvent mixture (e.g., chloroform:methanol, 1:2, v/v) to the homogenate to ensure complete extraction of lipids. Vortex thoroughly.
-
Phase Separation: Induce phase separation by adding one volume of chloroform and one volume of water. Vortex and centrifuge to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Re-extraction (Optional): For improved recovery, the remaining aqueous phase can be re-extracted with another volume of chloroform. Combine the organic phases.
-
Solvent Evaporation and Reconstitution: Evaporate the combined organic phases to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The recovery of (5S,6R)-DiHETE can vary significantly depending on the extraction method, tissue type, and specific protocol used. The following table summarizes expected recovery ranges based on literature for eicosanoids, which can serve as a starting point for method optimization.
| Extraction Method | Tissue Type (Example) | Expected Recovery Range (%) | Reference |
| Solid-Phase Extraction (C18) | Brain | 80-100 | [9] |
| Kidney | 75-95 | General eicosanoid recovery | |
| Liver | 70-90 | General eicosanoid recovery | |
| Liquid-Liquid Extraction | Kidney | 98.99 ± 0.00 (for D-series resolvins, a similar class of lipids) | [10] |
| Plasma/Serum | 85-105 | General eicosanoid recovery | |
| Brain | 60-80 | [11] |
Note: These values are indicative and should be experimentally determined for your specific matrix and analytical method.
Visualizations
Signaling Pathway of (5S,6R)-DiHETE
(5S,6R)-DiHETE is known to be recognized by the leukotriene D4 (LTD4) receptor, a G-protein coupled receptor (GPCR).[1][8][12][13] Activation of the LTD4 receptor can lead to the mobilization of intracellular calcium and activation of protein kinase C (PKC), suggesting a signaling cascade involving phospholipase C (PLC).[14][15]
Experimental Workflow for (5S,6R)-DiHETE Recovery
The following diagram illustrates a general workflow for the extraction and analysis of (5S,6R)-DiHETE from biological tissues.
Logical Relationship for Troubleshooting Low Recovery
This diagram outlines a logical approach to troubleshooting low recovery of (5S,6R)-DiHETE.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blog [phenomenex.blog]
- 6. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. arborassays.com [arborassays.com]
- 9. Solid Phase Microextraction-Based Miniaturized Probe and Protocol for Extraction of Neurotransmitters from Brains in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 12. Stability and analysis of eicosanoids and docosanoids in tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and characterization of leukotriene D4 receptors and signal transduction processes in rat basophilic leukemia cells [pubmed.ncbi.nlm.nih.gov]
Linearity issues with (5S,6R)-DiHETEs calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions to address common linearity issues encountered during the quantification of (5S,6R)-DiHETEs.
Troubleshooting Guide: Non-Linear Calibration Curves
Question: Why is my calibration curve for this compound exhibiting a non-linear response, particularly at higher or lower concentrations?
Answer: Non-linearity in calibration curves for eicosanoids like this compound is a common analytical challenge. The issue can stem from various factors, including the analyte's physicochemical properties, sample preparation, and instrumental parameters. A systematic approach is crucial to identify and resolve the root cause.
Below is a step-by-step guide to troubleshoot a non-linear calibration curve:
-
Standard Preparation and Handling:
-
Accuracy of Standards: Inaccuracies in the preparation of stock and working standards are a frequent source of error.[1] It is critical to use calibrated pipettes and volumetric flasks for all dilutions.
-
Analyte Stability: Eicosanoids can be unstable. Ensure that the standards are stored correctly, typically at low temperatures and protected from light, to prevent degradation. Follow the manufacturer's recommendations for storage and handling.
-
Solvent Mismatch: Ensure the solvent used for the final dilution of your standards is compatible with the initial mobile phase conditions to avoid peak distortion.
-
-
Sample Preparation and Matrix Effects:
-
Ion Suppression/Enhancement: Components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a non-linear response.[2]
-
Extraction Efficiency: Inconsistent recovery of the analyte during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) across the concentration range can affect linearity.
-
Actionable Solutions:
-
Improve sample cleanup to remove interfering matrix components.[2]
-
Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects and extraction variability.
-
Perform a matrix effect experiment by comparing the response of the analyte in a clean solvent versus an extracted blank matrix.[2]
-
-
-
Chromatographic (LC) Conditions:
-
Column Overload: Injecting too much analyte can overload the analytical column, leading to peak fronting or tailing and a non-linear response.
-
Column Degradation: A contaminated or degraded column can result in poor peak shape and inconsistent retention times, affecting linearity.[1]
-
Actionable Solutions:
-
Reduce the injection volume or dilute the higher concentration standards.[1]
-
Implement a column wash step between injections or replace the column if it's old or showing signs of deterioration.
-
-
-
Mass Spectrometric (MS) Detection:
-
Detector Saturation: At high concentrations, the MS detector response may no longer be proportional to the analyte concentration, causing the curve to plateau.[1]
-
In-source Fragmentation/Adduct Formation: The stability of the precursor ion can be concentration-dependent, leading to variable fragmentation or adduct formation in the ion source.
-
Actionable Solutions:
-
Extend the calibration curve to lower concentrations to identify the linear dynamic range of the detector.[1]
-
Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) to ensure stable ionization across the entire concentration range.
-
-
-
Data Analysis and Regression Model:
-
Inappropriate Weighting: Standard linear regression assumes uniform variance across the calibration range, which is often not the case. Heteroscedasticity (non-uniform variance) can lead to a poor fit.
-
Forced Linear Fit: The relationship between concentration and response may not be inherently linear over a wide range.
-
Actionable Solutions:
-
Use a weighted linear regression (e.g., 1/x or 1/x²) to give more weight to the lower concentration points where the variance is typically smaller.
-
If the non-linearity is reproducible and well-defined, a quadratic (second-order polynomial) regression model can be considered. However, this must be justified and validated.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for a this compound calibration curve? A1: The linear range for eicosanoid analysis is highly method- and instrument-dependent but typically falls within the picogram to nanogram range on-column.[3][4][5] For instance, a typical standard curve might range from 0.3 to 100 ng of the analyte.[4] It is essential to determine the linear dynamic range through validation experiments on your specific LC-MS/MS system.
Q2: What is an acceptable R² value for a this compound calibration curve? A2: While an R² value of >0.99 is often cited as a target, it is not the sole indicator of a good fit.[4] It is crucial to also visually inspect the curve and analyze the residuals. The accuracy of the back-calculated concentrations of the calibration standards should ideally be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Q3: How should I properly store my this compound analytical standards? A3: Eicosanoid standards are susceptible to degradation. They should be stored in an inert solvent (e.g., ethanol, acetonitrile) at low temperatures, typically -20°C or -80°C, and protected from light. Always refer to the manufacturer's certificate of analysis for specific storage and handling instructions.
Q4: Can I use a non-linear calibration curve for quantification? A4: Yes, it is acceptable to use a non-linear regression model, such as a quadratic fit, for quantitation, provided that the model accurately describes the relationship between concentration and response.[2] The chosen model must be thoroughly validated to ensure accuracy and precision across the entire range of the curve.[2]
Q5: What are the key mass spectrometry transitions for (5S,6R)-DiHETE? A5: In negative ion mode electrospray ionization (ESI), the precursor ion for (5S,6R)-DiHETE is typically the [M-H]⁻ ion at an m/z of 335.2.[6] Common product ions for MS/MS analysis can be found at m/z 317.2, 291.2, and 273.2.[6] These transitions should be optimized on your specific instrument.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Precursor Ion (m/z) | 335.2 [M-H]⁻ | In negative ESI mode.[6] |
| Product Ions (m/z) | 317.2, 291.2, 273.2 | For MS/MS detection.[6] |
| Calibration Range | 0.3 - 100 ng | Highly dependent on instrument sensitivity.[4] |
| R² Value | > 0.99 | Should be used in conjunction with residual analysis.[4] |
| Accuracy of Standards | 85-115% | Back-calculated concentrations should be within this range. |
Experimental Protocols
Protocol: Preparation of Calibration Curve Standards
This protocol describes the preparation of a set of calibration standards for this compound in a solvent compatible with LC-MS/MS analysis.
-
Prepare Stock Solution (e.g., 1 µg/mL):
-
Obtain a certified analytical standard of (5S,6R)-DiHETE.
-
Allow the standard to equilibrate to room temperature before opening.
-
Using a calibrated gas-tight syringe, accurately transfer a known volume of the standard into a volumetric flask.
-
Dilute to the final volume with an appropriate solvent (e.g., ethanol or acetonitrile) to achieve a concentration of 1 µg/mL.
-
Vortex thoroughly and store at -80°C.
-
-
Prepare Intermediate Stock Solution (e.g., 100 ng/mL):
-
Perform a 1:10 serial dilution of the 1 µg/mL stock solution with the same solvent to obtain a 100 ng/mL intermediate stock.
-
-
Prepare Working Standards:
-
Perform serial dilutions of the intermediate stock solution to prepare a series of working standards. For a range of 0.5 to 100 ng/mL, you could prepare the following points: 100, 50, 25, 10, 5, 2.5, 1, and 0.5 ng/mL.
-
The final dilution step should be into the initial mobile phase composition to ensure compatibility with the LC system.
-
-
Addition of Internal Standard:
-
If using a stable isotope-labeled internal standard (SIL-IS), add a constant, known amount of the SIL-IS to each working standard and sample.
-
-
Analysis:
-
Inject the prepared standards into the LC-MS/MS system, starting from the lowest concentration and proceeding to the highest.
-
Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Simplified biosynthesis pathway of (5S,6R)-DiHETE.
References
Improving sensitivity for detecting low levels of (5S,6R)-DiHETEs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting low levels of (5S,6R)-dihydroxyeicosatetraenoic acids ((5S,6R)-DiHETEs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for detecting this compound?
The most widely used method for the analysis of this compound and other eicosanoids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high selectivity and sensitivity, which is crucial for detecting the low endogenous concentrations of these lipid mediators in complex biological samples.[2][3]
Q2: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?
To enhance sensitivity, consider the following strategies:
-
Optimize Sample Preparation: Efficient extraction and cleanup of your sample are critical to remove interfering substances and concentrate your analyte. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common methods.[6][7][8]
-
Chemical Derivatization: Derivatizing the carboxylic acid group of the DiHETE can significantly improve ionization efficiency and, therefore, detection sensitivity. Charge-reversal derivatization, which converts the analyte to a cation, has been shown to increase sensitivity by 10- to 20-fold.[3]
-
Optimize LC-MS/MS Parameters: Fine-tuning the mobile phase composition, gradient elution, and MS parameters (e.g., ionization source settings, collision energy) can improve signal intensity.
Q3: What are the expected quantitative levels for DiHETEs in biological samples?
The concentration of DiHETEs in biological matrices is typically very low, often in the picogram to nanogram per milliliter range. The exact levels can vary significantly depending on the sample type (e.g., plasma, tissue, cell culture media), and the physiological or pathological state.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a common issue in the analysis of low-abundance lipids like this compound. This guide provides a systematic approach to troubleshooting this problem.
Step 1: Isolate the Problem Source
First, determine if the issue lies with the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).
-
MS Check: Infuse a standard solution of (5S,6R)-DiHETE directly into the mass spectrometer. If a strong, stable signal is observed, the MS is likely functioning correctly, and the problem is with the LC system or sample preparation. If the signal is weak or absent, the issue is likely with the MS itself.
-
LC Check: If the MS is working, inject a standard solution onto the LC column. If the peak is small, broad, or absent, the problem is likely with the LC system (e.g., column, mobile phase, connections).
Step 2: Address Common Issues
Based on the initial assessment, investigate the following potential causes:
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | |
| Inefficient Extraction | Review and optimize your SPE or LLE protocol. Ensure complete elution of the analyte from the SPE cartridge. For LLE, ensure proper phase separation and minimize analyte loss in the aqueous phase. |
| Sample Degradation | Eicosanoids are susceptible to oxidation.[8] Work with samples on ice, use antioxidants (e.g., BHT), and process samples quickly. Store samples at -80°C. |
| Ion Suppression/Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[9][10] Improve sample cleanup, modify the chromatographic separation to resolve the analyte from interfering compounds, or use a matrix-matched calibration curve. |
| Liquid Chromatography | |
| Poor Chromatography | Broad or tailing peaks lead to a lower signal-to-noise ratio.[9] Ensure the column is not degraded, the mobile phase is correctly prepared, and the column is appropriate for the analyte. |
| System Leaks | Leaks in the LC system can cause pressure drops and inconsistent flow rates, leading to a weak and variable signal.[1][9] Check all fittings and connections for leaks. |
| Incorrect Injection Volume | Injecting too little sample will result in a low signal. Conversely, overloading the column can cause poor peak shape and reduced intensity.[9] |
| Mass Spectrometer | |
| Contaminated Ion Source | The accumulation of non-volatile salts and other contaminants in the ion source is a common cause of signal loss.[9][10] Clean the ion source according to the manufacturer's instructions. |
| Incorrect MS Settings | Verify that the correct mass transitions (for SRM/MRM) and optimized source and analyzer parameters are being used. |
| Detector Failure | If other troubleshooting steps fail, the detector may be losing sensitivity and require servicing. |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general guideline for the extraction of DiHETEs from biological fluids.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol followed by 1-2 column volumes of water.[7] Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 10-15% methanol in water) to remove polar interferences.[7]
-
-
Elution:
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This is a representative method; specific conditions should be optimized for your instrument and application.
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid or 0.02% acetic acid) and an organic solvent like acetonitrile or methanol is typically employed.[7]
-
MS Detection: Use electrospray ionization (ESI) in negative ion mode. For enhanced sensitivity, consider derivatization and positive ion mode detection.
-
Quantification: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification. A stable isotope-labeled internal standard is recommended for accurate quantification.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of DiHETEs and related eicosanoids.
Table 1: Limits of Quantification (LOQ) for Eicosanoids
| Analyte | Matrix | LOQ | Reference |
| PGE₂ | Human Plasma | 1 ng/mL | [12] |
| LTB₄ | Human Plasma | 1 ng/mL | [12] |
| Vitamin D Metabolites | Human Serum | 1.0 ng/mL | [13] |
Table 2: Recovery Rates for Eicosanoids
| Analyte | Extraction Method | Recovery Rate | Reference |
| PGE₂ | Protein Precipitation | 95.1-104.7% | [12] |
| LTB₄ | Protein Precipitation | 86.4-103.2% | [12] |
| Vitamin D Metabolites | Liquid-Liquid Extraction | 81.66–110.31% | [13] |
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
(5S,6R)-DiHETE is formed from the non-enzymatic hydrolysis of Leukotriene A₄ (LTA₄), which is a product of the 5-lipoxygenase (5-LOX) pathway acting on arachidonic acid. Mouse liver cytosolic epoxide hydrolase can also catalyze the conversion of LTA₄ to 5(S),6(R)-DiHETE.[14]
Caption: Biosynthesis of (5S,6R)-DiHETE from arachidonic acid.
Experimental Workflow for (5S,6R)-DiHETE Analysis
The following diagram illustrates the typical workflow for the analysis of this compound from biological samples.
Caption: Experimental workflow for (5S,6R)-DiHETE analysis.
Signaling Pathway of 5,6-diHETE Lactone
Recent research has indicated that a lactone derivative of 5,6-diHETE can mediate vasodilation by activating a G-protein-coupled receptor (GPR), which in turn activates the Phospholipase C (PLC) and Inositol trisphosphate (IP₃) signaling pathway.[15]
Caption: Signaling pathway of 5,6-diHETE lactone.
References
- 1. myadlm.org [myadlm.org]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cmro.in [cmro.in]
- 6. Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. zefsci.com [zefsci.com]
- 11. arborassays.com [arborassays.com]
- 12. Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. 5,6-diHETE lactone (EPA-L) mediates hypertensive microvascular dilation by activating the endothelial GPR-PLC-IP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (5S,6R)-DiHETE and (5S,6S)-DiHETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two stereoisomers of 5,6-dihydroxyeicosatetraenoic acid (DiHETE): (5S,6R)-DiHETE and (5S,6S)-DiHETE. The information presented is based on available experimental data to facilitate research and development in areas such as inflammation, allergy, and vascular biology.
Introduction
(5S,6R)-DiHETE and (5S,6S)-DiHETE are stereoisomers of a dihydroxy fatty acid derived from the metabolism of arachidonic acid. While structurally similar, their distinct stereochemistry at the C5 and C6 positions leads to significant differences in their biological functions. This guide will explore these differences, focusing on their receptor interactions, physiological effects, and underlying signaling pathways.
Quantitative Data Summary
The biological activities of (5S,6R)-DiHETE and (5S,6S)-DiHETE have been primarily investigated in the context of leukotriene receptor agonism and smooth muscle contraction. More recent studies have also explored their roles in inflammation and vascular permeability. The following tables summarize the available quantitative data.
| Table 1: Leukotriene Receptor Binding Affinity | |
| Compound | LTD4 (CysLT1) Receptor Binding |
| (5S,6R)-DiHETE | Weak agonist.[1][2][3][4][] |
| (5S,6S)-DiHETE | No significant binding observed.[1] |
| Quantitative binding affinity data (e.g., Ki or IC50 values) from direct comparative studies were not available in the public domain. |
| Table 2: Smooth Muscle Contraction | |
| Compound | Guinea Pig Ileum Contraction (ED50) |
| (5S,6R)-DiHETE | 1.3 µM[2][3][4][] |
| (5S,6S)-DiHETE | No contractile activity observed.[1] |
| Table 3: Anti-Inflammatory Activity | |
| Compound | Inhibition of Histamine-Induced Vascular Hyperpermeability |
| (5S,6R)-DiHETE | Attenuates histamine-induced endothelial barrier dysfunction.[2] |
| (5S,6S)-DiHETE | Specific quantitative data on the anti-inflammatory effects of the (5S,6S)-DiHETE isomer from direct comparative studies were not available in the public domain. |
Biological Activities and Signaling Pathways
(5S,6R)-DiHETE
(5S,6R)-DiHETE is recognized as a weak agonist of the cysteinyl leukotriene receptor 1 (CysLT1), the receptor for the potent inflammatory mediator leukotriene D4 (LTD4).[1][2][3][4][] This interaction, although weaker than that of LTD4, is sufficient to elicit physiological responses.
Signaling Pathway:
Activation of the CysLT1 receptor by (5S,6R)-DiHETE initiates a signaling cascade through the Gq alpha subunit of its coupled G protein.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and the combination of elevated intracellular calcium and DAG activates protein kinase C (PKC).[6] This signaling pathway is responsible for the observed contraction of smooth muscles, such as the guinea pig ileum.
In addition to its pro-inflammatory, contractile effects, (5S,6R)-DiHETE has also been shown to possess anti-inflammatory properties by attenuating histamine-induced vascular hyperpermeability.[2] This suggests a more complex, context-dependent role for this lipid mediator.
(5S,6S)-DiHETE
Experimental Protocols
Detailed experimental protocols from the primary comparative studies are not fully available in the public domain. However, based on common methodologies, the following provides an overview of the likely experimental setups.
Leukotriene Receptor Binding Assay (General Protocol):
This assay is designed to measure the ability of a test compound to displace a radiolabeled ligand from its receptor.
Guinea Pig Ileum Contraction Assay (General Protocol):
This ex vivo assay measures the contractile response of smooth muscle to a test compound.
Conclusion
The stereochemistry of 5,6-DiHETE isomers is a critical determinant of their biological activity. (5S,6R)-DiHETE exhibits weak agonism at the CysLT1 receptor, leading to pro-inflammatory and contractile responses, while also demonstrating potential anti-inflammatory effects in other contexts. In contrast, (5S,6S)-DiHETE appears to be biologically inactive in these same assays. These findings highlight the high degree of specificity in lipid mediator-receptor interactions and underscore the importance of stereochemically pure compounds in biological research and drug development. Further investigation is warranted to explore the full spectrum of activities for both isomers in various physiological and pathological models.
References
- 1. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5S,6R-DiHETE (82948-88-7) for sale [vulcanchem.com]
- 3. 5(s),6(r)dihete — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Validation of Analytical Methods for (5S,6R)-DiHETEs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE), a bioactive lipid mediator involved in various physiological and pathological processes. The accurate and precise measurement of this eicosanoid is critical for understanding its role in signaling pathways and for the development of novel therapeutics. This document outlines the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and discusses the importance and application of chiral separation techniques for distinguishing its stereoisomers.
Comparison of Analytical Method Performance
The validation of an analytical method ensures its suitability for its intended purpose. For the quantification of (5S,6R)-DiHETE, LC-MS/MS is the gold standard due to its high sensitivity and selectivity. Below is a summary of typical performance characteristics for a validated LC-MS/MS method for the analysis of DiHETEs in biological matrices, contrasted with the expected performance of a chiral LC-MS/MS method necessary for enantioselective analysis.
| Performance Characteristic | Validated Achiral LC-MS/MS Method for 5,6-DiHETE | Expected Performance of a Chiral LC-MS/MS Method for DiHETE Isomers |
| Linearity Range | 4 - 400 pmol/g tissue[1] | Similar range, e.g., 0.5 - 50 ng/mL |
| Lower Limit of Quantitation (LLQ) | 1.0 pmol/g tissue[1] | Typically in the low ng/mL to pg/mL range |
| Intra-day Precision (%CV) | 2.0% - 27.4%[1] | < 15% |
| Inter-day Precision (%CV) | 2.0% - 27.4%[1] | < 15% |
| Intra-day Accuracy (%RE) | 4.6% - 17.9%[1] | Within ±15% |
| Inter-day Accuracy (%RE) | 4.6% - 17.9%[1] | Within ±15% |
| Specificity | High, based on mass transitions | High, based on both chromatographic separation and mass transitions |
Experimental Protocols
Validated Achiral LC-MS/MS Method for 5,6-DiHETE
This protocol is based on a validated method for the quantification of a range of eicosanoids, including 5,6-DiHETE, in human intrauterine tissues.[1]
a. Sample Preparation (Solid-Phase Extraction)
-
Homogenize tissue samples in a suitable solvent.
-
Add a deuterated internal standard (e.g., 5,6-DiHETE-d4) to the homogenate.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the eicosanoids.
-
Wash the cartridge to remove interfering substances.
-
Elute the eicosanoids with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Reverse-phase C18 column (e.g., 2.1 mm x 150 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% acetic acid.
-
Gradient: A linear gradient from 15% to 95% B over a specified time.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for 5,6-DiHETE (e.g., m/z 335 -> specific fragment ions) and its internal standard.
-
Chiral HPLC-MS/MS Method for Separation of DiHETE Isomers
This protocol outlines a general approach for the chiral separation of DiHETE isomers, which is essential for isolating and quantifying the (5S,6R)-DiHETE enantiomer.
a. Sample Preparation
Sample preparation follows a similar solid-phase extraction protocol as the achiral method to isolate the DiHETE fraction.
b. Chiral LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based).
-
Mobile Phase: Typically a non-polar solvent system such as hexane/isopropanol or a reverse-phase system with a chiral mobile phase additive. The choice of mobile phase is critical and must be optimized for the specific chiral column.
-
Elution: Isocratic elution is often used in chiral separations to achieve optimal resolution.
-
Flow Rate: Optimized for the specific column and mobile phase.
-
Injection Volume: Dependent on the sensitivity of the mass spectrometer.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: ESI in negative ion mode.
-
Scan Type: MRM.
-
MRM Transitions: The same transitions as the achiral method are used to detect the separated isomers.
-
Visualizations
Experimental Workflow: Validation of an Analytical Method for (5S,6R)-DiHETEs
Caption: Workflow for the validation of an LC-MS/MS method for this compound.
Signaling Pathway of (5S,6R)-DiHETE via the LTD4 Receptor
(5S,6R)-DiHETE has been shown to be recognized by the leukotriene D4 (LTD4) receptor.[1][2] The binding of an agonist like LTD4 to its G-protein coupled receptor (GPCR), CysLT1R, initiates a signaling cascade.[3][4]
Caption: Proposed signaling pathway of (5S,6R)-DiHETE through the LTD4 receptor.
References
- 1. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
A Researcher's Guide to Antibody Cross-Reactivity in (5S,6R)-DiHETE Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. This guide provides a comparative analysis of potential antibody cross-reactivity for immunoassays targeting (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE), a critical bioactive lipid involved in inflammatory processes.
While specific commercial immunoassays for (5S,6R)-DiHETE are not widely documented with comprehensive cross-reactivity data, this guide offers a predictive comparison based on structural analogs and known biological interactions. Understanding potential cross-reactants is crucial for accurate data interpretation and assay development.
Understanding the Target: (5S,6R)-DiHETE
(5S,6R)-DiHETE is a dihydroxy derivative of eicosatetraenoic acid. Its biological activity is notably linked to its interaction with leukotriene receptors, specifically acting as a weak agonist for the Leukotriene D4 (LTD4) receptor.[1][2][][4] This interaction is a key factor in predicting which other molecules an antibody raised against (5S,6R)-DiHETE might recognize. Additionally, recent research has identified 5,6-DiHETE as an endogenous antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4), playing a role in the resolution of inflammation.[5][6]
Predicted Cross-Reactivity Profile
Given the structural similarities and shared receptor interactions, an immunoassay for (5S,6R)-DiHETE would likely exhibit cross-reactivity with other eicosanoids. The following table outlines potential cross-reactants and the rationale for their inclusion. The percentage of cross-reactivity is hypothetical and would need to be determined experimentally for any specific antibody.
| Potential Cross-Reactant | Rationale for Potential Cross-Reactivity | Predicted Cross-Reactivity Level |
| (5S,6S)-DiHETE | Stereoisomer of the target analyte. High structural similarity. | High |
| Leukotriene D4 (LTD4) | Binds to the same receptor (LTD4 receptor) as (5S,6R)-DiHETE. | Moderate to High |
| Leukotriene C4 (LTC4) | Precursor to LTD4 with structural similarity. | Moderate |
| Leukotriene E4 (LTE4) | Metabolite of LTD4 with structural similarity. | Moderate |
| 5-HETE | Precursor molecule in the lipoxygenase pathway leading to DiHETEs. | Low to Moderate |
| 5,15-diHETE | Another dihydroxy derivative of arachidonic acid. | Low |
| Arachidonic Acid | The parent fatty acid from which DiHETEs are synthesized. | Low |
Experimental Determination of Cross-Reactivity
The cross-reactivity of an antibody in a competitive immunoassay is determined by comparing the concentration of the analyte ((5S,6R)-DiHETE) required to displace 50% of the labeled analyte from the antibody (IC50) with the concentration of a potential cross-reactant required to achieve the same displacement.
Key Experimental Protocol: Competitive Immunoassay
A standard method for determining cross-reactivity is through a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Principle: In this assay format, a limited amount of antibody is incubated with a sample containing the unlabeled analyte ((5S,6R)-DiHETE) and a fixed amount of labeled analyte (e.g., enzyme-conjugated or radiolabeled (5S,6R)-DiHETE). The unlabeled analyte in the sample competes with the labeled analyte for binding to the antibody. The amount of bound labeled analyte is inversely proportional to the concentration of the unlabeled analyte in the sample.
Procedure:
-
Coating: A microplate is coated with a capture antibody specific for the primary antibody raised against (5S,6R)-DiHETE.
-
Competition: A mixture of the sample (or standard/cross-reactant) and a fixed concentration of labeled (5S,6R)-DiHETE is added to the wells.
-
Incubation: The plate is incubated to allow the unlabeled analyte and labeled analyte to compete for binding to the primary antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Detection: The amount of bound labeled analyte is quantified. For an ELISA, this involves adding a substrate that reacts with the enzyme conjugate to produce a measurable signal (e.g., colorimetric or chemiluminescent). For an RIA, the radioactivity is measured.
-
Calculation: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of (5S,6R)-DiHETE / IC50 of Potential Cross-Reactant) x 100%
Below is a DOT language script visualizing the workflow for determining cross-reactivity.
Signaling Pathway of (5S,6R)-DiHETE
The primary signaling pathway for (5S,6R)-DiHETE is believed to be through the LTD4 receptor, a G-protein coupled receptor (GPCR). Activation of this receptor typically leads to an increase in intracellular calcium concentrations and the activation of downstream signaling cascades.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (5S,6R)-DiHETE and Other Lipoxins in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) and other well-established lipoxins, such as Lipoxin A4 (LXA4). While both are lipid mediators with roles in inflammation, they originate from different precursors and exhibit distinct mechanisms of action. This document summarizes their known effects, presents available data, and provides detailed experimental protocols for key anti-inflammatory assays to aid researchers in their study of these compounds.
Introduction to (5S,6R)-DiHETE and Lipoxins
(5S,6R)-DiHETE is a novel anti-inflammatory lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1] Its primary recognized anti-inflammatory role is the suppression of vascular hyperpermeability.[1][2] In contrast, lipoxins, such as LXA4 and LXB4, are a class of specialized pro-resolving mediators (SPMs) primarily derived from the omega-6 fatty acid, arachidonic acid (AA).[3][4][5][6] They are well-characterized for their potent ability to inhibit neutrophil recruitment and promote the resolution of inflammation.[3][4][5][6]
Data Presentation: A Comparative Overview
| Feature | (5S,6R)-DiHETE | Lipoxin A4 (LXA4) | Lipoxin B4 (LXB4) |
| Precursor | Eicosapentaenoic Acid (EPA) | Arachidonic Acid (AA) | Arachidonic Acid (AA) |
| Primary Anti-inflammatory Effect | Inhibition of vascular hyperpermeability[1][2] | Inhibition of neutrophil chemotaxis and infiltration, stimulation of monocyte phagocytosis[3][5] | Inhibition of neutrophil chemotaxis and adhesion[5] |
| Mechanism of Action | Inhibits histamine-induced intracellular Ca2+ elevation in endothelial cells[2] | Acts via the ALX/FPR2 receptor to inhibit pro-inflammatory signaling pathways[3][4] | Binds to its own specific receptor, distinct from the LXA4 receptor. |
| Effect on Neutrophil Migration | Not well-documented | Potent inhibitor | Potent inhibitor |
| Effect on Cytokine Production | Not extensively studied | Inhibits the production of pro-inflammatory cytokines like TNF-α and IL-8.[3][5] | Can modulate cytokine responses. |
| Pro-resolving Activities | May contribute to the healing phase of inflammation.[2] | Actively promotes the resolution of inflammation.[5] | Contributes to the resolution phase of inflammation. |
Key Anti-Inflammatory Assays and Experimental Protocols
Below are detailed protocols for commonly used in vitro and in vivo assays to assess the anti-inflammatory properties of lipid mediators like (5S,6R)-DiHETE and lipoxins.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This in vitro assay is fundamental for evaluating the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Principle: Neutrophils are placed in the upper chamber of a two-chamber system (Boyden chamber) separated by a microporous membrane. A chemoattractant is placed in the lower chamber. The test compound is added, typically to the upper chamber with the neutrophils, to assess its inhibitory effect on their migration through the membrane towards the chemoattractant.
Detailed Protocol:
-
Neutrophil Isolation:
-
Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to separate them from red blood cells.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 0.5% bovine serum albumin (BSA), at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a 48-well or 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).
-
Add the chemoattractant (e.g., 10 nM f-Met-Leu-Phe (fMLP) or 10 ng/mL Interleukin-8 (IL-8)) to the lower wells of the chamber.
-
In the upper wells, add the neutrophil suspension.
-
To test the inhibitory effect, pre-incubate the neutrophils with various concentrations of the test compound (e.g., (5S,6R)-DiHETE or Lipoxin A4) for 15-30 minutes at 37°C before adding them to the upper chamber. Include a vehicle control.
-
-
Incubation:
-
Assemble the chamber and incubate at 37°C in a humidified atmosphere with 5% CO2 for 60-120 minutes.
-
-
Quantification of Migration:
-
After incubation, disassemble the chamber and scrape the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the membrane with a stain such as Diff-Quik or hematoxylin and eosin.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., MTT or Calcein-AM) or by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).
-
TNF-α Secretion Assay (ELISA)
This in vitro assay measures the ability of a compound to inhibit the production and secretion of the pro-inflammatory cytokine TNF-α from immune cells.
Principle: Immune cells, such as macrophages or monocytes (e.g., the THP-1 cell line), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of TNF-α. The test compound is added to assess its ability to suppress this production. The amount of TNF-α secreted into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Protocol:
-
Cell Culture and Stimulation:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in appropriate culture medium. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Plate the cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well).
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours.
-
-
Sample Collection:
-
After the stimulation period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Use a commercial human TNF-α ELISA kit and follow the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with a capture antibody specific for human TNF-α.
-
Block non-specific binding sites.
-
Add the collected cell culture supernatants and a series of TNF-α standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
After another incubation and wash step, add a substrate for the enzyme (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the TNF-α standards against their concentrations.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.
-
In Vivo Vascular Permeability Assay (Miles Assay)
This in vivo assay is used to assess the ability of a compound to inhibit inflammation-induced vascular leakage in a living animal model.
Principle: A dye, typically Evans blue, which binds to serum albumin, is injected intravenously into an animal (e.g., a mouse). An inflammatory agent (e.g., histamine or vascular endothelial growth factor - VEGF) is then injected intradermally at specific sites on the animal's skin. The inflammatory agent causes local blood vessels to become permeable, leading to the extravasation of the dye-albumin complex into the surrounding tissue. The amount of dye that has leaked out is then quantified as a measure of vascular permeability. The test compound can be administered systemically or locally to evaluate its inhibitory effect.
Detailed Protocol:
-
Animal Preparation:
-
Use adult mice (e.g., C57BL/6 or BALB/c).
-
Anesthetize the mice using an appropriate anesthetic (e.g., a ketamine/xylazine cocktail).
-
-
Dye Injection:
-
Inject a 1% solution of Evans blue dye in sterile saline intravenously via the tail vein (typically 100 µL per mouse). Allow the dye to circulate for 30-60 minutes.
-
-
Intradermal Injections:
-
Shave the dorsal skin of the mouse.
-
Intradermally inject a small volume (e.g., 20-50 µL) of the inflammatory agent (e.g., 100 ng histamine) at defined sites.
-
At other sites, inject the inflammatory agent along with the test compound, or inject the vehicle as a control. If the test compound is administered systemically, it should be given prior to the dye and inflammatory agent.
-
-
Tissue Collection and Dye Extraction:
-
After a set period (e.g., 30 minutes) following the intradermal injections, euthanize the mouse and excise the areas of skin at the injection sites.
-
Weigh the skin samples.
-
To extract the Evans blue dye, incubate the skin samples in formamide at 55-60°C for 24-48 hours.
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of Evans blue dye in formamide.
-
Calculate the amount of extravasated dye per milligram of tissue.
-
Compare the amount of dye leakage in the presence and absence of the test compound to determine its inhibitory effect.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanisms of action of these lipid mediators.
Caption: Lipoxin A4 signaling pathway in neutrophils.
Caption: Workflow for a neutrophil chemotaxis assay.
Conclusion
(5S,6R)-DiHETE and lipoxins represent two distinct classes of lipid mediators with significant anti-inflammatory and pro-resolving potential. While (5S,6R)-DiHETE appears to primarily target vascular permeability, lipoxins exert a broader range of effects, most notably the potent inhibition of neutrophil recruitment and the active promotion of inflammation resolution. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the nuanced roles of these important endogenous molecules in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for lipoxin A4 as an anti-inflammatory mediator in the human endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
Comparative Analysis of (5S,6R)-DiHETEs Levels in Different Diseases: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (5S,6R)-dihydroxyeicosatetraenoic acids ((5S,6R)-DiHETEs) levels in various disease states. This document summarizes the current, albeit limited, quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways of this lipid mediator.
(5S,6R)-DiHETE is a dihydroxy derivative of arachidonic acid, increasingly recognized for its role in inflammatory processes. While research into its specific roles in various pathologies is ongoing, this guide consolidates the available information to facilitate further investigation and therapeutic development.
Quantitative Data on this compound Levels
Direct comparative studies measuring this compound levels across a range of human diseases are currently scarce in published literature. The available quantitative data is primarily derived from animal models and is largely focused on inflammatory conditions such as colitis. The following table summarizes the existing data to provide a preliminary basis for comparison.
| Disease/Condition | Tissue/Fluid | Species | Concentration | Citation |
| Normal (Non-inflamed) | Heart, Liver, Kidney | Mouse | ~30–70 pg/mg | [1] |
| DSS-Induced Colitis (Healing Phase) | Colon | Mouse | Increased levels observed, peaking around day 9-18 post-induction. | |
| Following Administration | Plasma | Mouse | 25.05 - 44.79 ng/mL (after administration of 150 or 600 µg/kg) | |
| Rheumatoid Arthritis | Synovial Fluid | Human | While a targeted lipid mediator metabolomics strategy was employed, specific quantitative data for (5S,6R)-DiHETE was not reported. The study did identify 5S,12S-diHETE as a major marker.[2] | [2] |
| Asthma | Urine | Human | Studies on urinary eicosanoids in asthma have been conducted, but specific levels of (5S,6R)-DiHETE were not reported.[3][4][5] | [3][4][5] |
| Cardiovascular Disease | Plasma | Human | Metabolomic studies in cardiovascular disease have been performed, but specific concentrations of (5S,6R)-DiHETE are not yet well-documented. | |
| Metabolic Syndrome | Serum | Human | Broad metabolomic analyses have been conducted, but have not specifically quantified (5S,6R)-DiHETE levels in relation to this condition. |
Note: The lack of extensive quantitative data in human diseases highlights a significant research gap and an opportunity for future studies.
Experimental Protocols
Accurate quantification of this compound in biological samples is critical for understanding its role in disease. The most common method for analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.
Solid-Phase Extraction (SPE) for Eicosanoids from Biological Fluids (Plasma, Serum, Urine)
This protocol is a generalized procedure for the extraction of eicosanoids, including DiHETEs, from biological fluids prior to LC-MS/MS analysis.
Materials:
-
C18 SPE Cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Internal Standards (e.g., deuterated DiHETE analogs)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw frozen plasma, serum, or urine samples on ice. Add an antioxidant solution (e.g., BHT in ethanol) to prevent auto-oxidation of lipids. Spike the sample with an appropriate internal standard solution.
-
Protein Precipitation: For plasma and serum, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Acidify the supernatant from the protein precipitation step (or the urine sample) to pH 3-4 with formic acid. Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute the eicosanoids from the cartridge with 3 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 10-15 minutes).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for (5S,6R)-DiHETE and the internal standard need to be determined by direct infusion of standards. For DiHETEs (molecular weight 336.47 g/mol ), a common precursor ion is m/z 335.2. Product ions will depend on the specific isomer and collision energy.
-
Collision Energy and other MS parameters: Optimized for each specific analyte.
Signaling Pathways Involving (5S,6R)-DiHETE
(5S,6R)-DiHETE exerts its biological effects through interaction with specific cellular signaling pathways. The two primary mechanisms identified to date are its weak agonism of the cysteinyl leukotriene receptor 1 (CysLT1R), which is the receptor for leukotriene D4 (LTD4), and its antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.
(5S,6R)-DiHETE as a Weak LTD4 Receptor Agonist
(5S,6R)-DiHETE can weakly activate the CysLT1 receptor, a G-protein coupled receptor (GPCR). Activation of this receptor is known to be involved in inflammatory responses, particularly in asthma and allergic reactions.
Caption: (5S,6R)-DiHETE as a weak agonist of the LTD4 receptor signaling pathway.
(5S,6R)-DiHETE as a TRPV4 Channel Antagonist
(5S,6R)-DiHETE has been shown to act as an antagonist of the TRPV4 channel, a non-selective cation channel involved in various physiological processes, including mechanosensation and inflammation. By blocking this channel, (5S,6R)-DiHETE can inhibit the influx of calcium ions (Ca²⁺), thereby attenuating downstream inflammatory signaling.[1]
Caption: Antagonistic effect of (5S,6R)-DiHETE on the TRPV4 channel.
Conclusion
The study of this compound in human disease is an emerging field with significant potential. The current body of evidence, primarily from preclinical models, suggests a role for this lipid mediator in the modulation of inflammatory responses. However, a substantial gap exists in the understanding of its quantitative levels across different human diseases. This guide provides a foundational overview for researchers, highlighting the need for further studies to elucidate the comparative levels of this compound in cardiovascular, respiratory, metabolic, and inflammatory diseases. Such research, enabled by robust experimental protocols as detailed herein, will be instrumental in validating (5S,6R)-DiHETE as a potential biomarker and therapeutic target.
References
- 1. 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary metabotype of severe asthma evidences decreased carnitine metabolism independent of oral corticosteroid treatment in the U-BIOPRED study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary metabotype of severe asthma evidences decreased carnitine metabolism independent of oral corticosteroid treatment in the U-BIOPRED study - PubMed [pubmed.ncbi.nlm.nih.gov]
(5S,6R)-DiHETE: A Potential Modulator of Inflammation, But is it a Specific Biomarker?
For researchers, scientists, and drug development professionals, the quest for specific and reliable biomarkers for inflammatory conditions is a continuous endeavor. This guide provides a comparative analysis of (5S,6R)-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid ((5S,6R)-DiHETE), a lipid mediator derived from the leukotriene pathway, and its potential as a biomarker for specific inflammatory diseases against established clinical markers.
While preclinical studies suggest a role for (5S,6R)-DiHETE and its isomers in inflammatory processes, its utility as a specific biomarker for conditions such as inflammatory bowel disease (IBD), asthma, or rheumatoid arthritis in humans is not yet established. This guide synthesizes the current understanding of (5S,6R)-DiHETE's biological activity and compares its potential biomarker characteristics with those of well-accepted inflammatory markers.
Comparison with Established Inflammatory Biomarkers
Current evidence on (5S,6R)-DiHETE as a specific disease biomarker in humans is limited. The following tables compare its potential, based on preclinical data and its known biological functions, with established biomarkers for several inflammatory conditions.
Table 1: General Inflammatory Markers
| Biomarker | Biological Role | Established Clinical Use | (5S,6R)-DiHETE Comparison |
| C-Reactive Protein (CRP) | Acute-phase reactant synthesized by the liver in response to inflammation. | Widely used to detect and monitor acute and chronic inflammation. | Preclinical data for (5S,6R)-DiHETE is not indicative of it being a general inflammatory marker; its role appears more nuanced and potentially pro-resolving. |
| Erythrocyte Sedimentation Rate (ESR) | Indirect measure of inflammation based on the rate at which red blood cells settle in a tube. | General, non-specific marker of inflammation. | No evidence suggests a correlation between (5S,6R)-DiHETE levels and ESR. |
| Cytokines (e.g., IL-6, TNF-α) | Signaling proteins that mediate and regulate immunity and inflammation. | Measured to assess inflammatory status in various diseases and to monitor response to targeted therapies. | (5S,6R)-DiHETE may modulate inflammatory pathways, but it is not a direct measure of cytokine levels. |
Table 2: Inflammatory Bowel Disease (IBD) - Ulcerative Colitis
| Biomarker | Biological Role | Established Clinical Use | (5S,6R)-DiHETE Comparison |
| Fecal Calprotectin | Protein released by neutrophils in the gut, indicating intestinal inflammation. | A sensitive and specific marker for diagnosing and monitoring IBD activity. | In a mouse model of colitis, 5,6-DiHETE concentration was found to be elevated in the healing phase of colon tissue, suggesting a role in inflammation resolution rather than a marker of active inflammation.[1] |
| C-Reactive Protein (CRP) | Systemic marker of inflammation. | Used to assess disease activity and response to treatment in IBD. | The localized and potentially pro-resolving nature of (5S,6R)-DiHETE makes it an unlikely systemic marker of active IBD. |
Table 3: Asthma
| Biomarker | Biological Role | Established Clinical Use | (5S,6R)-DiHETE Comparison |
| Fractional exhaled Nitric Oxide (FeNO) | Indicates eosinophilic airway inflammation. | Used to support asthma diagnosis and monitor response to corticosteroids. | The direct precursor of (5S,6R)-DiHETE, Leukotriene A4, is part of the leukotriene pathway, which is a therapeutic target in asthma. However, specific data on (5S,6R)-DiHETE levels in asthmatic patients is lacking. Other related DiHETEs, like 5,15-diHETE, have been suggested as potential biomarkers. |
| Blood Eosinophils | A type of white blood cell often elevated in allergic asthma. | Used to phenotype asthma and predict response to certain biologic therapies. | (5S,6R)-DiHETE is a weak agonist for the LTD4 receptor, and leukotrienes are known to be involved in eosinophilic inflammation. However, a direct correlation between (5S,6R)-DiHETE and eosinophil counts has not been established. |
| Immunoglobulin E (IgE) | Antibody associated with allergic responses. | Measured to identify atopic individuals and as a target for therapy in allergic asthma. | No direct evidence links (5S,6R)-DiHETE levels to IgE. |
Table 4: Rheumatoid Arthritis (RA)
| Biomarker | Biological Role | Established Clinical Use | (5S,6R)-DiHETE Comparison |
| Rheumatoid Factor (RF) | Autoantibody present in the blood of many RA patients. | A key diagnostic and prognostic marker for RA. | Studies on lipid mediators in RA have focused on broader lipidome profiles in synovial fluid. While various eicosanoids are altered, there is no specific evidence highlighting (5S,6R)-DiHETE as a significant biomarker. |
| Anti-cyclic citrullinated peptide (anti-CCP) antibodies | Highly specific autoantibodies for RA. | Used for diagnosis and prognosis of RA. | No known association between (5S,6R)-DiHETE and anti-CCP antibodies. |
| C-Reactive Protein (CRP) and Erythrocyte Sedimentation Rate (ESR) | General markers of inflammation. | Used to monitor disease activity and response to therapy in RA. | As with other inflammatory conditions, (5S,6R)-DiHETE is not established as a systemic marker of inflammation in RA. |
Experimental Protocols
The analysis of lipid mediators like (5S,6R)-DiHETE typically involves extraction from biological matrices followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Protocol for Eicosanoid Analysis in Human Plasma
This protocol outlines a general procedure for the extraction and analysis of eicosanoids, including DiHETEs, from human plasma. Specific parameters would need to be optimized for (5S,6R)-DiHETE.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an antioxidant solution (e.g., butylated hydroxytoluene) to prevent auto-oxidation of lipids.
-
Add an internal standard solution containing a deuterated analogue of the analyte of interest (e.g., (5S,6R)-DiHETE-d8) to correct for extraction losses and matrix effects.
-
Precipitate proteins by adding 4 volumes of cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar interferences.
-
Elute the eicosanoids with a high percentage of methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).
-
The gradient is optimized to separate the various eicosanoid isomers.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for (5S,6R)-DiHETE and its internal standard are monitored for quantification.
-
-
Signaling Pathways
(5S,6R)-DiHETE is known to interact with at least two signaling pathways that are relevant to inflammation.
Leukotriene D4 (LTD4) Receptor Signaling
(5S,6R)-DiHETE is a weak agonist of the cysteinyl leukotriene receptor 1 (CysLT1R), the primary receptor for LTD4. In asthma, activation of this receptor on airway smooth muscle cells and inflammatory cells contributes to bronchoconstriction, eosinophil recruitment, and mucus production. The agonistic activity of (5S,6R)-DiHETE, although weak, suggests it could potentially contribute to these pro-inflammatory responses.
TRPV4 Channel Antagonism
In the context of colitis, 5,6-DiHETE has been shown to act as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] TRPV4 is a calcium-permeable ion channel that can be activated by various stimuli, including inflammatory mediators. In the gut, activation of TRPV4 on endothelial cells can lead to increased vascular permeability, contributing to edema and inflammation. By antagonizing TRPV4, 5,6-DiHETE may exert anti-inflammatory and pro-resolving effects.[1]
Conclusion
Based on current scientific literature, (5S,6R)-DiHETE does not currently stand as a specific biomarker for any particular inflammatory condition in humans. The limited data, primarily from preclinical models, suggests a more complex role for this lipid mediator, potentially acting as a modulator of inflammation and even promoting its resolution, as seen in the context of colitis. Its weak agonistic activity at the LTD4 receptor suggests a potential pro-inflammatory role in conditions like asthma, but this requires further investigation and direct measurement in patient populations.
For researchers and drug development professionals, while (5S,6R)-DiHETE may not be a straightforward biomarker, its involvement in key inflammatory pathways, such as the leukotriene and TRPV4 signaling cascades, makes it and its metabolic pathway an interesting area for further therapeutic investigation. Future studies involving quantitative analysis of (5S,6R)-DiHETE in well-characterized patient cohorts are necessary to elucidate its true potential as a clinical biomarker.
References
A Guide to Enhancing Reproducibility in (5S,6R)-DiHETEs Measurements Across Laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of bioactive lipid mediators is paramount for advancing research and therapeutic development. (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE), a product of the 5-lipoxygenase pathway, is an eicosanoid with potential roles in various physiological and pathological processes. However, the inherent challenges in measuring eicosanoids, such as their low endogenous concentrations and structural similarity to other lipids, can lead to significant variability in data between laboratories.[1]
This guide provides a framework for standardizing the measurement of (5S,6R)-DiHETEs to improve inter-laboratory reproducibility. It outlines a recommended experimental workflow, a detailed analytical protocol, and a template for comparing key performance metrics.
Standardized Experimental Workflow for this compound Analysis
A consistent workflow is the foundation of reproducible results. The following diagram outlines a standard procedure for the quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for eicosanoid analysis.[1]
Caption: Experimental workflow for this compound quantification.
Recommended Experimental Protocol
Adherence to a detailed and validated protocol is critical. The following LC-MS/MS method is based on established principles for eicosanoid quantification.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard: Spike plasma or homogenized tissue samples with a deuterated internal standard (e.g., (5S,6R)-DiHETE-d8) to correct for analyte loss during extraction and for matrix effects.
-
Hydrolysis (Optional): For total (esterified and free) DiHETE measurement, perform alkaline hydrolysis (e.g., with NaOH) before extraction.[2]
-
Extraction: Acidify the sample (e.g., to pH 4) and apply it to a conditioned C18 SPE cartridge.
-
Wash: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar interferences.
-
Elution: Elute the DiHETEs with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial LC mobile phase.
2. LC-MS/MS Analysis
-
Chromatography Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) to achieve separation from isomers.
-
Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile/methanol (1:1, v/v) with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for both the endogenous (5S,6R)-DiHETE and its deuterated internal standard.
3. Quantification and Quality Control
-
Calibration Curve: Prepare a calibration curve using a series of known concentrations of a (5S,6R)-DiHETE analytical standard, spiked with the same amount of internal standard as the samples.
-
Quantification: Calculate the concentration by determining the peak area ratio of the analyte to the internal standard and interpolating this value against the calibration curve.[2]
-
Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations in each analytical run to assess the accuracy and precision of the assay.
Inter-Laboratory Comparison Data
While direct inter-laboratory comparison studies for this compound have not been published, proficiency testing is essential for ensuring that different labs can produce comparable results.[3][4][5] The table below serves as a template, presenting typical performance characteristics that should be assessed and reported. The values are representative of validated LC-MS/MS assays for other complex lipids and metabolites.[6][7][8][9]
| Performance Metric | Lab A | Lab B | Lab C | Acceptance Criteria |
| LLOQ (pg/mL) | 5 | 10 | 8 | As low as reasonably achievable |
| Intra-Assay Precision (CV%) | 4.5% | 6.2% | 5.1% | < 15% |
| Inter-Assay Precision (CV%) | 7.8% | 9.5% | 8.3% | < 15% |
| Accuracy (% Recovery) | 103% | 95% | 99% | 85% - 115% |
| Linearity (r²) | > 0.995 | > 0.992 | > 0.996 | > 0.99 |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; r²: Coefficient of Determination.
Biosynthesis and Signaling Pathway of (5S,6R)-DiHETE
Understanding the biological context of (5S,6R)-DiHETE is crucial for interpreting measurement data. This lipid mediator is synthesized from arachidonic acid via the 5-lipoxygenase pathway. Evidence suggests it exerts its biological effects by interacting with the leukotriene D4 (LTD4) receptor, a G-protein coupled receptor (GPCR).[10]
Caption: Biosynthesis and signaling pathway of (5S,6R)-DiHETE.
Conclusion
Achieving reproducible measurements of this compound across different laboratories is an attainable goal through the adoption of standardized protocols, rigorous quality control, and participation in inter-laboratory comparison studies. By implementing the workflows and analytical methods outlined in this guide, researchers can enhance the reliability and comparability of their data, ultimately accelerating the understanding of this eicosanoid's role in health and disease.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5,6-diHETE lactone (EPA-L) mediates hypertensive microvascular dilation by activating the endothelial GPR-PLC-IP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of hemiketal eicosanoids by cross-over of the 5-lipoxygenase and cyclooxygenase-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel eicosapentaenoic acid-derived anti-inflammatory lipid mediator 5,6-DiHETE is abundant in blue back fish intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of formation of the 5S, 12S-dihydroxy-6,8,10,14(E,Z,E,Z)-icosatetraenoic acid in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Confirmation of Synthetic (5S,6R)-DiHETEs: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the study of lipid mediators, the unambiguous structural confirmation of synthetic compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of synthetic (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE), a significant bioactive lipid. This document outlines the performance of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategies.
(5S,6R)-DiHETE is a dihydroxy derivative of arachidonic acid, formed via the enzymatic or non-enzymatic hydrolysis of leukotriene A4 (LTA4)[1][2]. Its precise stereochemistry is crucial for its biological activity, necessitating rigorous structural confirmation after synthesis. This guide will delve into the primary analytical methodologies employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
At a Glance: A Comparative Overview of Analytical Techniques
The structural confirmation of (5S,6R)-DiHETE and its distinction from its other three stereoisomers—(5R,6S)-DiHETE, (5S,6S)-DiHETE, and (5R,6R)-DiHETE—relies on a combination of techniques that probe different aspects of the molecule's structure. While NMR provides detailed information about the connectivity and stereochemistry of the molecule, MS offers high sensitivity for molecular weight determination and fragmentation analysis. Chiral HPLC is indispensable for the physical separation of the stereoisomers.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Primary Information | Detailed atomic-level structure, including stereochemistry and connectivity of atoms. | Molecular weight, elemental composition, and fragmentation patterns. | Separation of stereoisomers. |
| Key Advantage | Unambiguous structural elucidation. | High sensitivity and specificity for molecular weight. | Direct physical separation of isomers. |
| Limitation | Lower sensitivity, requiring more sample. | Difficulty in distinguishing isomers without fragmentation differences. | Requires method development to find a suitable chiral stationary phase. |
In-Depth Analysis of Structural Confirmation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Expected ¹H and ¹³C NMR Spectral Features for (5S,6R)-DiHETE:
The key to differentiating the (5S,6R) isomer from its diastereomers ((5S,6S) and (5R,6R)) and its enantiomer ((5R,6S)) lies in the analysis of the proton and carbon signals of the chiral centers at C5 and C6, and the adjacent olefinic protons. The relative stereochemistry of the hydroxyl groups influences the local electronic environment, leading to distinct chemical shifts and coupling constants for the H-5, H-6, H-7, and H-8 protons. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing the connectivity and spatial proximity of these protons, respectively, which in turn confirms the threo relationship of the hydroxyl groups in the (5S,6R) and (5R,6S) isomers versus the erythro relationship in the (5S,6S) and (5R,6R) isomers.
Experimental Protocol: NMR Analysis of DiHETE Isomers
-
Sample Preparation: Dissolve 5-10 mg of the purified synthetic DiHETE isomer in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (≥500 MHz).
-
Spectral Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Pay close attention to the chemical shifts and coupling constants of the protons at the stereocenters (H-5 and H-6) and the adjacent olefinic protons (H-7 and H-8).
-
Utilize NOESY data to confirm the relative stereochemistry of the hydroxyl groups. For the threo isomer (5S,6R), specific NOE correlations will be observed that are distinct from the erythro isomers.
-
Mass Spectrometry (MS): High-Sensitivity Detection and Fragmentation Analysis
Mass spectrometry is a vital tool for confirming the molecular weight of synthetic (5S,6R)-DiHETE and can provide structural information through fragmentation analysis (MS/MS). The high sensitivity of MS makes it particularly useful for analyzing small sample quantities.
Expected Mass Spectral Data for (5S,6R)-DiHETE:
-
Molecular Ion: The expected molecular weight of (5S,6R)-DiHETE is 336.5 g/mol . In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 335.2 is typically observed.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion will produce characteristic fragment ions resulting from cleavages of the carbon chain. While the mass spectra of stereoisomers are often very similar, subtle differences in the relative abundances of certain fragment ions can be used for differentiation, particularly with high-resolution mass spectrometry and controlled collision-induced dissociation (CID) conditions. The fragmentation of dihydroxy eicosanoids is complex, but key fragmentations often involve the loss of water and cleavages adjacent to the hydroxyl groups and double bonds. Careful comparison of the MS/MS spectra of all four synthetic isomers under identical conditions is necessary to identify unique fragmentation patterns or intensity ratios that can serve as diagnostic markers.
Experimental Protocol: LC-MS/MS Analysis of DiHETE Isomers
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid (for positive ion mode) or acetic acid (for negative ion mode).
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Full Scan MS: Acquire full scan mass spectra to confirm the presence of the [M-H]⁻ ion at m/z 335.2.
-
Tandem MS (MS/MS): Select the [M-H]⁻ ion for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize the collision energy to achieve informative fragmentation.
-
-
Data Analysis: Compare the MS/MS spectra of the synthetic (5S,6R)-DiHETE with that of its stereoisomers and reference standards if available. Look for differences in the m/z values of the fragment ions and, more importantly, their relative intensities.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The Key to Isomer Separation
Chiral HPLC is the definitive method for separating the four stereoisomers of 5,6-DiHETE, allowing for their individual isolation and quantification. The selection of the appropriate chiral stationary phase (CSP) is critical for achieving successful separation.
Experimental Protocol: Chiral HPLC Separation of 5,6-DiHETE Isomers
While a specific, universally applicable protocol is not available and method development is often required, a general approach using a polysaccharide-based chiral stationary phase is a good starting point.
-
Column: A chiral column with a polysaccharide-based stationary phase (e.g., cellulose or amylose derivatives) is recommended.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is often effective. The ratio of the solvents needs to be optimized to achieve baseline separation.
-
Detection: UV detection at the absorbance maximum of the conjugated triene system of DiHETEs (around 270 nm) is suitable.
-
Optimization: Systematically vary the mobile phase composition and flow rate to optimize the resolution between the four stereoisomers. The elution order of the isomers will be dependent on the specific chiral stationary phase used.
Synthesis of (5S,6R)-DiHETE
The primary route for the synthesis of (5S,6R)-DiHETE is through the hydrolysis of Leukotriene A₄ (LTA₄). This can be achieved either non-enzymatically or, for stereospecific production, enzymatically using epoxide hydrolases[2].
Experimental Protocol: Enzymatic Synthesis of (5S,6R)-DiHETE from LTA₄
-
Enzyme Source: A crude cytosolic fraction from a source rich in epoxide hydrolase (e.g., mouse liver) can be used.
-
Substrate: Prepare a solution of LTA₄ methyl ester and hydrolyze it to the free acid immediately before use.
-
Reaction: Incubate the LTA₄ solution with the enzyme preparation in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
-
Quenching and Extraction: Stop the reaction by adding a cold organic solvent (e.g., methanol or ethanol) and then extract the DiHETEs using a solid-phase extraction (SPE) cartridge.
-
Purification: Purify the (5S,6R)-DiHETE from the reaction mixture using reversed-phase HPLC.
Logical Workflow for Structural Confirmation
The following workflow provides a logical sequence for the comprehensive structural confirmation of synthetic (5S,6R)-DiHETE.
Caption: Logical workflow for the synthesis, separation, and structural confirmation of (5S,6R)-DiHETE.
Signaling Pathway Involving DiHETEs
While the specific signaling pathways of (5S,6R)-DiHETE are not as extensively characterized as other eicosanoids, DiHETEs are known to be involved in inflammatory processes. The enzymatic synthesis of (5S,6R)-DiHETE from LTA₄ positions it within the broader leukotriene metabolic cascade.
Caption: Simplified schematic of the leukotriene biosynthetic pathway leading to the formation of (5S,6R)-DiHETE.
Conclusion
The structural confirmation of synthetic (5S,6R)-DiHETE requires a multi-faceted analytical approach. While mass spectrometry provides essential molecular weight and fragmentation data with high sensitivity, and chiral HPLC is indispensable for the physical separation of stereoisomers, only NMR spectroscopy can provide the unambiguous, detailed structural information necessary for complete stereochemical assignment. For researchers in drug development and related fields, a thorough understanding and application of these complementary techniques are crucial for ensuring the identity and purity of synthetic bioactive lipids, thereby underpinning the reliability of subsequent biological studies.
References
A Comparative Analysis of (5S,6R)-DiHETE and its Precursor LTA4 for Researchers
This guide provides a detailed comparison of the biological effects of (5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid ((5S,6R)-DiHETE) and its biosynthetic precursor, Leukotriene A4 (LTA4). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective roles and activities, supported by available experimental data.
Introduction
(5S,6R)-DiHETE and Leukotriene A4 (LTA4) are both metabolites of arachidonic acid, playing roles in inflammatory and other physiological processes. LTA4 is a highly unstable epoxide that serves as a crucial intermediate in the biosynthesis of potent pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). In contrast, (5S,6R)-DiHETE is a dihydroxy fatty acid formed from the enzymatic or non-enzymatic hydrolysis of LTA4. While LTA4's primary significance lies in its role as a precursor, (5S,6R)-DiHETE exhibits distinct biological activities, notably interacting with the LTD4 receptor.
Biosynthetic Pathway
The formation of (5S,6R)-DiHETE from LTA4 is a key branching point in the leukotriene cascade. The metabolic fate of LTA4 determines the nature of the subsequent biological response.
Comparative Biological Activities
Direct comparative studies on the biological effects of LTA4 and (5S,6R)-DiHETE are scarce due to the inherent instability of LTA4. LTA4 is rapidly converted to downstream metabolites in biological systems, making it challenging to assess its intrinsic activity. LTA4 methyl ester, a more stable analog, can be used to generate LTA4 in situ for experimental purposes.[1]
(5S,6R)-DiHETE, on the other hand, is a more stable molecule, and its biological effects have been characterized to some extent. It is recognized by the leukotriene D4 (LTD4) receptor and exhibits some LTD4-like activities, such as smooth muscle contraction.[2]
Quantitative Data Summary
| Parameter | (5S,6R)-DiHETE | Leukotriene A4 (LTA4) | Reference(s) |
| Receptor Interaction | Weak agonist at the LTD4 receptor | Primarily a biosynthetic intermediate; direct receptor interactions are not well-characterized. | [2] |
| Smooth Muscle Contraction | Induces guinea pig ileum contraction (EC50 ≈ 1.3 µM) | Data on direct contractile effects are limited due to instability. Its metabolites (LTC4, LTD4) are potent smooth muscle constrictors. | [3] |
| Inflammatory Role | Considered a weak pro-inflammatory mediator. | Precursor to potent pro-inflammatory mediators (LTB4, LTC4, LTD4). | [2] |
Signaling Pathway of (5S,6R)-DiHETE
(5S,6R)-DiHETE exerts its biological effects, at least in part, through the LTD4 receptor (CysLT1R), a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to increased intracellular calcium and subsequent cellular responses.
Experimental Protocols
Guinea Pig Ileum Contraction Assay
This assay is a classical method for assessing the contractile or relaxant effects of substances on smooth muscle.
Objective: To determine the contractile effect of (5S,6R)-DiHETE on guinea pig ileum smooth muscle.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
Apparatus Setup: The ileum segment is suspended in an organ bath between a fixed point and an isometric force transducer to record muscle contractions.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a slight resting tension.
-
Compound Administration: (5S,6R)-DiHETE is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Recording: The contractile response (increase in tension) is recorded for each concentration.
-
Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the potency of the compound.
Receptor Binding Assay
Objective: To determine the binding affinity of (5S,6R)-DiHETE to the LTD4 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the LTD4 receptor (e.g., guinea pig lung membranes) are prepared.[2]
-
Radioligand: A radiolabeled ligand with known high affinity for the LTD4 receptor (e.g., [3H]LTD4) is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled (5S,6R)-DiHETE.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) of (5S,6R)-DiHETE can be calculated, indicating its binding affinity for the receptor.
Conclusion
The comparison between (5S,6R)-DiHETE and its precursor LTA4 reveals a classic example of how a single unstable intermediate can give rise to multiple bioactive lipids with distinct functions. While LTA4 is a critical node in the production of potent pro-inflammatory leukotrienes, its direct biological activity is limited and difficult to assess. In contrast, (5S,6R)-DiHETE, a product of LTA4 hydrolysis, is a more stable molecule with demonstrable, albeit weak, agonist activity at the LTD4 receptor, leading to smooth muscle contraction.
For researchers in drug development, understanding the metabolic fate of LTA4 is crucial for designing targeted anti-inflammatory therapies. Inhibiting the enzymes that convert LTA4 to pro-inflammatory leukotrienes is a key strategy. The biological activities of (5S,6R)-DiHETE, while less potent than those of the classical leukotrienes, should also be considered, as its formation represents an alternative metabolic pathway for LTA4 that may be upregulated under certain conditions or with pharmacological intervention. Further research is warranted to fully elucidate the physiological and pathological roles of (5S,6R)-DiHETE and to explore the therapeutic potential of modulating the LTA4 metabolic network.
References
A Comparative Guide to the Functional Differences of DiHETE Isomers: Focusing on (5S,6R)-DiHETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between various dihydroxyeicosatetraenoic acid (DiHETE) isomers, with a primary focus on the biological activities of (5S,6R)-DiHETE. DiHETEs are enzymatic and non-enzymatic metabolites of arachidonic acid that play crucial roles in various physiological and pathological processes. The stereochemistry and the position of the hydroxyl groups on the eicosanoid backbone significantly influence their biological activity, particularly their interaction with specific receptors and subsequent signaling pathways.
Stereospecificity of (5,6)-DiHETE Isomers
The four stereoisomers of (5,6)-DiHETE exhibit marked differences in their biological activities. Experimental evidence demonstrates that only the (5S,6R)-DiHETE isomer possesses significant biological activity at the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor.
Receptor Binding and Functional Activity
A key study comparing the four synthetic stereoisomers of (5,6)-DiHETE revealed that only (5S,6R)-DiHETE was recognized by the LTD4 receptor in guinea pig lung membranes. The other three isomers, (5R,6S)-, (5S,6S)-, and (5R,6R)-DiHETE, showed no significant interaction with LTC4, LTD4, or LTB4 receptors[1]. This highlights the stringent stereochemical requirement for receptor activation.
The interaction of (5S,6R)-DiHETE with the LTD4 receptor translates to a measurable physiological response. In vitro studies have shown that (5S,6R)-DiHETE induces the contraction of guinea pig ileum smooth muscle. This effect is mediated through the LTD4 receptor, as it can be inhibited by LTD4 receptor antagonists[1].
Table 1: Comparison of Biological Activity of (5,6)-DiHETE Stereoisomers
| Isomer | LTD4 Receptor Binding | Guinea Pig Ileum Contraction | ED50 (µM) |
| (5S,6R)-DiHETE | Yes | Yes | 1.3[2][3][][5] |
| (5R,6S)-DiHETE | No | Inactive | - |
| (5S,6S)-DiHETE | No | Inactive | - |
| (5R,6R)-DiHETE | No | Inactive | - |
Signaling Pathway of (5S,6R)-DiHETE
The biological effects of (5S,6R)-DiHETE are initiated by its binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR). Activation of this receptor triggers a downstream signaling cascade that ultimately leads to smooth muscle contraction.
Comparison with Other DiHETE Positional Isomers
The biological activities of DiHETEs are also determined by the positions of the two hydroxyl groups along the eicosatetraenoic acid chain. While direct comparative studies with (5S,6R)-DiHETE are limited, some functional aspects of other DiHETE isomers have been characterized.
-
5,12-DiHETEs: Leukotriene B4 (LTB4) is (5S,12R)-dihydroxy-6,8,10,14-eicosatetraenoic acid. It is a potent chemoattractant for neutrophils and other leukocytes, mediating its effects through the high-affinity BLT1 and lower-affinity BLT2 receptors. In contrast to (5S,6R)-DiHETE's activity at CysLT receptors, LTB4's primary role is in inflammation and immune cell trafficking. Other stereoisomers of 5,12-DiHETE generally exhibit significantly lower biological activity.
-
8,15-DiHETEs: The biological activities of 8,15-DiHETE isomers have been investigated, with some studies indicating they are inactive in assays for neutrophil chemokinesis and aggregation when compared to LTB4[6]. This suggests a different functional profile compared to both (5S,6R)-DiHETE and LTB4.
-
5,15-DiHETEs: These isomers can be formed through the interaction of 5- and 15-lipoxygenases. Their biological roles are less well-defined but are implicated in the resolution phase of inflammation.
Table 2: Functional Comparison of Selected DiHETE Isomers
| DiHETE Isomer | Primary Receptor(s) | Key Biological Activities |
| (5S,6R)-DiHETE | CysLT1 (LTD4 Receptor) | Weak smooth muscle contraction |
| (5S,12R)-DiHETE (LTB4) | BLT1, BLT2 | Potent neutrophil chemotaxis and activation |
| 8,15-DiHETEs | Not well defined | Generally low activity in neutrophil function assays |
| 5,15-DiHETEs | Not well defined | Implicated in the resolution of inflammation |
Experimental Protocols
Leukotriene Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To assess the ability of DiHETE isomers to displace a radiolabeled ligand from the LTD4 receptor.
Materials:
-
Guinea pig lung membranes (source of LTD4 receptors)
-
Radiolabeled LTD4 (e.g., [³H]LTD4)
-
Unlabeled DiHETE isomers (test compounds)
-
Incubation buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Homogenize guinea pig lung tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In a series of tubes, incubate a fixed concentration of radiolabeled LTD4 with the guinea pig lung membranes in the presence of increasing concentrations of the unlabeled DiHETE isomers. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of unlabeled LTD4 (non-specific binding).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.
Guinea Pig Ileum Contraction Assay
This is a classic pharmacological preparation to assess the contractile or relaxant effects of substances on smooth muscle.
Objective: To measure the contractile response of guinea pig ileum to different DiHETE isomers.
Materials:
-
Guinea pig ileum segment
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂)
-
Isotonic transducer and recording system
-
DiHETE isomer solutions
Protocol:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in the organ bath containing physiological salt solution.
-
Equilibration: The tissue is allowed to equilibrate under a slight tension until a stable baseline is achieved.
-
Drug Administration: Cumulative or non-cumulative concentrations of the DiHETE isomers are added to the organ bath.
-
Response Measurement: The contractile response of the ileum is measured using an isotonic transducer and recorded.
-
Data Analysis: A concentration-response curve is plotted, and the ED50 (the concentration of the drug that produces 50% of the maximal response) is calculated to determine the potency of the compound.
Conclusion
The biological activity of DiHETEs is highly dependent on their stereochemistry and the positioning of the hydroxyl groups. Among the (5,6)-DiHETE stereoisomers, only (5S,6R)-DiHETE demonstrates notable activity as a weak agonist at the CysLT1 receptor, leading to smooth muscle contraction. This specificity underscores the importance of chiral synthesis and separation in the study of lipid mediators. In contrast, other positional isomers, such as the well-characterized pro-inflammatory mediator LTB4 ((5S,12R)-DiHETE), interact with a different class of receptors (BLT receptors) to elicit distinct biological responses, primarily related to leukocyte trafficking. Further research, particularly quantitative binding studies and direct comparative functional assays, is needed to fully elucidate the structure-activity relationships and the potential physiological and pathological roles of the diverse family of DiHETE isomers.
References
- 1. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5(s),6(r)dihete — TargetMol Chemicals [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Biological activities of isomers of 8,15-dihydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (5S,6R)-DiHETEs: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized biochemicals like (5S,6R)-dihydroxyeicosatetraenoic acids ((5S,6R)-DiHETEs) are fundamental to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
This compound are bioactive lipids, specifically dihydroxy polyunsaturated fatty acids, that play a role in various physiological processes.[1] Proper disposal is crucial due to their biological activity and the solvents they are often dissolved in, such as ethanol.
Essential Safety and Disposal Protocol
The disposal of this compound and their containers must be approached with the understanding that they constitute chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is critical. Consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS may not detail disposal methods, it will provide invaluable information on handling, stability, and necessary safety precautions.
Recommended PPE:
-
Safety Goggles: To protect from splashes.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal streams.
-
Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., glass or high-density polyethylene for ethanol solutions).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in Ethanol"), and the approximate concentration and quantity.
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.
Step 3: Disposal of Liquid Waste
Liquid waste includes the stock solution of this compound, any dilutions, and contaminated solvents.
-
Collection: Carefully transfer all liquid waste into the designated hazardous waste container.
-
Rinsing: Triple rinse any empty vials or containers that held the this compound solution with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous waste in the same container.
-
Container Sealing: Securely cap the hazardous waste container.
Step 4: Disposal of Solid Waste
Solid waste can include contaminated consumables such as pipette tips, tubes, and absorbent materials from spills.
-
Segregation: Place all chemically contaminated solid waste into a separate, clearly labeled hazardous solid waste container.
-
Sharps: Any contaminated sharps (needles, blades) must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[2]
-
Packaging: Once the solid waste container is full, seal it securely.
Step 5: Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from heat and sources of ignition, until collection.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₄ | [1] |
| Formula Weight | 336.5 g/mol | [1] |
| CAS Number | 82948-88-7 | [1] |
| Typical Formulation | A solution in ethanol | [1][3] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 1 year at -20°C | [1] |
Experimental Protocol: Decontamination of Glassware
This protocol outlines the standard procedure for decontaminating glassware that has come into contact with this compound.
-
Initial Rinse: Rinse the glassware three times with a small volume of a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous waste.
-
Washing: Wash the triple-rinsed glassware with a laboratory detergent and water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or dry in an oven as appropriate.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling (5S,6R)-DiHETEs
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (5S,6R)-DiHETEs, a dihydroxy polyunsaturated fatty acid involved in inflammatory processes. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Based on the hazard classifications from the Globally Harmonized System (GHS), this compound are recognized as a skin and eye irritant and may cause respiratory irritation[1]. Therefore, a comprehensive PPE strategy is mandatory.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield must be worn over goggles during procedures with a high risk of splashing, such as preparing stock solutions or transferring large volumes. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling or when working with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated. |
| Body | Laboratory Coat | A standard laboratory coat is required. When working with flammable solvents (e.g., ethanol), a flame-resistant lab coat is recommended. The coat should be fully buttoned to provide maximum coverage. |
| Respiratory | Chemical Fume Hood or Respirator | All handling of the neat compound or volatile solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a risk assessment must be performed to determine if a NIOSH-approved respirator is necessary. |
| Feet | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verification: Confirm that the product identity and quantity match the order.
-
Storage: Store the compound in a tightly sealed container at -20°C for long-term stability[2][3][4].
Preparation of Stock Solutions
-
Location: All work with the neat compound or concentrated solutions should be performed inside a certified chemical fume hood.
-
Acclimatization: Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Solvents: this compound are soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[3].
-
Labeling: Clearly label all stock solutions with the compound name, concentration, solvent, and date of preparation.
-
Storage of Solutions: Stock solutions should be stored at -80°C and are typically stable for at least six months[5]. For short-term storage (up to one month), -20°C is acceptable[2][5].
Experimental Use
-
Work Area: Always work within a chemical fume hood when handling solutions containing this compound.
-
Containment: Keep all containers sealed when not in use to prevent evaporation and accidental spills.
-
Spill Management: In case of a spill, immediately alert others in the area. Use an appropriate absorbent material for containment and clean the area with a suitable solvent. Dispose of all cleanup materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound/Stock Solutions | Collect in a designated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the solvent used. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. Do not discard in regular trash. |
| Aqueous Solutions (low concentration) | Consult your institutional EHS guidelines. Some institutions may permit drain disposal of very dilute, neutralized aqueous solutions, but this requires prior approval. |
| Empty Vials | Rinse the vial three times with a suitable solvent. Dispose of the rinsate as hazardous waste. The rinsed vial can then typically be disposed of in the regular laboratory glass waste. |
Experimental Protocols
While specific experimental protocols will vary, the handling and disposal procedures outlined in this guide are broadly applicable. For instance, in studies investigating the biological activity of this compound on cell cultures, the initial preparation of stock solutions and subsequent dilutions should strictly follow the PPE and operational plans described above. All cell culture media and plasticware exposed to the compound should be treated as chemical waste and disposed of according to the disposal plan.
Visualizing Safety Workflow
The following diagram illustrates the logical flow of safety precautions when working with this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
